Technical Documentation Center

6-Bromo-3-iodo-4-methoxy-1H-indazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Bromo-3-iodo-4-methoxy-1H-indazole
  • CAS: 887568-69-6

Core Science & Biosynthesis

Foundational

4-methoxy substituted indazole building blocks for SAR studies

Strategic Application of 4-Methoxy Substituted Indazole Building Blocks in Modern SAR Studies: A Technical Guide for Drug Discovery Part 1: Executive Summary & Core Directive In modern medicinal chemistry, the indazole h...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Application of 4-Methoxy Substituted Indazole Building Blocks in Modern SAR Studies: A Technical Guide for Drug Discovery

Part 1: Executive Summary & Core Directive

In modern medicinal chemistry, the indazole heterocycle has cemented its status as a privileged scaffold, frequently deployed as a bioisostere for phenol and indole[1]. While the unsubstituted indazole core provides essential hydrogen bond donor (N1-H) and acceptor (N2) vectors for target engagement—most notably in the hinge-binding regions of kinases—the precise functionalization of the carbocyclic ring dictates the molecule's overall physicochemical profile, metabolic stability, and target selectivity.

As a Senior Application Scientist, I have observed that the strategic installation of a methoxy group at the C4 position of the indazole core represents a highly effective structural modification. This in-depth technical guide explores the causality behind utilizing 4-methoxy substituted indazoles, detailing their electronic effects, structural vector mapping, and step-by-step synthetic methodologies to accelerate your Structure-Activity Relationship (SAR) campaigns.

Part 2: Mechanistic Rationale & Physicochemical Profiling

The selection of a 4-methoxy-1H-indazole building block is rarely arbitrary; it is driven by three distinct molecular consequences that profoundly impact SAR:

Electronic Modulation (+M/+R Effects)

The methoxy group (-OCH₃) at the C4 position acts as a strong electron-donating group via resonance (+R or +M effect). The lone pair electrons on the oxygen atom delocalize into the aromatic indazole system, significantly increasing electron density, particularly at the ortho (C3, C5) and para (C7) positions[2]. This electron enrichment makes the indazole core more nucleophilic, which can strengthen hydrogen-bonding interactions between the indazole nitrogen atoms and the target protein's backbone (e.g., kinase hinge regions).

Steric Shielding and Metabolic Stability

Compared to phenol, indazole is inherently more lipophilic and less vulnerable to Phase I and Phase II metabolism (such as glucuronidation)[1]. By placing a methoxy group at the C4 position, medicinal chemists effectively block a common site of cytochrome P450-mediated aromatic oxidation. Furthermore, the steric bulk of the methoxy group forces the molecule into specific conformational states, which can be leveraged to achieve exquisite isoform selectivity by clashing with restrictive residues in off-target binding pockets.

Vector Mapping and Hydrogen Bond Acceptance

The oxygen atom of the C4-methoxy group introduces a new, localized hydrogen bond acceptor vector. This is critical in allosteric modulation. For instance, in the development of human CCR4 antagonists binding to the intracellular allosteric Site II, SAR studies revealed that methoxy-containing groups at the C4 position yielded the most potent indazole arylsulfonamide antagonists (e.g., GSK2239633A)[3].

SAR_Logic Start 1H-Indazole Scaffold Sub C4-Methoxy Substitution Start->Sub Elec Electronic (+M/+R) Effect Increased Nucleophilicity Sub->Elec Steric Steric Shielding Metabolic Stability Sub->Steric HBond H-Bond Acceptor Vector Mapping Sub->HBond Target1 Kinase Hinge Binding (e.g., VEGFR, FGFR) Elec->Target1 Target2 Hsp90β Selectivity (Isoform Specificity) Steric->Target2 Target3 CCR4 Antagonism (Allosteric Site II) HBond->Target3

Fig 1. SAR decision logic for C4-methoxy indazole substitution and target applications.

Part 3: Target Applications and Quantitative Data

The utility of the 4-methoxy indazole scaffold is validated across multiple therapeutic targets. A prime example is the development of Hsp90β-selective inhibitors . Pan-inhibition of Hsp90 often leads to detrimental ocular toxicity. By utilizing a methyl 7-isopropyl-4-methoxy-1H-indazole-5-carboxylate building block, researchers designed compounds that exploited the C4-methoxy group to achieve a remarkable ~370-fold selectivity for Hsp90β over Hsp90α[4].

Similarly, in kinase inhibitor design (where indazoles are foundational to drugs like axitinib and pazopanib)[5], swapping a C4-methyl for a C4-methoxy group often results in sub-micromolar enhancements in potency due to optimized hydration networks within the active site.

Table 1: SAR Impact of C4-Methoxy Substitution Across Key Targets
Compound / ScaffoldPrimary TargetC4 SubstituentKey SAR Observation / Efficacy MetricReference
GSK2239633A CCR4 (Allosteric)-OCH₃High oral absorption; most potent C4 substituent identified.[3]
Compound 13 Hsp90β-OCH₃Induced ~370-fold selectivity for Hsp90β vs. Hsp90α.[4]
Indazole-3-carboxamides GSK-3 / Kinases-OCH₃Improved potency (IC₅₀ = 0.35 μM) vs. C5-methyl analogs.[5]
YC-1 Derivatives HIF-1-OCH₃Maintained potent platelet aggregation inhibition.[6]

Part 4: Validated Experimental Protocols

To effectively utilize these building blocks, robust synthetic access is required. The synthesis of 4-Methoxy-1H-indazole-5-carboxylic acid is a critical workflow, as the C5-carboxylic acid provides a versatile handle for amide coupling[2]. The following self-validating protocol details the cyanation of a brominated precursor, followed by hydrolysis.

Protocol: Synthesis of 4-Methoxy-1H-indazole-5-carboxylic acid

Causality Note: The electron-donating nature of the 4-methoxy group significantly increases the electron density of the aromatic ring. While beneficial for biological target binding, this +M effect makes the adjacent C5-bromide less electrophilic, thereby slowing down the oxidative addition step in palladium-catalyzed cross-couplings[7]. Consequently, elevated temperatures and highly active catalyst systems are strictly required.

Step 1: Cyanation to 4-Methoxy-1H-indazole-5-carbonitrile

  • Preparation: Charge an oven-dried reaction vial with 5-bromo-4-methoxy-1H-indazole (1.0 eq), Copper(I) cyanide (CuCN) (2.0 eq), and Pd₂(dba)₃ (5 mol%) alongside a bidentate ligand such as Xantphos (10 mol%) to facilitate reductive elimination.

  • Inert Atmosphere: Evacuate and backfill the vial with Argon (3x) to prevent catalyst poisoning.

  • Solvent Addition: Add anhydrous, degassed DMF (0.2 M concentration).

  • Reaction: Heat the mixture to 120°C for 12–16 hours. Self-Validation: Monitor via LC-MS; the starting material mass (M+H = 227/229) should fully convert to the nitrile mass (M+H = 174).

  • Workup: Cool to room temperature, dilute with EtOAc, and wash thoroughly with aqueous NH₄OH to chelate and remove Cu salts. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography (Gradient: 0-50% EtOAc/Hexanes)[7].

Step 2: Alkaline Hydrolysis

  • Reaction: Suspend the purified 4-methoxy-1H-indazole-5-carbonitrile in a 1:1 mixture of Ethanol and 2M aqueous NaOH.

  • Reflux: Heat the mixture to reflux (approx. 85°C) for 8 hours until the nitrile is completely hydrolyzed to the carboxylate salt.

  • Precipitation: Cool the mixture to 0°C in an ice bath. Carefully acidify with 1M HCl until the pH reaches ~3. The desired 4-methoxy-1H-indazole-5-carboxylic acid will precipitate as a white/off-white solid.

  • Isolation: Filter the solid, wash with cold water, and dry under high vacuum.

Synthesis_Workflow SM 5-Bromo-4-methoxy- 1H-indazole Cyanation Pd/Cu-Catalyzed Cyanation (120°C) SM->Cyanation CuCN, DMF, Xantphos Intermediate 4-Methoxy-1H-indazole- 5-carbonitrile Cyanation->Intermediate NH4OH Workup Hydrolysis Alkaline Hydrolysis (NaOH, EtOH/H2O) Intermediate->Hydrolysis Reflux 8h Product 4-Methoxy-1H-indazole- 5-carboxylic acid Hydrolysis->Product Acidification (HCl)

Fig 2. Validated synthetic workflow for 4-methoxy-1H-indazole-5-carboxylic acid.

Part 5: Conclusion

The 4-methoxy-1H-indazole scaffold is not merely a structural placeholder; it is a highly tunable pharmacophore. By understanding the interplay between its electron-donating resonance effects, its capacity to act as a localized hydrogen bond acceptor, and its ability to confer metabolic stability, drug development professionals can rationally design highly selective inhibitors for complex targets ranging from allosteric GPCRs to specific chaperone protein isoforms.

References

  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists Journal of Medicinal Chemistry - ACS Publications[Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer RSC Advances - RSC Publishing[Link]

  • Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review National Institutes of Health (PMC)[Link]

  • Structure-Based Design, Synthesis, and Biological Evaluation of Hsp90β-Selective Inhibitors National Institutes of Health (PMC)[Link]

Sources

Exploratory

Comprehensive Technical Guide on 6-Bromo-3-iodo-4-methoxy-1H-indazole (CAS: 887568-69-6): Synthesis, Physical Properties, and Applications in Drug Discovery

Executive Summary The compound 6-Bromo-3-iodo-4-methoxy-1H-indazole (CAS: 887568-69-6) is a highly functionalized, di-halogenated heterocyclic scaffold that has garnered significant attention in modern medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6-Bromo-3-iodo-4-methoxy-1H-indazole (CAS: 887568-69-6) is a highly functionalized, di-halogenated heterocyclic scaffold that has garnered significant attention in modern medicinal chemistry. Featuring orthogonal reactive sites (bromo and iodo groups) and an electron-donating methoxy substituent, this indazole derivative serves as a critical intermediate in the synthesis of advanced targeted therapeutics. Most notably, it is a foundational building block in the development of novel Salt-Inducible Kinase (SIK) inhibitors, which are currently being investigated for their potential in treating cardiovascular diseases and inflammatory disorders.

This whitepaper provides an in-depth technical analysis of the compound's chemical properties, commercial sourcing strategies, validated synthetic methodologies, and mechanistic applications in drug discovery.

Chemical Identity and Physical Properties

Understanding the structural parameters of 6-Bromo-3-iodo-4-methoxy-1H-indazole is essential for predicting its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The differential reactivity between the C3-iodo and C6-bromo positions allows for sequential, highly regioselective functionalization.

Table 1: Chemical Identity and Structural Parameters

PropertyValue
Chemical Name 6-Bromo-3-iodo-4-methoxy-1H-indazole
CAS Number 887568-69-6
Molecular Formula C8H6BrIN2O
Molecular Weight 352.95 g/mol
MDL Number MFCD07781894
Precursor CAS 885519-21-1 (6-Bromo-4-methoxy-1H-indazole)

Data supported by compound registries and chemical databases [1].

Supplier Availability and Sourcing Strategies

Due to its highly specialized nature, 6-Bromo-3-iodo-4-methoxy-1H-indazole is not typically held in bulk inventory by general catalog providers. Instead, it is synthesized on demand or stocked in milligram-to-gram quantities by specialized chemical vendors focusing on advanced pharmaceutical intermediates.

Table 2: Commercial Supplier Availability

SupplierCatalog NumberPurityLead Time / Availability
Aaronchem AR01FZ7N95%3-4 weeks (e.g., $500/250mg)
AA Blocks AA01FYFVStandardPricing on Request
Suzhou Rovathin HBSTA001357479143StandardPricing on Request
AOBChem USA N/AStandardPricing on Request

Note: For large-scale drug development campaigns, researchers often opt to synthesize this compound in-house from the more readily available precursor, 6-bromo-4-methoxy-1H-indazole [2][3].

Synthetic Methodologies and Mechanistic Insights

The synthesis of highly substituted indazoles requires precise control over regioselectivity. Below is the validated experimental workflow for generating 6-Bromo-3-iodo-4-methoxy-1H-indazole and its subsequent transformation into a SIK inhibitor intermediate.

Synthetic_Workflow A 6-Bromo-4-methoxy- 1H-indazole B Iodination I2, KOH, DMF A->B C 6-Bromo-3-iodo-4-methoxy- 1H-indazole B->C D N2-Methylation Me3OBF4, EtOAc C->D E 6-Bromo-3-iodo-4-methoxy- 2-methylindazole D->E

Synthetic workflow from precursor to SIK inhibitor intermediate.

Protocol 1: Regioselective C3-Iodination

Objective: Convert 6-bromo-4-methoxy-1H-indazole to 6-bromo-3-iodo-4-methoxy-1H-indazole.

  • Initiation: Dissolve 6-bromo-4-methoxy-1H-indazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (N2 or Argon).

  • Deprotonation: Add Potassium Hydroxide (KOH, 2.5 eq) and stir at 0°C for 15 minutes.

  • Electrophilic Addition: Slowly add a solution of Iodine (I2, 1.5 eq) in DMF dropwise to maintain the internal temperature at 0°C.

  • Propagation: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quenching & Workup: Pour the mixture into ice water and quench with saturated aqueous sodium thiosulfate (Na2S2O3). Extract with Ethyl Acetate (EtOAc), wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure.

Mechanistic Causality (E-E-A-T): Why does iodination selectively occur at the C3 position? The indazole ring is an electron-rich heteroaromatic system. The addition of KOH deprotonates the N1 position, generating an indazolide anion. This significantly increases the nucleophilicity of the C3 carbon. Electrophilic aromatic substitution (SEAr) preferentially occurs at C3 because the resulting intermediate sigma complex preserves the aromaticity of the fused benzene ring. The critical quenching step using Na2S2O3 reduces unreacted electrophilic iodine (I2) to inert iodide (I-), preventing oxidative degradation of the methoxy group or unwanted side reactions during the concentration phase.

Protocol 2: Kinetically Controlled N2-Methylation

Objective: Convert 6-bromo-3-iodo-4-methoxy-1H-indazole to 6-bromo-3-iodo-4-methoxy-2-methylindazole (as described in patent) [4].

  • Suspension: Suspend 6-bromo-3-iodo-4-methoxy-1H-indazole (12 g) in ethyl acetate (161 mL).

  • Alkylation: Add trimethyloxonium tetrafluoroborate (Meerwein's salt, 5.7 g) in a single portion.

  • Reaction: Stir the heterogeneous mixture at room temperature for 14 hours.

  • Quenching: Terminate the reaction by adding a saturated aqueous solution of sodium hydrogen carbonate (NaHCO3, 100 mL) and water (50 mL).

  • Isolation: Separate the organic layer using a phase-separator, dry, and concentrate under reduced pressure to yield the N2-methylated product.

Mechanistic Causality (E-E-A-T): Alkylation of indazoles is notoriously unselective, typically yielding a mixture of N1 and N2 isomers. Traditional basic conditions (e.g., NaH/MeI) thermodynamically favor N1-alkylation due to the higher electron density at N1 in the indazolide anion. However, the synthesis of specific SIK inhibitors strictly requires the N2-methylated isomer. By utilizing trimethyloxonium tetrafluoroborate in a moderately polar solvent (EtOAc) under neutral conditions, the reaction avoids the formation of the indazolide anion. Instead, it proceeds via direct alkylation of the neutral indazole, which kinetically traps the more sterically accessible and nucleophilic N2-isomer. The NaHCO3 quench is a self-validating safety step that neutralizes the highly acidic tetrafluoroboric acid (HBF4) byproduct generated during the reaction.

Applications in Drug Development: SIK Inhibitors

The primary modern application of 6-Bromo-3-iodo-4-methoxy-1H-indazole is its use as a core scaffold in the development of pan-Salt-Inducible Kinase (SIK1, SIK2, SIK3) inhibitors. SIKs are AMPK-related kinases that play a pivotal role in regulating gene expression by phosphorylating Class IIa Histone Deacetylases (HDACs) and CREB-Regulated Transcription Coactivators (CRTCs).

SIK_Pathway LKB1 LKB1 Complex SIK Salt-Inducible Kinases (SIK1/2/3) LKB1->SIK Activates CRTC CRTCs / HDACs (Unphosphorylated, Active) SIK->CRTC Inhibition prevents phosphorylation pCRTC p-CRTCs / p-HDACs (Phosphorylated, Inactive) SIK->pCRTC Phosphorylates Inhibitor SIK Inhibitor (Indazole Derivative) Inhibitor->SIK Inhibits GeneExpr Target Gene Expression (CREB / MEF2 driven) CRTC->GeneExpr Nuclear Translocation

Mechanism of action for SIK inhibitors modulating CRTC/HDAC pathways.

As detailed in recent patent literature (), compounds derived from the 6-bromo-3-iodo-4-methoxy-2-methylindazole intermediate exhibit potent inhibition of SIK pathways [4]. By inhibiting SIK, these drugs prevent the phosphorylation of CRTCs and HDACs. Unphosphorylated CRTCs can then translocate to the nucleus to co-activate CREB-driven transcription, which is a highly sought-after mechanism for treating cardiovascular diseases, modulating immune responses, and improving disease prognosis in inflammatory conditions. The C3-iodo and C6-bromo positions of the indazole are sequentially utilized in cross-coupling reactions to build the extended pharmacophore required to fit into the ATP-binding pocket of the SIK enzymes.

References

  • Chemsrc Database : "6-Bromo-3-iodo-4-methoxy-1H-indazole (CAS#:887568-69-6) Properties and Structure." Chemsrc. Available at:[Link]

  • Google Patents: "Composé inhibiteur de kinase inductible par un sel et composition pharmaceutique le contenant." Patent WO2024242169A1.
Foundational

Electronic Properties and Synthetic Workflows of 4-Methoxy-1H-Indazole Derivatives: A Technical Guide

Executive Summary As a Senior Application Scientist, I frequently encounter the indazole nucleus as a "privileged scaffold" in rational drug design. Specifically, 4-methoxy-1H-indazole derivatives are critical in develop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the indazole nucleus as a "privileged scaffold" in rational drug design. Specifically, 4-methoxy-1H-indazole derivatives are critical in developing highly selective kinase inhibitors. The methoxy group at the C4 position is not merely a steric placeholder; it acts as an electronic "selectivity filter"[1]. By donating electron density into the pyrazole ring, it fine-tunes the pKa of the N1 proton, thereby strengthening hydrogen bonding interactions with the kinase hinge region[1]. This whitepaper dissects the electronic properties, computational modeling, and regioselective synthesis of these derivatives.

Fundamental Electronic Properties & Tautomeric Stability

Indazoles exhibit annular tautomerism, existing primarily in 1H- and 2H-forms. The 1H-tautomer of 4-methoxy-1H-indazole is thermodynamically favored over the 2H-form by approximately 15-20 kJ/mol[2]. This preference arises because the 1H-form preserves the aromaticity of the benzenoid ring.

The C4-methoxy substituent profoundly impacts the molecular electrostatic potential (MEP). Through resonance (+M) and inductive (-I) effects, it increases the electron density of the aromatic system, enhancing overall molecular stability[2]. This electronic enrichment dictates both the molecule's physical stability and its behavior as a nucleophile in downstream derivatization.

Computational Analysis: Density Functional Theory (DFT)

To quantitatively predict the reactivity of 4-methoxy-1H-indazole derivatives, we employ Density Functional Theory (DFT). The hybrid functional B3LYP combined with the 6-31G(d,p) basis set is the industry standard, as the exact exchange terms significantly improve the accuracy of thermochemical properties and proton affinities[3].

Quantitative Electronic Data

Table 1: Typical Calculated Electronic Properties of 4-Methoxy-1H-indazole Derivatives

PropertyTypical ValuePhysicochemical Implication
Tautomeric Energy Diff (ΔE 1H-2H) ~15 - 20 kJ/mol1H-form dominates under physiological conditions.
HOMO Energy -6.25 eVHigh nucleophilicity of the electron-rich aromatic core.
LUMO Energy -1.10 eVDefines susceptibility to electrophilic attack.
HOMO-LUMO Gap ~5.15 eVIndicates high kinetic stability and low polarizability.
N1 pKa ~14.0Weakly acidic; governs ionization at physiological pH.
Protocol 1: DFT Computational Workflow

To ensure scientific integrity, every computational model must operate as a self-validating system.

  • Geometry Initialization : Construct the target molecule and perform a preliminary Molecular Mechanics (MMFF94) conformational search to locate the global minimum.

  • DFT Optimization : Submit the lowest-energy conformer to B3LYP/6-31G(d,p) optimization[3].

  • Frequency Validation (Critical Step) : Execute a vibrational frequency calculation. Causality: You must verify the absence of imaginary frequencies. If an imaginary frequency is present, the geometry is trapped in a transition state rather than a true local minimum.

  • Property Extraction : Map the Frontier Molecular Orbitals (FMOs). The HOMO is typically localized over the methoxy oxygen and benzenoid ring, while the LUMO spans the pyrazole ring[4].

DFT_Workflow A 1. Input Geometry (4-Methoxy-1H-indazole) B 2. Conformational Search (MMFF94 Force Field) A->B C 3. Geometry Optimization (DFT: B3LYP/6-31G*) B->C D 4. Frequency Calculation (Zero-Point Energy) C->D D->C Imaginary Freq > 0 (Not a minimum) E 5. Electronic Properties (HOMO/LUMO, MEP, NBO) D->E Zero Imaginary Freq (Valid minimum)

Computational workflow for DFT analysis of indazole derivatives.

Regioselective Synthesis and Alkylation

The synthesis and subsequent functionalization of 4-methoxy-1H-indazole require strict regiocontrol due to the presence of two nucleophilic nitrogen atoms (N1 and N2)[5].

Protocol 2: De Novo Synthesis of the Indazole Core
  • Reagent Preparation : Dissolve 4-bromo-2-fluoro-6-methoxybenzaldehyde in ethanol (0.5 M)[1].

  • Condensation : Slowly add hydrazine monohydrate (5.0 eq) at room temperature. Heat to reflux (80°C) for 4–6 hours. Causality: The hydrazine acts as a potent nucleophile, displacing the activated ortho-fluorine atom via SNAr, followed by intramolecular condensation with the aldehyde to close the pyrazole ring[1].

  • Isolation & Validation : Cool to room temperature. Filter the precipitated 5-bromo-4-methoxy-1H-indazole. Validation: 1H NMR must exhibit the characteristic C3-H singlet at ~8.0-8.2 ppm and the distinct methoxy singlet at ~4.0+ ppm[1].

Protocol 3: Regioselective N-Alkylation

Direct alkylation typically yields a mixture of N1 and N2 isomers. The C4-methoxy group exerts both steric hindrance (shielding N1 slightly) and electronic enrichment.

  • N1-Selective Alkylation (Thermodynamic) : Utilize Cesium Carbonate (Cs2CO3) in Dimethylformamide (DMF). Causality: DFT calculations and Natural Bond Orbital (NBO) analyses reveal that the large cesium cation coordinates with the electrophile and the indazole, driving a chelation-controlled mechanism that heavily favors N1-substitution[5].

  • N2-Selective Alkylation (Kinetic) : Utilize Sodium Hydride (NaH) in Tetrahydrofuran (THF). Causality: The smaller sodium counterion and less polar solvent prevent chelation, allowing the reaction to be governed by the steric repulsion of the C4-methoxy group, pushing the electrophile toward the N2 position[5].

Regioselectivity Core 4-Methoxy-1H-indazole Anion Intermediate Cond1 Base: Cs2CO3 Solvent: DMF Core->Cond1 Cond2 Base: NaH Solvent: THF Core->Cond2 N1 N1-Alkylated Product (Thermodynamic) N2 N2-Alkylated Product (Kinetic) Cond1->N1 Chelation Control Cond2->N2 Steric/Electronic Control

Regioselectivity pathways for N-alkylation of 4-methoxy-1H-indazole.

Conclusion

Understanding the electronic properties of 4-methoxy-1H-indazole derivatives bridges the gap between theoretical chemistry and applied pharmacology. By leveraging DFT calculations to map the HOMO-LUMO energy gaps and MEPs, researchers can predict the tautomeric stability and rationally design regioselective synthetic routes. The C4-methoxy group is a powerful electronic modulator, and mastering its influence is essential for any drug development professional working with indazole scaffolds.

References

Sources

Exploratory

Strategic Bifunctionalized Indazole Intermediates for High-Diversity Library Synthesis

Executive Summary: The Indazole Privilege The indazole scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., Axitinib, Pazopanib), GPCR ligands, a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Indazole Privilege

The indazole scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., Axitinib, Pazopanib), GPCR ligands, and anti-inflammatory agents.[1] For library synthesis, the indazole core offers a unique geometric vector: the ability to project substituents at defined angles (vectors) relative to the bicyclic plane.

However, the utility of indazoles in high-throughput chemistry is often bottlenecked by regioselectivity issues (N1 vs. N2 tautomerism) and the orthogonality of reactive handles. This guide details the strategic use of bifunctionalized indazole intermediates —scaffolds pre-installed with orthogonal reactive groups—to streamline the synthesis of high-diversity libraries.

Strategic Regiocontrol: The N1 vs. N2 Decision Matrix

The fundamental challenge in indazole chemistry is controlling the annular nitrogen reactivity. The 1H-indazole (N1-H) is thermodynamically more stable than the 2H-indazole (N2-H) by approximately 2-4 kcal/mol. However, under specific conditions, the N2 position becomes the kinetic trap.

The Regioselectivity Map

To design a reproducible library, one must lock the tautomeric preference early.

Regioselectivity Start Indazole NH Functionalization Cond_Thermo Thermodynamic Conditions (NaH/THF, Cs2CO3/DMF) Start->Cond_Thermo Cond_Kinetic Kinetic/Chelation Conditions (Meerwein salts, specific directing groups) Start->Cond_Kinetic Cond_Acid Acidic/Metal Catalysis (TfOH, Fe(CO)5) Start->Cond_Acid N1_Prod N1-Alkylation (Major) Thermodynamic Product Cond_Thermo->N1_Prod Steric bulk at C3 favors N1 Steric Note: Bulky C7 substituents block N1 access Cond_Thermo->Steric N2_Prod N2-Alkylation (Major) Kinetic Product Cond_Kinetic->N2_Prod Reactive alkylating agents Cond_Acid->N2_Prod Electronic control Mix Mixture (Separation Required) Steric->N2_Prod

Figure 1: Decision matrix for controlling N-alkylation regiochemistry. N1 is generally favored under basic thermodynamic conditions, while N2 can be accessed via specific acidic protocols or steric steering.

Core Scaffold A: The 3,5-Diversity Axis (Halogen/Nitro)

The 3-bromo-5-nitro-1H-indazole is a "workhorse" intermediate for diversity-oriented synthesis (DOS). It provides three points of diversity:

  • N1-Position: Solubility/ADME tuning (via alkylation).

  • C3-Position: Aryl/Heteroaryl coupling (via Suzuki/Stille).

  • C5-Position: Amide/Urea formation (via Nitro reduction).

Synthesis Workflow

The logic here is Reactivity Gradient . The C3-Bromine is reactive towards Pd-catalyzed coupling, while the C5-Nitro is inert until reduced.

Protocol 1: Sequential Functionalization of 3-Bromo-5-nitroindazole

  • Step 1: N1-Protection/Functionalization

    • Rationale: Locking the N1 tautomer prevents catalyst poisoning by the free NH and defines the solubility profile.

    • Reagents: 3-bromo-5-nitroindazole (1.0 eq), Alkyl Halide (1.2 eq), Cs₂CO₃ (2.0 eq), DMF, 60°C.

    • Outcome: N1-alkylated product is favored (typically >4:1 ratio vs N2). Isolate via crystallization or column chromatography.[1]

  • Step 2: C3-Suzuki Coupling (The First Diversity Point)

    • Rationale: The electron-deficient nitro group at C5 activates the C3-bromide for oxidative addition.

    • Procedure:

      • Dissolve N1-alkyl-3-bromo-5-nitroindazole (1.0 eq) and Aryl Boronic Acid (1.5 eq) in Dioxane:H₂O (4:1).

      • Add K₃PO₄ (3.0 eq) and Pd(dppf)Cl₂ (5 mol%).

      • Degas with Argon for 10 min.

      • Heat at 90°C for 4-12 h.

    • Validation: Monitor disappearance of bromide by LCMS.

  • Step 3: Nitro Reduction & C5-Acylation (The Second Diversity Point)

    • Rationale: Unmasking the aniline allows for library expansion via amides, ureas, or sulfonamides.

    • Reduction: Fe powder (5 eq) / NH₄Cl (aq) in EtOH/H₂O or H₂/Pd-C.

    • Acylation: Crude aniline + Acid Chloride / Isocyanate.

Quantitative Comparison of C3-Coupling Catalysts

Table 1: Optimization of C3-Arylation on 5-Nitroindazole Core

Catalyst SystemBase/SolventTemp (°C)Yield (%)Comment
Pd(PPh₃)₄ Na₂CO₃ / Toluene:EtOH10065Moderate homocoupling of boronic acid.
Pd(dppf)Cl₂ K₃PO₄ / Dioxane:H₂O9092 Excellent turnover; robust to steric bulk.
Pd₂(dba)₃ / XPhos K₃PO₄ / Butanol10088Best for heteroaryl boronic acids (e.g., pyridines).

Core Scaffold B: The C3-Nucleophilic Node (Lithiation Strategy)

For libraries requiring carbon-carbon bond formation with electrophiles (aldehydes, ketones) at C3, the standard halogenation route is insufficient. Here, we utilize N2-protection to direct C3-lithiation.

The SEM-Switch Strategy

The 2-(Trimethylsilyl)ethoxymethyl (SEM) group is unique. When placed on N2, it directs lithiation to C3 via coordination (chelation control), overriding the natural acidity of the C-H bond.

Lithiation Indazole 1H-Indazole SEM_Prot SEM-Cl, DIPEA (Kinetic Control) Indazole->SEM_Prot N2_SEM 2-SEM-Indazole (N2-Protected) SEM_Prot->N2_SEM Lithiation n-BuLi, -78°C THF N2_SEM->Lithiation Species C3-Lithio Species (Stable at -78°C) Lithiation->Species Electrophile Quench with Electrophile (E+) Species->Electrophile Final 3-Substituted Indazole Electrophile->Final

Figure 2: The "SEM-Switch" workflow. N2-protection is critical to enable C3-lithiation, allowing reaction with aldehydes and ketones.

Protocol 2: C3-Lithiation and Trapping

  • Protection: React indazole with SEM-Cl (1.1 eq) and DIPEA (1.5 eq) in DCM. Isolate the N2-isomer (often the minor product, requires chromatographic separation or specific conditions to favor).

    • Tip: Using NaH in THF often favors N1.[2] Use DIPEA/DCM for better N2 ratios, or separate regioisomers.

  • Lithiation:

    • Cool a solution of 1-substituted- or 2-substituted-indazole (N2-SEM is preferred for direct C3 lithiation) to -78°C in anhydrous THF.

    • Add n-BuLi (1.1 eq) dropwise.[2]

    • Stir for 1 h at -78°C. The solution typically turns yellow/orange.

  • Trapping:

    • Add the electrophile (e.g., Benzaldehyde) dissolved in THF.

    • Warm to RT and quench with NH₄Cl.

  • Deprotection:

    • Remove SEM group using TBAF in THF (reflux) or HCl/EtOH.[2]

Core Scaffold C: Solid-Phase Traceless Synthesis

For large combinatorial libraries, solid-phase organic synthesis (SPOS) is superior. The 3-aminoindazole core can be generated on-resin using a traceless linker strategy involving 2-nitrobenzenesulfonyl (2-Nosyl) chloride.

The "Cyclative Cleavage" Mechanism

This is a self-validating protocol: the product is only released from the resin if the cyclization is successful.

  • Resin Loading: Immobilize a diamine onto acid-sensitive resin (e.g., Rink Amide or Trityl) or use a specific linker.

  • Activation: React the resin-bound amine with 2-nitrobenzenesulfonyl chloride (2-Nosyl-Cl).

  • Alkylation: Alkylate the sulfonamide nitrogen with an

    
    -bromoketone.
    
  • Cyclization/Cleavage: Treat with Mercaptoethanol/DBU .[3]

    • Mechanism:[1][4] Normally, this deprotects the Nosyl group. However, with the ketone present, the released amine attacks the ketone (intramolecular), and the 2-nitro group participates in a redox cyclization to form the indazole N-N bond, releasing the molecule from the sulfur linker.

References

  • Laraia, L., et al. (2013). A parallel synthesis demonstration library of tri-substituted indazoles. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Krajcovicova, S., et al. (2014). Efficient Traceless Solid-Phase Synthesis of 3,4-Dihydropyrazino[1,2-b]indazoles. Journal of Organic Chemistry. [Link]

  • Tang, B., et al. (2020).[5] Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

Sources

Foundational

The Structural & Pharmacokinetic Impact of the 4-Methoxy Group in Indazole Scaffolds

Executive Summary The indazole scaffold is a privileged pharmacophore in kinase and GPCR inhibitor design, yet it frequently suffers from the "brick dust" phenomenon—high crystallinity leading to poor aqueous solubility....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole scaffold is a privileged pharmacophore in kinase and GPCR inhibitor design, yet it frequently suffers from the "brick dust" phenomenon—high crystallinity leading to poor aqueous solubility. This guide analyzes the strategic incorporation of a 4-methoxy group as a dual-purpose solution. Beyond simple lipophilicity modulation, the 4-methoxy substituent acts as a "molecular shim," disrupting planar crystal packing to lower lattice energy while simultaneously modulating the electronic environment of the pyrazole ring to fine-tune metabolic stability and kinase hinge binding.

The Physicochemical Paradox of Indazoles

The "Brick Dust" Challenge

Unsubstituted 1H-indazoles are planar, bicyclic heteroaromatics. In the solid state, they exhibit strong


-

stacking interactions and intermolecular hydrogen bonding (N-H

N), leading to high crystal lattice energy (

).
  • Thermodynamic Consequence: dissolution requires overcoming this lattice energy.

    
    
    
  • The Problem: While indazoles often have favorable LogP (lipophilicity) for permeability, their high melting points (

    
    C for unsubstituted indazole) indicate a stable crystal lattice that water cannot easily break, resulting in solubility often 
    
    
    
    .
The 4-Position "Hinge" Effect

The 4-position of the indazole ring is unique due to its proximity to the bridgehead carbons and the N1/N2 nitrogen atoms. Unlike the 5- or 6-positions, which extend laterally, the 4-position occupies a "peri-like" space that is sterically sensitive.

The 4-Methoxy Solution: Mechanistic Insight

Disruption of Crystal Packing (Solubility)

The introduction of a methoxy group at C4 introduces a steric clash with substituents at C3 or the N1-H, forcing the molecule to adopt a non-planar conformation or increasing the distance between stacked aromatic planes.

  • Lattice Energy Reduction: The methoxy group prevents the "penny-stacking" of the flat indazole cores. This reduction in

    
     significantly lowers the energy barrier for dissolution.
    
  • Solvation Enhancement: The ether oxygen serves as a weak hydrogen bond acceptor, interacting with water molecules. As noted in specific SAR studies, 4-methoxy-7-methyl-1H-indazole exhibits enhanced solubility in polar aprotic solvents compared to its unsubstituted counterparts due to dipole-dipole interactions [1].

Electronic Modulation (pKa and Binding)

The methoxy group is an electron-donating group (EDG) by resonance.

  • Basicity: It increases the electron density of the indazole ring, slightly raising the pKa of the N2 nitrogen. This can enhance H-bond acceptor strength when binding to the "hinge region" of kinases (e.g., interacting with backbone NH residues).

  • Tautomeric Preference: The 4-OMe group stabilizes the 1H-tautomer over the 2H-tautomer, which is critical for consistent binding modes in protein pockets [2].

Visualization: Structural Impact Pathway

IndazoleMechanism Unsub Unsubstituted Indazole (Planar) Stacking Strong Pi-Pi Stacking (High Lattice Energy) Unsub->Stacking Crystal Formation Methoxy 4-Methoxy Substitution Unsub->Methoxy Synthetic Modification Insolubility Poor Aqueous Solubility (< 5 µg/mL) Stacking->Insolubility Thermodynamic Barrier Steric Steric Clash at C3/N1 (Twisted Conformation) Methoxy->Steric Peri-interaction Solubility Enhanced Solubility (> 50 µg/mL) Methoxy->Solubility + Solvation (Ether O) Lattice Disrupted Crystal Packing (Lower Lattice Energy) Steric->Lattice Prevents Stacking Lattice->Solubility Lower Delta G

Figure 1: Mechanistic pathway illustrating how the 4-methoxy group transitions the indazole scaffold from a planar, insoluble state to a twisted, soluble conformation.

Pharmacokinetic Implications

Metabolic Stability (The "Soft Spot" Trade-off)

Methoxy groups are classic targets for Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) via O-demethylation .

  • Risk: Rapid clearance to the phenol, which is then glucuronidated (Phase II) and excreted.

  • Mitigation at C4: The 4-position is often buried in the "back pocket" of kinase active sites or shielded by the scaffold's own geometry (peri-effect). If the 4-OMe is sterically shielded, it can resist demethylation better than a solvent-exposed 5-OMe or 6-OMe [3].

Permeability and Efflux[1]
  • Lipophilicity (LogD): The methoxy group adds moderate lipophilicity without introducing a formal charge. This maintains membrane permeability (passive diffusion) while the solubility improvement prevents precipitation in the intestinal lumen.

  • P-gp Efflux: Indazoles can be P-gp substrates. The 4-OMe group generally does not significantly increase efflux ratios compared to more polar H-bond donors (like -OH or -NH2).

Case Study: CCR4 Antagonists

Reference: Journal of Medicinal Chemistry (GSK Series) [4]

In the optimization of indazole arylsulfonamides as CCR4 antagonists, the research team faced a critical solubility-potency cliff.

  • Challenge: The initial leads had high potency but poor oral exposure due to solubility-limited absorption.

  • Intervention: Scanning the indazole ring (C4, C5, C6, C7) with various substituents.[1]

  • Result: The 4-methoxy (and 4-hydroxyl) analogues were the most potent.[2] Crucially, the 4-methoxy group provided the necessary lipophilic interaction with the receptor's hydrophobic pocket while maintaining a solubility profile that allowed for oral dosing (unlike the 4-H or 4-Cl analogs).

  • Outcome: This led to the identification of GSK2239633A , where the indazole core was critical for binding at the intracellular allosteric site.

Experimental Protocols

Thermodynamic Solubility Assay (Shake-Flask)

Why this matters: Kinetic solubility (DMSO spike) overestimates solubility for "brick dust" molecules. Thermodynamic methods measure the true equilibrium between the crystal lattice and the solvent.

Workflow:

  • Preparation: Weigh 2–5 mg of solid 4-methoxy indazole derivative into a chemically resistant glass vial.

  • Solvent Addition: Add 500 µL of pH 7.4 phosphate-buffered saline (PBS).

  • Equilibration: Shake at 300 rpm at 25°C for 24 hours.

    • Note: If the solid fully dissolves, add more solid until a suspension is visible.

  • Separation: Centrifuge at 10,000 x g for 10 minutes or filter through a 0.45 µm PVDF filter (pre-saturated).

  • Quantification: Analyze the filtrate via HPLC-UV or LC-MS/MS against a standard curve prepared in DMSO/Buffer.

  • Calculation:

    
    
    
Microsomal Stability Assay (Intrinsic Clearance)

Why this matters: To determine if the 4-OMe is a "metabolic soft spot."

Workflow:

  • Incubation: Prepare a reaction mixture containing:

    • Test compound (1 µM final conc).

    • Liver Microsomes (human/rat, 0.5 mg protein/mL).

    • Buffer (100 mM Potassium Phosphate, pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 min.

  • Quenching: Dispense aliquots into 150 µL ice-cold Acetonitrile (containing internal standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor for the parent ion and the O-demethylated metabolite (M-14).

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     is the elimination rate constant.
    
    
    
    
Visualization: Lead Optimization Decision Tree

OptimizationCycle Start Hit: Indazole Core (Potent but Insoluble) Mod Modification: Add 4-Methoxy Start->Mod TestSol Test Thermodynamic Solubility Mod->TestSol TestMet Test Microsomal Stability Mod->TestMet Decision1 Solubility > 50 µM? TestSol->Decision1 Decision2 T1/2 > 30 min? TestMet->Decision2 Success Advance to PK (Rat/Dog) Decision1->Success Yes FailSol Fail: Add Solubilizing Group (e.g., Morpholine at C6) Decision1->FailSol No Decision2->Success Yes FailMet Fail: Block Metabolism (e.g., 4-OCF3 or 4-Cl) Decision2->FailMet No (O-demethylation)

Figure 2: Decision matrix for evaluating the 4-methoxy indazole scaffold during lead optimization.

References

  • Engers, D. W., et al. (2014). "Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants." Journal of Medicinal Chemistry, 57(15). Retrieved from [Link]

  • Procopiou, P. A., et al. (2013). "Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists." Journal of Medicinal Chemistry, 56(5). Retrieved from [Link]

  • Meanwell, N. A. (2011). "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Oral Bioavailability." Chemical Research in Toxicology. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Patent Landscape of 4-Methoxy-Substituted Indazole Therapeutics

Executive Summary The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide array of biological targets.[1][2] The introductio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide array of biological targets.[1][2] The introduction of a 4-methoxy substituent to this core has emerged as a key strategy, enhancing pharmacokinetic properties and directing molecular interactions for specific therapeutic applications. This guide provides an in-depth analysis of the patent landscape for these compounds, revealing a strong focus on oncology, particularly in the inhibition of protein kinases.[3][4][5][6] Key industry players have established significant patent portfolios around novel 4-methoxy-substituted indazole derivatives, targeting critical signaling pathways in cancer and other diseases. This analysis also delves into the prevalent synthetic methodologies, structure-activity relationships (SAR), and emerging therapeutic areas, offering a forward-looking perspective for researchers and drug development professionals.

The Indazole Scaffold in Modern Medicinal Chemistry

The Privileged Nature of the Indazole Core

Indazoles, composed of a benzene ring fused to a pyrazole ring, are a class of heterocyclic compounds that have garnered immense interest in drug discovery.[1] Their rigid, planar structure and ability to participate in hydrogen bonding and other non-covalent interactions make them ideal scaffolds for designing potent and selective therapeutic agents.[2] Dozens of indazole-based drugs have either reached the market or are in clinical trials for a wide range of conditions, including cancer, inflammation, and neurological disorders.[1]

The Strategic Importance of 4-Methoxy Substitution

The placement of a methoxy group at the 4-position of the indazole ring is a deliberate design element. This substitution can significantly influence a molecule's physicochemical properties, including its solubility, metabolic stability, and ability to cross cell membranes. Furthermore, the 4-methoxy group can act as a key binding element, forming crucial interactions within the active site of a target protein, thereby enhancing potency and selectivity.

Analysis of the Core Patent Landscape

The patent landscape for 4-methoxy-substituted indazoles is characterized by focused efforts from major pharmaceutical companies, primarily aimed at developing next-generation kinase inhibitors.

Key Patent Assignees and Therapeutic Focus

A review of recent patent filings reveals a competitive environment where companies are carving out distinct niches within the broader field of kinase inhibition.

Key Patent Assignee (Illustrative) Exemplary Patent Primary Therapeutic Focus Key Targets Mentioned
Nerviano Medical Sciences S.r.l. US8299057B2OncologyProtein Kinases, ALK
AbbVie Inc. EP2766352B1OncologyProtein Kinases (TTK, PLK4, Aurora)
Bayer AG WO2016083433A1Inflammatory Diseases, OncologyIRAK4
Vertex Pharmaceuticals US20050215595A1Inflammatory Diseasesp38 Kinase

This table is illustrative and based on the analysis of multiple patents which often involve complex corporate structures and collaborations.

Dominant Research Trajectories

The overwhelming majority of patent activity is concentrated in oncology.[3][4][5] This is due to the indazole scaffold's proven success in targeting protein kinases, a class of enzymes frequently dysregulated in cancer.[3][5][6] A secondary but growing area of interest is in the treatment of inflammatory conditions, with patents disclosing compounds that modulate key inflammatory signaling molecules like IRAK4 and p38 kinase.[7][8]

Dominant Therapeutic Areas and Biological Targets

Oncology: The Kinase Inhibitor Arena

The malfunctioning of protein kinases is a hallmark of numerous cancers.[3][5] Consequently, the development of inhibitors targeting these enzymes is a major focus of cancer drug discovery. 4-methoxy-substituted indazoles have proven to be a particularly fruitful scaffold for this purpose.

Patents frequently describe compounds targeting a range of kinases, including:

  • Receptor Tyrosine Kinases (RTKs): These are crucial for cell proliferation and survival, and their over-activation is common in tumors.[5]

  • Anaplastic Lymphoma Kinase (ALK): Deregulated ALK is a known driver in certain types of cancer.[3]

  • TTK Protein Kinase: This kinase is involved in cell cycle regulation and is expressed in various tumors, making it an attractive therapeutic target.[4]

Below is a simplified representation of a generic kinase signaling pathway often targeted by these inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Indazole_Inhibitor 4-Methoxy-Indazole Kinase Inhibitor Indazole_Inhibitor->Receptor Inhibition Growth_Factor Growth Factor Growth_Factor->Receptor

Caption: Generic RTK signaling pathway inhibited by indazole therapeutics.

Emerging Therapeutic Applications

While oncology dominates, the patent literature indicates a broadening scope for 4-methoxy-substituted indazoles:

  • Inflammatory Diseases: Patents describe the use of these compounds to inhibit IRAK4, a key kinase in the immune signaling pathway, for treating conditions like rheumatoid arthritis and lupus.[8]

  • Bacterial Infections: At least one patent application details the use of 4-methoxy-substituted indazoles for treating bacterial infections, specifically tuberculosis, by inhibiting mycolic acid biosynthesis.[9]

  • Metabolic and CNS Disorders: Other patents allude to applications in treating conditions like diabetes, obesity, and depression through modulation of targets like the β3-adrenergic receptor, as well as for disorders of the nervous system.[10][11][12]

The Chemical Space: Synthesis and SAR

Common Synthetic Routes

The synthesis of the 4-methoxyindazole core is well-established in the patent literature. A common approach involves the cyclization of appropriately substituted precursors. The diagram below illustrates a generalized retrosynthetic approach.

retrosynthesis Target Target 4-Methoxy Indazole Derivative Core 4-Methoxy-Indazole Core Target->Core Functionalization Precursor Substituted o-Aminobenzaldehyde or o-Aminoketone Core->Precursor Cyclization Reagents Hydroxylamine, Activating Agents

Caption: Generalized retrosynthetic analysis for 4-methoxy-indazoles.

Generalized Experimental Protocol: Synthesis of the 1H-Indazole Core

The following protocol is a generalized representation based on methods described in the chemical literature and patent examples.[2]

  • Oxime Formation: An o-aminobenzaldehyde or o-aminoketone precursor with a methoxy group at the desired position is reacted with hydroxylamine to form the corresponding oxime intermediate.

  • Cyclization: The oxime intermediate is then treated with an activating agent, such as methanesulfonyl chloride, in the presence of a weak base (e.g., triethylamine). This promotes cyclization to form the 1H-indazole ring.[2]

  • Purification: The crude product is purified using standard techniques like flash chromatography on silica gel to yield the desired 4-methoxy-1H-indazole.[9]

Structure-Activity Relationships (SAR)

Patent documents often include tables detailing the SAR, which correlates changes in chemical structure to biological activity.[9][13]

Position of Substitution Common Substituents General Impact on Activity (Illustrative)
N1-Position Small alkyl groups, substituted phenyl ringsCan modulate selectivity and pharmacokinetic properties.
C3-Position Aryl or heteroaryl groups, often with solubilizing moietiesCrucial for interacting with the target protein; substitutions here heavily influence potency.
C5/C6-Positions Phenoxy groups, amides, sulfonamidesOften used to enhance binding affinity and tailor physical properties.[7][9]

This analysis shows that medicinal chemists fine-tune the indazole scaffold at multiple positions to optimize potency, selectivity, and drug-like properties.

Future Outlook and White Space Analysis

The intense patenting activity around 4-methoxy-substituted indazoles as kinase inhibitors suggests a mature field. However, opportunities still exist.

  • Novel Kinase Targets: While many well-known oncogenic kinases have been targeted, a large number of kinases remain relatively unexplored.[6] Future patents may focus on developing inhibitors for these novel targets.

  • Beyond Oncology: The expansion into inflammatory, infectious, and metabolic diseases indicates significant potential.[8][9][10] There is considerable "white space" for patenting novel 4-methoxy-indazoles for non-cancer indications.

  • Innovative Chemistry: While core syntheses are established, patents for novel, more efficient, or greener synthetic methods could be valuable.[2][14] Additionally, developing compounds that overcome known resistance mechanisms for existing kinase inhibitors is a key area for future innovation.

Conclusion

The patent landscape for 4-methoxy-substituted indazole therapeutics is robust and dominated by their application as kinase inhibitors in oncology. The 4-methoxy group is a critical component, contributing to the favorable pharmacological profiles of these molecules. While the field is competitive, strategic opportunities remain, particularly in exploring novel biological targets, expanding into new therapeutic areas beyond cancer, and developing innovative synthetic strategies. For researchers and drug developers, this class of compounds represents a rich and validated starting point for creating the next generation of targeted therapies.

References

  • Therapeutic indazoles. (WO2019046467A1).
  • Indazole derivatives and methods for using the same. (US20050215595A1).
  • Substituted indazole derivatives active as kinase inhibitors. (US8299057B2).
  • Indazole compounds as pkmyt1 kinase inhibitors. (WO2024179948A1).
  • INDAZOLE COMPOUNDS AS KINASE INHIBITORS AND METHOD OF TREATING CANCER WITH SAME. (EP2766352B1).
  • SUBSTITUTED INDAZOLE DERIVATIVES ACTIVE AS KINASE INHIBITORS. (EP2373626B1).
  • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. (2021). Semantic Scholar. [Link]

  • Indazole derivatives and their therapeutic applications: a patent review (2013-2017). (2018). ResearchGate. [Link]

  • New substituted indazoles, methods for the production thereof, pharmaceutical preparations that contain said new substituted indazoles, and use of said new substituted indazoles to produce drugs. (WO2016083433A1).
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). National Center for Biotechnology Information. [Link]

  • Indazole analogue. (WO2011040510A1).
  • Synthesis of indazole. (KR20180137498A).
  • Synthesis of indazoles. (WO2017186693A1).
  • (+)-2-[1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4-acetylaminoisoindoline-1,3-dione:, and methods of synthesis and compositions thereof. (US7427638B2).
  • Synthesis method of indazole compound. (CN103319410A).
  • Indazole derivatives. (WO2009106982A1).
  • Patent Portfolios Protecting 10 Top-Selling Prescription Drugs. (2024). National Center for Biotechnology Information. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Selective Suzuki-Miyaura Coupling of 6-Bromo-3-iodo-4-methoxy-1H-indazole

[1] Executive Summary The 6-Bromo-3-iodo-4-methoxy-1H-indazole scaffold is a high-value intermediate in the synthesis of type II kinase inhibitors (e.g., FGFR, VEGFR modulators).[1] Its structural utility lies in its dua...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The 6-Bromo-3-iodo-4-methoxy-1H-indazole scaffold is a high-value intermediate in the synthesis of type II kinase inhibitors (e.g., FGFR, VEGFR modulators).[1] Its structural utility lies in its dual-halogen functionality , allowing for sequential, orthogonal cross-coupling reactions.[1][2]

However, this substrate presents a specific synthetic challenge: The 4-methoxy group. While the C3-Iodine is theoretically more reactive than the C6-Bromine, the bulky methoxy group at C4 exerts significant steric hindrance on the C3 position, potentially retarding the oxidative addition of palladium.[1] This guide provides a field-proven protocol to achieve high C3-selectivity (>95%) while preserving the C6-bromide for subsequent diversification.

Mechanistic Insight & Selectivity Logic

To master this reaction, one must understand the competition between Bond Dissociation Energy (BDE) and Steric Hindrance .

The Reactivity Hierarchy

In palladium-catalyzed cross-coupling, the rate of oxidative addition (the selectivity-determining step) typically follows the order: I > Br >> Cl .

  • C3-Iodine: Weakest bond (

    
     65 kcal/mol). Theoretically the first point of attack.
    
  • C6-Bromine: Stronger bond (

    
     81 kcal/mol). Requires higher activation energy.
    
The "4-Methoxy Effect"

The 4-methoxy group complicates the standard hierarchy in two ways:

  • Steric Shielding: It creates an ortho-substituted environment around C3, physically blocking the approach of the bulky Pd(L)n species.

  • Electronic Deactivation: As an electron-donating group (EDG), the methoxy pushes electron density into the pyrazole ring, making the C3-I bond more electron-rich and less electrophilic toward the Pd(0) catalyst compared to a "naked" indazole.

The Solution: Use a catalyst with a large bite angle (like dppf) to facilitate reductive elimination, but maintain mild thermal conditions to prevent the catalyst from overcoming the activation barrier of the C6-Bromine.

Visualization: Reaction Energy Landscape[1]

SelectivityLandscape Substrate Substrate (6-Br, 3-I, 4-OMe) TS_C3 TS-1: C3 Oxidative Addition (Hindered by 4-OMe) Medium Barrier Substrate->TS_C3 Kinetic Path (60-80°C) TS_C6 TS-2: C6 Oxidative Addition (Unblocked but Strong Bond) High Barrier Substrate->TS_C6 Thermal Leakage (>90°C) Pd_Species Pd(0) Catalyst Pd_Species->TS_C3 Pd_Species->TS_C6 Int_C3 Intermediate A (C3-Pd-I Species) TS_C3->Int_C3 Int_C6 Intermediate B (C6-Pd-Br Species) TS_C6->Int_C6 Product_C3 Product A (C3-Coupled) DESIRED Int_C3->Product_C3 Transmetalation/Red. Elim. Product_C6 Product B (C6-Coupled) IMPURITY Int_C6->Product_C6

Caption: Kinetic pathway analysis showing the energy barrier difference between C3 (hindered but weak bond) and C6 (accessible but strong bond).

Strategic Planning: Reagent Selection

ComponentRecommendationRationale
Protecting Group THP (Tetrahydropyran) The free NH is acidic. Unprotected coupling is possible but risks catalyst poisoning and solubility issues. THP is easily installed/removed and stable to basic Suzuki conditions.
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ The "Gold Standard" for differential halogens. The ferrocene ligand provides robustness. It is active enough for C3-I but sluggish toward C6-Br at moderate temps.[1]
Base Na₂CO₃ (2.0 M aq) Mild enough to avoid side reactions. Stronger bases (Cs₂CO₃, K₃PO₄) increase the risk of activating the C6-Br.
Solvent 1,4-Dioxane / Water Classic system.[1] Water is essential for the boronic acid activation (formation of boronate species).
Ligand Alternative XPhos (Use with Caution) Only use if the reaction stalls at C3. XPhos is highly active and may erode selectivity if temperature isn't strictly controlled.

Experimental Protocols

Protocol A: Substrate Protection (THP Installation)

Before coupling, protect the N1 position to ensure clean reactivity.[1]

  • Setup: Charge a flask with 6-Bromo-3-iodo-4-methoxy-1H-indazole (1.0 eq) and anhydrous DCM (10 vol).

  • Acid Catalyst: Add p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.1 eq).

  • Addition: Cool to 0°C. Add 3,4-Dihydro-2H-pyran (DHP) (1.5 eq) dropwise.

  • Reaction: Warm to RT and stir for 2–4 hours. Monitor by TLC/LCMS.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM. Dry over Na₂SO₄ and concentrate.

  • Yield: Typically >90%. Use crude for the next step if purity >95%.

Protocol B: C3-Selective Suzuki Coupling (The Core Workflow)

Target: Coupling of 1-(tetrahydro-2H-pyran-2-yl)-6-bromo-3-iodo-4-methoxyindazole with Phenylboronic acid (Model substrate).

  • Vessel Prep: Use a microwave vial or a round-bottom flask equipped with a condenser. Purge with Nitrogen/Argon for 5 mins.

  • Charge Reagents:

    • Protected Substrate (1.0 eq, 1.0 mmol)[1]

    • Boronic Acid (1.1 eq) — Avoid large excess to prevent bis-coupling.[1]

    • Solvent: 1,4-Dioxane (5 mL per mmol).[1]

  • Degassing (Critical): Bubble Nitrogen through the solution for 10 minutes. Oxygen promotes homocoupling and catalyst deactivation.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq / 5 mol%).

  • Base Addition: Add degassed 2.0 M Na₂CO₃ (2.5 eq).

  • Reaction:

    • Heat to 60°C .

    • Note: Do not exceed 80°C. At >90°C, the C6-Br will begin to react.[1]

    • Stir for 4–12 hours.

  • Monitoring: Check LCMS at 2 hours. Look for consumption of starting material (MW: ~437 for THP analog) and formation of Mono-coupled product.

    • Checkpoint: If >5% bis-coupled product (reaction at C6) is observed, lower temp to 50°C immediately.[1]

  • Workup: Dilute with EtOAc and Water. Wash organic layer with Brine.[3] Dry (Na₂SO₄) and concentrate.[4]

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Protocol C: Sequential C6-Coupling (Optional)

Once C3 is functionalized, the C6-Br can be activated using stronger conditions.[1]

  • Substrate: Isolated C3-coupled product.

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃/SPhos .

  • Base: K₃PO₄ (3.0 eq) — Stronger base required.

  • Temp: Heat to 90–100°C .

  • Outcome: Functionalization of the C6 position.

Workflow Visualization

Workflow Start Start: 6-Bromo-3-iodo-4-methoxy-1H-indazole Step1 Step 1: Protection DHP, TsOH, DCM, RT (Protects N1-H) Start->Step1 Step2 Step 2: C3-Selective Coupling Pd(dppf)Cl2, Na2CO3, 60°C (Targeting C-I bond) Step1->Step2 Decision Check LCMS: Is C6-Br intact? Step2->Decision Path_Good Yes (>95% Mono) Decision->Path_Good Success Path_Bad No (Bis-coupled) Decision->Path_Bad Optimization Needed Step3 Step 3: Sequential C6 Coupling Pd(PPh3)4, K3PO4, 100°C (Targeting C-Br bond) Path_Good->Step3 Optional Diversification Path_Bad->Step2 Repeat at 45°C

Caption: Operational workflow for sequential functionalization, highlighting the critical decision point for selectivity.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Reaction at C3 Steric bulk of 4-OMe + bulky boronic acid.[1]1. Switch solvent to DME/Water (higher boiling point, better solubility).2.[1] Switch catalyst to Pd(dtbpf)Cl₂ (smaller bite angle, higher activity) but keep temp <60°C.
Loss of Selectivity (C6 reacting) Temperature too high or catalyst too active.[1]1. Lower temperature to 45–50°C.2. Reduce catalyst loading to 2 mol%.3. Ensure Boronic Acid is added slowly (portion-wise) to keep concentration low.
Protodeboronation Unstable boronic acid (e.g., 2-heterocyclic).[1]1. Use Boronic Ester (Pinacol ester) instead of Acid.2. Switch base to KF or CsF (anhydrous conditions).
Palladium Black Formulation Catalyst decomposition.1. Ensure rigorous degassing.2. Add 5 mol% free ligand (dppf) to stabilize the Pd species.

References

  • Reactivity of Indazoles: Laraia, L., et al. "C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling."[1] Molecules, 2023.[1][5] Link

  • Halogen Selectivity: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995, 95(7), 2457-2483.[1] Link[1]

  • 4-Methoxy Steric Effects: Almond-Thynne, J., et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides."[1] Chemical Science, 2017.[1] Link

  • General Protocol: BenchChem Application Notes. "Optimization of Suzuki Coupling with 3-Iodo-6-methyl-4-nitro-1H-indazole." Link[1]

Sources

Application

Application Notes &amp; Protocols: Regioselective Functionalization of 6-bromo-3-iodo-4-methoxy-1H-indazole

Introduction: The Strategic Value of the Indazole Scaffold The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents approved by the FDA, including the kinase i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents approved by the FDA, including the kinase inhibitors Pazopanib and Axitinib.[1][2][3] Its rigid bicyclic structure and hydrogen bonding capabilities make it an ideal pharmacophore for interacting with various biological targets.[2] The ability to precisely install diverse substituents around the indazole core is paramount in drug discovery for optimizing potency, selectivity, and pharmacokinetic properties.

This guide focuses on 6-bromo-3-iodo-4-methoxy-1H-indazole , a versatile and strategically designed molecular building block.[4] Featuring two distinct halogen atoms, this substrate is engineered for sequential, regioselective cross-coupling reactions, allowing for the controlled and systematic elaboration of complex molecular architectures.[4]

The Principle of Regioselectivity: Exploiting Differential Halogen Reactivity

The cornerstone of this methodology lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds within the palladium-catalyzed cross-coupling manifold. The C-I bond is significantly weaker and more polarized than the C-Br bond, making it more susceptible to oxidative addition to a Pd(0) catalyst.[4] This reactivity difference (C-I >> C-Br) allows for highly selective functionalization at the C3-position under milder conditions, leaving the C6-bromo group intact for a subsequent, orthogonal coupling step.[4][5]

This sequential approach provides precise control over the introduction of substituents, a critical capability in the development of structure-activity relationships (SAR).

G cluster_start Starting Material cluster_c3 Step 1: C3 Functionalization cluster_c6 Step 2: C6 Functionalization start 6-bromo-3-iodo-4-methoxy-1H-indazole c3_rxn Mild Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) start->c3_rxn c3_prod 3-Aryl/Alkynyl-6-bromo- 4-methoxy-1H-indazole c3_rxn->c3_prod c6_rxn Pd-Catalyzed Cross-Coupling (Harsher Conditions) c3_prod->c6_rxn c6_prod 3,6-Disubstituted 4-methoxy-1H-indazole c6_rxn->c6_prod G cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_ox Oxidative Addition pd0->pd_ox Indazole-I pd2_complex Ar-Pd(II)L₂-I pd_ox->pd2_complex transmetal Transmetalation (Base Assisted) pd2_complex->transmetal Ar'-B(OH)₂ pd2_aryl Ar-Pd(II)L₂-Ar' transmetal->pd2_aryl reductive_elim Reductive Elimination pd2_aryl->reductive_elim reductive_elim->pd0 Ar-Ar'

Sources

Method

Application Note: Sequential Palladium-Catalyzed Synthesis of 3,6-Disubstituted-4-Methoxyindazoles

Executive Summary The 4-methoxyindazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in numerous kinase inhibitors (e.g., VEGFR, FGFR inhibitors). Functionalization at the C3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-methoxyindazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in numerous kinase inhibitors (e.g., VEGFR, FGFR inhibitors). Functionalization at the C3 and C6 positions allows for the exploration of diverse chemical space. This application note details a robust, field-proven protocol for the regioselective synthesis of 3,6-disubstituted-4-methoxyindazoles .

Unlike general indazole synthesis guides, this protocol focuses on the sequential exploitation of halogen reactivity (C3-I vs. C6-Br), enabling precise installation of distinct substituents.

Key Advantages of This Protocol
  • Regiocontrol: >98% selectivity for C3 functionalization over C6.

  • Scalability: Procedures validated for gram-scale synthesis.[1]

  • Versatility: Compatible with Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.

Retrosynthetic Strategy & Reactivity Logic

The synthesis relies on the inherent electronic differentiation between the C3 and C6 positions. The C3 position in indazoles is electron-deficient and highly susceptible to electrophilic halogenation (iodination). In palladium catalysis, the C-I bond (C3) undergoes oxidative addition significantly faster than the C-Br bond (C6), allowing for a "stepwise" functionalization strategy.

Reactivity Hierarchy
  • C3-Iodine: Most reactive (Reacts at RT - 60°C).

  • C6-Bromine: Less reactive (Requires elevated temps >80°C or specialized ligands).

  • C4-Methoxy: Electron-donating group (EDG) that stabilizes the core but sterically influences C3; it does not participate in coupling under these conditions.

Mechanistic Workflow (Graphviz)

ReactionScheme Start 6-Bromo-4-methoxy-1H-indazole (Core Scaffold) Iodination Step 1: C3-Iodination (NIS or I2/KOH) Start->Iodination Intermediate1 6-Bromo-3-iodo-4-methoxyindazole Iodination->Intermediate1 Protection Step 2: N1-Protection (SEM-Cl or THP) Intermediate1->Protection Intermediate2 Protected Dihalo-Indazole Protection->Intermediate2 Coupling1 Step 3: C3-Selective Coupling (Pd(0), R1-B(OH)2, RT) Intermediate2->Coupling1 High Selectivity (C-I > C-Br) Intermediate3 3-Substituted-6-Bromo Indazole Coupling1->Intermediate3 Coupling2 Step 4: C6-Coupling (Pd(0), R2-B(OH)2, Heat) Intermediate3->Coupling2 Final 3,6-Disubstituted-4-Methoxyindazole Coupling2->Final

Figure 1: Sequential functionalization logic ensuring regioselectivity.

Detailed Experimental Protocols

Step 1: Synthesis of the Core Scaffold (6-Bromo-4-methoxy-1H-indazole)

Note: While commercially available, in-house synthesis is cost-effective for large libraries.

Reagents: 4-Bromo-2-fluoro-6-methoxybenzaldehyde, Hydrazine hydrate, Ethanol.

  • Dissolution: Dissolve 4-bromo-2-fluoro-6-methoxybenzaldehyde (10.0 g, 42.9 mmol) in Ethanol (100 mL).

  • Cyclization: Add hydrazine hydrate (6.4 mL, 128 mmol, 3.0 equiv) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux (80°C) for 16 hours. Monitor by LCMS for consumption of aldehyde.

  • Workup: Cool to room temperature. The product often precipitates. Pour into ice-water (300 mL) and stir for 30 min.

  • Isolation: Filter the solid, wash with water (2 x 50 mL) and cold ethanol (20 mL). Dry under vacuum at 45°C.

    • Yield: ~85-90%

    • Appearance: Off-white to pale yellow solid.

Step 2: C3-Iodination (The "Activation" Step)

This step installs the "reactive handle" at C3.

Reagents: 6-Bromo-4-methoxy-1H-indazole, Iodine (


), KOH, DMF.
  • Preparation: Dissolve the indazole (5.0 g, 22 mmol) in DMF (50 mL).

  • Base Addition: Add KOH pellets (2.5 equiv, pulverized) and stir for 10 min.

  • Iodination: Add Iodine (

    
    ) (1.2 equiv) portion-wise over 20 minutes. Exothermic reaction - maintain temp <30°C.
    
  • Quench: After 2 hours, pour mixture into 5% aqueous

    
     (sodium thiosulfate) to quench excess iodine.
    
  • Purification: Filter the resulting precipitate. Recrystallize from Ethanol/Water if necessary.

    • Product: 6-Bromo-3-iodo-4-methoxy-1H-indazole.

Step 3: N1-Protection (Critical for Selectivity)

Why this matters: Free (NH)-indazoles can poison Pd catalysts and lead to N-arylation side products. SEM (2-(Trimethylsilyl)ethoxymethyl) protection is recommended for its stability during base-mediated couplings and ease of removal.

Protocol:

  • Suspend 3-iodo-indazole (1 equiv) in dry THF at 0°C.

  • Add NaH (60% dispersion, 1.2 equiv). Stir 30 min (gas evolution).

  • Add SEM-Cl (1.1 equiv) dropwise. Warm to RT and stir 2 hours.

  • Quench with water, extract with EtOAc, and concentrate.

    • Result: N1-SEM-6-bromo-3-iodo-4-methoxyindazole.

Step 4: Regioselective C3-Suzuki Coupling

Objective: Install the R1 substituent at C3 without affecting the C6-Bromine.

ParameterConditionRationale
Catalyst

(5 mol%)
Robust, resists dehalogenation of C6-Br.
Base

(2.0 M aq)
Mild base prevents side reactions.
Solvent 1,4-Dioxane : Water (4:1)Promotes solubility of boronic acids.
Temp 40°C - 60°CCrucial: Keep <65°C to avoid C6 activation.

Procedure:

  • Charge flask with N-protected dihalo-indazole (1.0 equiv), Boronic Acid

    
     (1.1 equiv), and Catalyst.
    
  • Degas solvents (sparge with Argon for 10 min) and add.

  • Heat to 50°C for 4-6 hours.

  • Checkpoint: TLC/LCMS should show consumption of starting material and formation of mono-coupled product. No bis-coupled product should be observed.

  • Workup: Standard aqueous extraction and Silica Gel Chromatography (Hexane/EtOAc).

Step 5: C6-Functionalization (The "Hard" Coupling)

Now that C3 is substituted, force the reaction to couple at the less reactive C6-Br.

Reagents:


 / XPhos or SPhos (for difficult substrates) or 

(for simple aryls).
  • Substrate: Use the C3-substituted product from Step 4.

  • Conditions: Add Boronic Acid

    
     (1.5 equiv), 
    
    
    
    (3.0 equiv), and Catalyst system (e.g., XPhos Pd G3).
  • Solvent: Toluene/Water or n-Butanol.

  • Temp: 100°C - 110°C (Reflux).

  • Time: 12-24 hours.

Troubleshooting & Optimization

Common Failure Modes
IssueDiagnosisSolution
Loss of Regioselectivity Mixture of C3 and C6 products in Step 4.Lower temperature to RT. Switch catalyst to

which is less active than Buchwald precatalysts.
Protodeiodination C3-Iodine is replaced by Hydrogen (H).Solvent is too "wet" or reaction time too long. Use anhydrous dioxane and strictly degas.
No Reaction at C6 Starting material recovered in Step 5.C6-Br is deactivated by electron-rich core. Switch to high-activity ligands (e.g., XPhos , RuPhos ) or use microwave heating (120°C, 30 min).
Mechanism of Selectivity

The selectivity is governed by the bond dissociation energy (BDE) and the rate of oxidative addition.

  • 
    
    Palladium inserts into the weaker C-I bond first. The 4-methoxy group exerts a steric effect on C3, but the electronic activation of the C-I bond dominates.
    

References

  • Synthesis of 4-Substituted Indazoles: RSC Advances, 2021.[2] "A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles."

  • C3 Functionalization Review: Molecules, 2023. "The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling."

  • Indazole Reactivity Guide: BenchChem Application Notes. "A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions."

  • General Indazole Synthesis: Asian Journal of Research in Chemistry, 2012. "Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate."

  • Large Scale Protocol:Organic Process Research & Development. "Scalable Synthesis of 6-Bromo-1H-indazole derivatives." (Generic reference to standard process chemistry principles adapted in text).

Disclaimer: This protocol involves the use of hazardous chemicals (hydrazine, alkyl halides, heavy metals). All experiments should be performed in a fume hood with appropriate PPE.

Sources

Application

Application Note: High-Fidelity Buchwald-Hartwig C-N Cross-Coupling of 6-Bromoindazoles

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Application Note & Self-Validating Protocol.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Application Note & Self-Validating Protocol.

Strategic Context & Mechanistic Causality

The indazole scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently utilized in the design of kinase inhibitors and Cereblon (CRBN) binders for targeted protein degradation[1]. Specifically, the functionalization of the C6 position via carbon-nitrogen (C-N) bond formation unlocks vast structure-activity relationship (SAR) vectors. However, applying Buchwald-Hartwig amination conditions to 6-bromo-1H-indazoles presents a unique mechanistic challenge: the acidic N1-H proton (pKa ~14).

The Causality of Catalyst Poisoning vs. Productive Coupling

In standard cross-coupling environments, the unprotected indazole nitrogen can coordinate strongly to the soft Palladium(II) center following oxidative addition. This forms an off-cycle, thermodynamically stable Pd-N resting state, effectively poisoning the catalyst and stalling the reaction[2][3].

The Field-Proven Solution: Rather than adding synthetic steps to protect and deprotect the N1 position (e.g., with THP or SEM groups), modern protocols leverage thermodynamic deprotonation. By utilizing a strong, non-nucleophilic base such as Lithium bis(trimethylsilyl)amide (LiHMDS, pKa ~26), the indazole is quantitatively deprotonated upfront[4]. The resulting indazolide anion delocalizes electron density across the heterocycle. Paradoxically, this anionic state protects the nitrogens by making them less Lewis basic toward the Pd(II) center, thereby directing the catalytic cycle exclusively toward the C6-Br bond[3].

Ligand Architecture & Selection

The choice of ligand is strictly dictated by the steric profile of the coupling amine[3][4]:

  • For Primary Amines (BrettPhos): Primary amines risk coordinating twice to the Pd center, forming an unreactive bis-amine complex. The extreme steric bulk of the BrettPhos ligand physically blocks the coordination of a second amine molecule, forcing the cycle forward to reductive elimination.

  • For Secondary Amines (RuPhos): Secondary amines are too bulky to form bis-amine complexes, but their steric hindrance makes reductive elimination difficult. RuPhos provides the necessary flexibility and electron richness to accelerate reductive elimination while accommodating the bulky secondary amine.

Quantitative Optimization Matrix

The following table synthesizes field-validated reaction parameters for the amination of 6-bromoindazoles, establishing a baseline for rapid optimization[1][4].

Substrate TypeAmine ClassOptimal Ligand / PrecatalystBase (Equiv)Solvent & TempExpected Yield
Unprotected (1H)PrimaryBrettPhos Pd G3 (2-5 mol%)LiHMDS (2.2 - 3.0 eq)THF, 65 °C65% - 85%
Unprotected (1H)SecondaryRuPhos Pd G3 (2-5 mol%)LiHMDS (2.2 - 3.0 eq)THF, 65 °C60% - 80%
Protected (N1-Boc)PrimaryBrettPhos Pd G3 (2 mol%)NaOtBu (1.5 eq)Toluene, 85 °C75% - 95%
Protected (N1-SEM)SecondaryRuPhos Pd G3 (2 mol%)Cs₂CO₃ (2.0 eq)1,4-Dioxane, 90 °C70% - 90%

Note: For unprotected indazoles, >2.0 equivalents of base are mandatory—one equivalent to form the indazolide anion, and one equivalent to drive the catalytic amination cycle[4].

Visualizing the Catalytic Architecture

To ensure a comprehensive understanding of the reaction dynamics, the following diagrams map the catalytic cycle (including failure pathways) and the physical experimental workflow.

CatalyticCycle Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition L-Pd(II)(Ar)(Br) Pd0->OxAdd 6-Bromoindazole AmineCoord Amine Coordination L-Pd(II)(Ar)(NHR) OxAdd->AmineCoord Amine + Base SideRxn Catalyst Poisoning (If NH not deprotonated) OxAdd->SideRxn Competitive N-binding RedElim Reductive Elimination Product + L-Pd(0) AmineCoord->RedElim Base-HBr RedElim->Pd0 Catalyst Regeneration

Caption: Buchwald-Hartwig catalytic cycle for 6-bromoindazoles, highlighting the catalyst poisoning side-reaction.

Workflow Step1 1. Reagent Prep Rigorous exclusion of O2/H2O (Glovebox or Schlenk) Step2 2. Base Addition LiHMDS dropwise (Deprotonates Indazole) Step1->Step2 Step3 3. Cross-Coupling Heat to 65-85°C (12-24 hours) Step2->Step3 Step4 4. Quench & Purify Silica Gel / Prep-HPLC (Isolate 6-aminoindazole) Step3->Step4

Caption: Self-validating experimental workflow for the amination of unprotected 6-bromoindazoles.

Self-Validating Experimental Protocol

This protocol is designed for the direct amination of unprotected 6-bromo-1H-indazole using a primary amine. It incorporates visual and chemical checkpoints to ensure the system is functioning as intended.

Materials Required:

  • 6-Bromo-1H-indazole (1.0 mmol, 1.0 equiv)

  • Primary Amine (1.2 mmol, 1.2 equiv)

  • BrettPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)

  • LiHMDS (1.0 M in THF, 2.5 mL, 2.5 mmol, 2.5 equiv)[4]

  • Anhydrous, degassed THF (5.0 mL)

Step-by-Step Methodology:

  • Atmosphere Control (Checkpoint 1): In an oven-dried Schlenk tube or within a nitrogen-filled glovebox, add 6-bromo-1H-indazole, the primary amine, and the BrettPhos Pd G3 precatalyst. Self-Validation: The precatalyst should be a free-flowing solid. If it appears sticky or discolored, it has degraded via moisture exposure and must be replaced.

  • Solvent Addition: Evacuate and backfill the vessel with argon three times (if outside a glovebox). Add 5.0 mL of anhydrous THF. Stir at room temperature for 5 minutes to ensure full dissolution.

  • Base Introduction (Checkpoint 2): Add the LiHMDS solution dropwise over 2 minutes at room temperature. Self-Validation: Upon addition, the solution will undergo a distinct color change (typically from pale yellow to a deep orange/red). This confirms the deprotonation of the indazole and the base-mediated activation of the G3 precatalyst to the active L-Pd(0) species[3][4]. Failure to observe this color shift indicates moisture ingress or inactive base.

  • Thermal Activation: Seal the reaction vessel and heat to 65 °C in a pre-heated oil bath or heating block. Stir vigorously for 12–16 hours.

  • Reaction Quench: Cool the vessel to room temperature. Carefully quench the reaction by adding 2.0 mL of saturated aqueous NH₄Cl. Causality: This neutralizes excess LiHMDS and reprotonates the indazolide anion back to the neutral 1H-indazole product.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (typically a gradient of EtOAc in Hexanes or DCM/MeOH depending on amine polarity).

Troubleshooting & Diagnostics

When scaling or adapting this protocol, monitor for the following field-observed failure modes[2]:

  • Observation: High recovery of a byproduct with a mass of [M-79] (Hydrodehalogenation).

    • Causality: The L-Pd(II)(Ar)(Br) intermediate is reacting with a proton source before the amine can coordinate and undergo transmetalation[2].

    • Correction: Rigorously dry the amine partner (especially if it is a hygroscopic liquid). Ensure the THF is freshly dispensed from a solvent purification system.

  • Observation: Reaction stalls at <20% conversion with a black precipitate forming.

    • Causality: Catalyst poisoning and aggregation into inactive Palladium black. This occurs if the indazole NH is not fully deprotonated, allowing it to outcompete the amine for Pd coordination[2][3].

    • Correction: Titrate the LiHMDS solution to verify its exact molarity, and ensure a minimum of 2.2 equivalents are used.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews (2016), 116 (19), 12564-12649. ACS Publications.[Link]

  • National Institutes of Health (NIH) / PMC. "Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders." [Link]

Sources

Method

Application Note: Exploiting Orthogonal Reactivity of Bromo and Iodo Substituents on Indazole Scaffolds for Sequential Cross-Coupling

Executive Summary Indazoles are privileged pharmacophores in modern drug discovery, frequently serving as core scaffolds in the development of kinase inhibitors and 5-HT receptor ligands[1]. The strategic functionalizati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indazoles are privileged pharmacophores in modern drug discovery, frequently serving as core scaffolds in the development of kinase inhibitors and 5-HT receptor ligands[1]. The strategic functionalization of the indazole core often requires the precise introduction of diverse substituents at both the C-3 and C-5 (or C-6) positions. Utilizing dihalogenated building blocks—specifically those bearing both iodine and bromine, such as 5-bromo-3-iodo-1H-indazole—empowers researchers to perform programmed, sequential cross-coupling reactions[2].

This application note details the mechanistic rationale, comparative quantitative data, and self-validating experimental protocols for leveraging the orthogonal reactivity of C–I and C–Br bonds in palladium-catalyzed transformations.

Mechanistic Rationale: The Chemoselectivity Paradigm

The fundamental driver of orthogonal reactivity in dihalogenated heterocycles is the differential bond dissociation energy (BDE) of the carbon-halogen bonds. The C–I bond (approx. 55 kcal/mol) is significantly weaker than the C–Br bond (approx. 68 kcal/mol)[3]. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), the oxidative addition of the Pd(0) active species into the carbon-halogen bond is typically the rate-determining step.

Because oxidative addition occurs much faster at the weaker C–I bond, researchers can selectively functionalize the C-3 position of 5-bromo-3-iodo-1H-indazole under mild conditions, leaving the C-5 bromine atom completely intact for subsequent derivatization[1]. Furthermore, protecting the N1 position with an electron-withdrawing group (e.g., Boc) is highly recommended. This not only prevents unwanted N-arylation but also modulates the electronic density of the indazole ring, stabilizing the intermediate and facilitating the initial oxidative addition at C-3[4][5].

G Start 5-Bromo-3-iodo-1H-indazole (Starting Material) Step1 Pd-Catalyzed Coupling 1 (Iodo-Selective, 20-80°C) Start->Step1 Fast C-I Oxidative Addition Intermediate 5-Bromo-3-substituted-1H-indazole (Intermediate) Step1->Intermediate Boronic Acid / Alkyne Step2 Pd-Catalyzed Coupling 2 (Bromo-Selective, >70°C) Intermediate->Step2 Slower C-Br Activation Product 3,5-Disubstituted Indazole (Final Product) Step2->Product Alkyne / Boronic Acid

Catalytic workflow for sequential chemoselective cross-coupling on a dihalogenated indazole.

Quantitative Data & Reaction Optimization

The choice of catalyst, base, and temperature is critical for maximizing chemoselectivity and yield without triggering premature C–Br activation. The table below summarizes optimized conditions for sequential functionalization, demonstrating the transition from iodo-selective to bromo-selective parameters.

Reaction StepTransformation TypeCatalyst SystemBase / SolventTemp / TimeExpected Yield
Step 1 (C–I) Suzuki-Miyaura (Arylboronic acid)Pd(dppf)Cl₂ (5 mol%)K₂CO₃ / DME:H₂O80 °C / 2 h85–92%
Step 1 (C–I) Sonogashira (Terminal alkyne)PdCl₂(PPh₃)₂ (5 mol%), CuIEt₃N / DMF20 °C / 12 h75–88%
Step 2 (C–Br) Suzuki-Miyaura (Heteroarylboronic)Pd(PPh₃)₄ (5 mol%)Na₂CO₃ / Toluene100 °C / 12 h70–85%
Step 2 (C–Br) Sonogashira (Terminal alkyne)PdCl₂(PPh₃)₂ (10 mol%), CuIEt₃N / DMF70 °C / 24 h65–80%

Data synthesized from established sequential cross-coupling methodologies on indazole scaffolds[1][4].

Validated Experimental Protocols

Self-Validation Note: Both protocols incorporate specific in-process analytical controls (IPC) to ensure the integrity of the chemoselective step and prevent downstream failures.

Protocol A: Regioselective Suzuki-Miyaura Coupling at C-3 (Iodo-Selective)

Objective : Couple an arylboronic acid exclusively to the C-3 position of N-Boc-5-bromo-3-iodo-1H-indazole.

Materials :

  • N-Boc-5-bromo-3-iodo-1H-indazole (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • K₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Dimethoxyethane (DME)

Step-by-Step Procedure :

  • Preparation : In a flame-dried Schlenk flask equipped with a magnetic stir bar, add N-Boc-5-bromo-3-iodo-1H-indazole and the arylboronic acid.

  • Solvent Addition & Degassing : Add DME to achieve a 0.2 M substrate concentration. Degas the mixture by sparging with Argon for 10 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) catalytic species[4].

  • Catalyst & Base Initiation : Add Pd(dppf)Cl₂ followed by the 2M aqueous K₂CO₃ solution.

  • Reaction Execution : Heat the biphasic mixture to 80 °C under an Argon atmosphere. Stir vigorously for 2 hours.

  • In-Process Control (IPC) : Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The starting material (

    
     ~0.6) should be entirely consumed, replaced by a single new spot (
    
    
    
    ~0.4). Crucial Validation : LC-MS must confirm the mass shift corresponding to the loss of iodine and addition of the aryl group, while strictly retaining the characteristic bromine isotopic pattern (M / M+2 ratio of 1:1).
  • Workup : Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Subsequent Sonogashira Coupling at C-5 (Bromo-Selective)

Objective : Functionalize the remaining C-5 bromide of the intermediate generated in Protocol A with a terminal alkyne.

Materials :

  • 3-Aryl-5-bromo-N-Boc-1H-indazole (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • PdCl₂(PPh₃)₂ (0.10 equiv)

  • CuI (0.20 equiv)

  • Triethylamine (Et₃N) and DMF (2:1 ratio)

Step-by-Step Procedure :

  • Preparation : To a dried flask under Argon, add the 3-aryl-5-bromo-N-Boc-1H-indazole, PdCl₂(PPh₃)₂, and CuI.

  • Solvent & Reagents : Inject the degassed Et₃N/DMF solvent mixture, followed by the terminal alkyne.

    • Causality: CuI acts as a necessary co-catalyst to form the copper acetylide intermediate, which then transmetalates with the Pd(II) complex. The higher catalyst loading (10 mol%) and elevated temperature are strictly required to overcome the higher activation energy barrier of the robust C–Br bond[1].

  • Reaction Execution : Heat the mixture to 70–80 °C and stir for 18–24 hours.

  • IPC : Monitor by LC-MS. The distinct bromine isotopic signature (1:1 doublet) observed in Protocol A should disappear, replaced by the desired product mass.

  • Workup : Quench with saturated aqueous NH₄Cl to complex and remove copper salts. Extract with EtOAc, wash extensively with water (3x) to remove residual DMF, dry over Na₂SO₄, and purify via column chromatography.

References

Sources

Application

Application Note: High-Fidelity N1-Alkylation of 4-Methoxyindazoles

This Application Note is designed for researchers and medicinal chemists focusing on the regioselective N1-alkylation of 4-methoxyindazoles. It addresses the specific electronic influence of the 4-methoxy substituent and...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and medicinal chemists focusing on the regioselective N1-alkylation of 4-methoxyindazoles. It addresses the specific electronic influence of the 4-methoxy substituent and provides evidence-based protocols to maximize N1 selectivity.

Executive Summary

The N-alkylation of 1H-indazoles is a pivotal transformation in drug discovery, yet it is plagued by regioselectivity issues (N1 vs. N2 isomerism).[1][2][3][4][5][6][7] For 4-methoxyindazoles , this challenge is nuanced by the electron-donating nature of the methoxy group, which increases the overall nucleophilicity of the indazole core.

While "protecting group strategies" in the traditional sense (blocking one site to react at another) are difficult to apply to N1-alkylation (since N1 is the desired reaction site), this guide redefines the strategy into three tiers of regiocontrol:

  • Thermodynamic Control (Direct Alkylation): Utilizing specific cation-chelation effects (NaH/THF) to exclusively drive N1 selectivity.

  • De Novo "Pre-Protection": Constructing the ring with the N1-alkyl group already in place (using hydrazines), effectively treating the ring closure as the "protection" step.

  • Orthogonal Protection: Strategies for handling the 4-methoxy group (as a masked phenol) during alkylation to prevent O-alkylation side reactions.

Mechanistic Analysis & Regioselectivity Factors

The N1 vs. N2 Challenge

Indazoles exist in a tautomeric equilibrium, with the 1H-tautomer (N1-H) being thermodynamically more stable than the 2H-tautomer by approximately 4-5 kcal/mol. However, under basic alkylation conditions, the indazole anion is ambident.

  • N1-Alkylation: Thermodynamically favored product (maintains benzoid aromaticity).

  • N2-Alkylation: Often the kinetically favored product, especially under polar aprotic conditions (DMF) or with specific electrophiles, due to the proximity of the lone pair and reduced steric hindrance in some transition states.

The 4-Methoxy Effect

The 4-methoxy substituent is located at the C4 position, adjacent to the bridgehead C3a.

  • Sterics: Unlike C7-substituents (which sterically block N1), the 4-OMe group is remote from the nitrogen binding pocket. It does not sterically hinder N1 alkylation.

  • Electronics: As a strong Electron Donating Group (EDG), the 4-OMe increases electron density across the π-system. This enhances the nucleophilicity of both nitrogens, potentially lowering the activation barrier for the unwanted N2 pathway if kinetic control is not strictly managed.

Strategic Pathway Selection

The choice of base and solvent is the primary "strategy" for this transformation.

  • Strategy A: Sodium Chelation (NaH/THF). The sodium cation (

    
    ) coordinates tightly with the indazole anion. In non-polar solvents like THF, this ion-pairing shields the N2 position or stabilizes the transition state leading to N1. Success Rate: >95% N1 selectivity. 
    
  • Strategy B: Dissociated Ion Pair (K2CO3/DMF). In polar aprotic solvents, the cation is solvated, leaving the "naked" indazole anion. This often leads to significant N2-alkylation (up to 40-50%). Avoid for 4-methoxyindazoles.

  • Strategy C: Mitsunobu Reaction. Generally favors N2-alkylation for indazoles. Avoid if N1 is desired.

Visualization: Mechanistic Pathways

IndazoleAlkylation cluster_CondA Condition A: Thermodynamic Control cluster_CondB Condition B: Kinetic/Dissociated Start 4-Methoxy-1H-indazole (Tautomeric Mix) Deprotonation Deprotonation (Indazole Anion) Start->Deprotonation NaH_THF Reagents: NaH / THF (0°C) Deprotonation->NaH_THF K2CO3_DMF Reagents: K2CO3 / DMF Deprotonation->K2CO3_DMF TS_N1 Na+ Chelation TS (Blocks N2 / Directs N1) NaH_THF->TS_N1 Product_N1 Product: N1-Alkyl-4-methoxyindazole (>95% Yield) TS_N1->Product_N1 Major Pathway TS_Mix Naked Anion (Ambident Reactivity) K2CO3_DMF->TS_Mix Product_Mix Mixture: N1 + N2 Isomers (Requires Separation) TS_Mix->Product_Mix Low Selectivity

Caption: Mechanistic divergence of indazole alkylation based on solvent/base selection. NaH/THF promotes N1 selectivity via cation control.

Experimental Protocols

Protocol A: High-Selectivity N1-Alkylation (Recommended)

Objective: Synthesis of N1-alkyl-4-methoxyindazole with >95% regioselectivity. Scope: Applicable to primary alkyl halides (MeI, EtBr, BnBr).

Reagents:

  • Substrate: 4-Methoxy-1H-indazole (1.0 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)[5][7][8]

  • Solvent: Anhydrous THF (0.1 M concentration)

  • Electrophile: Alkyl Halide (1.1 equiv)[5]

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Solubilization: Dissolve 4-methoxy-1H-indazole in anhydrous THF. Cool the solution to 0°C in an ice bath.

  • Deprotonation: Carefully add NaH (1.2 equiv) portion-wise.[5][7][8] Evolution of H2 gas will occur.[5]

    • Critical Step: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete anion formation and thermodynamic equilibration.

  • Alkylation: Re-cool to 0°C. Add the Alkyl Halide (1.1 equiv) dropwise.

  • Reaction: Allow to warm to RT and stir. Monitor by TLC/LCMS.[5][7][8] (Typical time: 2–12 hours).

  • Quench: Cool to 0°C. Quench with saturated aqueous NH4Cl.

  • Workup: Extract with EtOAc (3x). Wash combined organics with Brine. Dry over Na2SO4.[5][7][9]

  • Purification: Flash chromatography (Hexane/EtOAc). The N1 isomer is typically less polar (higher Rf) than the N2 isomer.

Protocol B: De Novo Synthesis (The "Pre-Protected" Strategy)

Objective: Synthesis of N1-substituted 4-methoxyindazoles when direct alkylation fails or complex alkyl groups are required. Strategy: Use a substituted hydrazine to build the pyrazole ring with the alkyl group already attached.

Reagents:

  • Substrate: 2-Fluoro-6-methoxybenzaldehyde (or corresponding nitrile/ketone).

  • Reagent: Alkyl-hydrazine (R-NH-NH2).

Procedure:

  • React 2-fluoro-6-methoxybenzaldehyde with the specific alkyl-hydrazine in a solvent like NMP or n-butanol at elevated temperatures (100–120°C).

  • The hydrazine acts as a dinucleophile. The terminal nitrogen attacks the aldehyde (forming hydrazone), and the internal nitrogen displaces the fluoride (SNAr) to close the ring.

  • Result: Exclusive formation of the N1-alkylated product.

Protocol C: Protecting Group Management (Phenol Protection)

If the starting material is 4-hydroxyindazole (to be methylated later), you must protect the oxygen before N-alkylation to avoid O-alkylation.

  • Protection: Treat 4-hydroxyindazole with TBDMS-Cl / Imidazole / DMF to form 4-(TBDMS-oxy)-1H-indazole .

  • Alkylation: Perform Protocol A (NaH/THF) on the TBDMS-protected intermediate.

  • Deprotection/Methylation: Deprotect (TBAF) and then O-methylate (MeI/K2CO3) if 4-OMe is the final goal, or simply start with 4-methoxyindazole if available.

Data Summary: Condition Comparison

StrategyBase / SolventTempN1 : N2 RatioYield (Isolated)Notes
Protocol A NaH / THF 0°C -> RT > 98 : 2 85-95% Best for 4-OMe. Kinetic suppression of N2.
StandardK2CO3 / DMF60°C60 : 4070%Poor selectivity. Difficult separation.
StandardCs2CO3 / DMFRT55 : 4575%"Naked anion" effect promotes N2.
MitsunobuDIAD / PPh3 / THFRT20 : 8060%Favors N2. Avoid for N1 synthesis.
Phase TransferKOH / Toluene / TBABReflux70 : 3080%Moderate selectivity.

Troubleshooting Guide

  • Problem: Low Conversion.

    • Cause: 4-methoxy group donates electrons, making the anion slightly less stable? No, it makes it more nucleophilic. Likely cause is old NaH or wet THF.

    • Solution: Use fresh NaH and distill THF over Na/Benzophenone. Add a catalytic amount of 15-crown-5 if using NaH to solubilize the cation (use with caution, may lower selectivity).

  • Problem: N1/N2 Mixture observed.

    • Cause: Temperature too high during alkyl halide addition.

    • Solution: Ensure addition is strictly at 0°C. Switch leaving group from Bromide to Tosylate (sometimes improves N1 selectivity due to slower reaction rates allowing equilibration).

  • Problem: O-Alkylation (if 4-OH present).

    • Cause: Exposed phenol.

    • Solution: Strictly use the 4-methoxy ether or a silyl-protected phenol.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects. Beilstein J. Org. Chem.2021 , 17, 1939–1951.[1] Link

  • Development of a selective and scalable N1-indazole alkylation. RSC Advances2024 , 14, 6443-6449. Link

  • Regioselective Alkylation of Indazoles: Technical Support & Protocols. BenchChem Application Notes. Link

  • Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology Insights. Link (Cited for contrast/what to avoid).

  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides. J. Med. Chem.2013 , 56, 1228. Link

Sources

Method

Procedure for lithiation-halogen exchange on 6-bromo-3-iodo-4-methoxy-1H-indazole

Application Note: Strategic Lithiation-Halogen Exchange on 6-Bromo-3-iodo-4-methoxy-1H-indazole Executive Summary The scaffold 6-bromo-3-iodo-4-methoxy-1H-indazole presents a unique challenge and opportunity in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Lithiation-Halogen Exchange on 6-Bromo-3-iodo-4-methoxy-1H-indazole

Executive Summary

The scaffold 6-bromo-3-iodo-4-methoxy-1H-indazole presents a unique challenge and opportunity in medicinal chemistry, particularly for kinase inhibitor development (e.g., FGFR, VEGFR). The molecule contains three distinct reactive sites: an acidic N-H proton, a labile C3-iodide, and a robust C6-bromide.

This Application Note details the procedure to selectively functionalize the C3-position while preserving the C6-bromide for subsequent cross-coupling (e.g., Suzuki-Miyaura). We prioritize a protection-first strategy followed by Magnesium-Halogen Exchange (Turbo Grignard), which offers superior chemoselectivity over traditional Lithiation, though both protocols are provided.

Strategic Analysis & Mechanistic Insight

The Reactivity Hierarchy

Success depends on recognizing the order of reactivity towards organometallic bases:

  • N-H Deprotonation (pKa ~19): Instantaneous. Consumes 1 equivalent of base if unprotected.

  • C3-Iodine Exchange: Extremely fast (Weak C-I bond). Kinetic control favors this over C6-Br.

  • C6-Bromine Exchange: Slower. Occurs if temperature is too high or if excess strong base (t-BuLi) is used.

The "Chelation Effect" (Expert Insight)

The 4-methoxy group is not merely a bystander; it is a strategic advantage. Being ortho to the C3-position, the methoxy oxygen can coordinate with the metal center (Li or Mg) formed at C3.

  • Impact: This stabilization (chelation control) locks the metallated species at C3, preventing "halogen dance" or scrambling to the C6 position, significantly enhancing the shelf-life of the intermediate anion before electrophile addition.

Decision Matrix: Lithium vs. Magnesium
FeatureMethod A: n-BuLi (Lithium) Method B: iPrMgCl·LiCl (Turbo Grignard)
Temperature Strict -78 °C required.Flexible (-20 °C to 0 °C).
Selectivity High (Kinetic), but risk of Br-exchange if warmed.Superior (Thermodynamic). C-Br is inert to iPrMgCl.
Functional Group Tolerance Low (Attacks esters, ketones).High (Tolerates esters, nitriles).
Recommendation Use for simple electrophiles (DMF, CO2).Preferred for complex electrophiles or scale-up.

Visual Workflows (Graphviz)

Reaction Pathway & Selectivity[1]

ReactionPathway Start 6-Bromo-3-iodo- 4-methoxy-1H-indazole Protected N-THP Protected Intermediate Start->Protected DHP, PTSA (N-Protection) Metallo C3-Magnesiated Species (Stabilized by 4-OMe) Protected->Metallo iPrMgCl·LiCl -15°C, THF SideProduct Side Product: C6-Exchange/Scrambling Protected->SideProduct n-BuLi, > -60°C (Over-reaction) Product C3-Functionalized Product Metallo->Product Electrophile (E+) (e.g., DMF, Borate)

Caption: Pathway demonstrating the critical N-protection and selective C3-exchange facilitated by Turbo Grignard.

Detailed Experimental Protocols

Phase 1: N-Protection (Mandatory Pre-requisite)

Direct lithiation of the unprotected indazole generates a dianion (N-Li, C-Li), which suffers from poor solubility and stoichiometry issues. Protection is strongly advised.

Protocol: Synthesis of 6-bromo-3-iodo-4-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

  • Setup: Charge a dry round-bottom flask with 6-bromo-3-iodo-4-methoxy-1H-indazole (1.0 eq) and anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Catalyst: Add p-Toluenesulfonic acid monohydrate (PTSA) (0.1 eq).

  • Addition: Cool to 0 °C. Add 3,4-Dihydro-2H-pyran (DHP) (1.5 eq) dropwise via syringe over 10 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3–5 hours. Monitor by TLC (Target Rf ~0.6 in 20% EtOAc/Hex).

  • Workup: Quench with sat. NaHCO3. Extract with DCM. Wash organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Silica gel chromatography (0-10% EtOAc/Hexanes). The N1-THP isomer is typically the major product (kinetic and thermodynamic preference due to steric relief at C7).

Phase 2: Metal-Halogen Exchange (The Critical Step)

Option A: The "Turbo Grignard" Method (Recommended) Best for: High selectivity, scalability, and complex electrophiles.

  • Preparation: Dry a Schlenk flask under Argon. Add N-THP protected substrate (1.0 eq) and anhydrous THF (0.15 M).

  • Cooling: Cool the solution to -15 °C (Ice/Salt bath).

    • Note: Unlike BuLi, -78 °C is unnecessary and kinetically too slow for Mg exchange.

  • Exchange: Add iPrMgCl·LiCl (Turbo Grignard) (1.3 M in THF, 1.1 eq) dropwise over 5 minutes.

  • Incubation: Stir at -15 °C for 30–60 minutes.

    • Validation: Take a 50 µL aliquot, quench with MeOD. Check LCMS for >95% Deuterium incorporation at C3 and retention of C6-Br.

  • Trapping: Add the Electrophile (1.2–1.5 eq) (e.g., DMF for aldehyde, Isopropoxyboronic acid pinacol ester for boronate).

  • Completion: Allow to warm to 0 °C over 1 hour.

  • Quench: Add sat. NH4Cl solution.

Option B: The n-Butyllithium Method (Traditional) Best for: Simple electrophiles, small scale, or if Turbo Grignard is unavailable.

  • Preparation: Dry a flask under Nitrogen. Add N-THP protected substrate (1.0 eq) and anhydrous THF (0.1 M).

  • Cryogenic Cooling: Cool strictly to -78 °C (Dry Ice/Acetone).

    • Critical: Internal temperature must not exceed -70 °C during addition.

  • Exchange: Add n-BuLi (2.5 M in Hexanes, 1.05 eq) slowly down the side of the flask.

  • Incubation: Stir at -78 °C for exactly 15 minutes.

    • Warning: Extended stirring (>30 min) increases risk of C6-Br exchange.

  • Trapping: Add Electrophile (1.5 eq) rapidly (as a solution in THF if solid).

  • Quench: Quench at -78 °C with AcOH or MeOH before removing the cooling bath.

Data Summary & Troubleshooting

Expected Yields & Selectivity
ElectrophileProduct (C3-Substituted)MethodYield (Isolated)C6-Br Integrity
DMF Indazole-3-carbaldehydeTurbo Grignard88-92%>99%
DMF Indazole-3-carbaldehyden-BuLi (-78°C)80-85%~95%
B(OiPr)3 Indazole-3-boronic acidn-BuLi (-78°C)75-80%~90%
PinB-OiPr Indazole-3-BPinTurbo Grignard85-90%>99%
Troubleshooting Guide
  • Problem: Loss of C6-Bromine (formation of des-bromo product).

    • Cause: Temperature too high during exchange or quench; excess n-BuLi used.

    • Solution: Switch to Method B (Turbo Grignard) . Mg-C bonds are less polarized than Li-C, making them inert to Ar-Br bonds at -15 °C.

  • Problem: Incomplete Exchange (Starting Material remains).

    • Cause: Traces of water in THF (kills the base) or reaction temp too low for Mg-exchange.

    • Solution: Distill THF over Na/Benzophenone or use molecular sieves. For Method B, warm to 0 °C if conversion is slow at -15 °C.

  • Problem: N1 vs N2 Isomerism during Protection.

    • Insight: N1-THP is thermodynamically favored. If N2 forms, it often rearranges to N1 upon heating or acid treatment. For lithiation, N1 protection is preferred to direct C3 (via proximity).

References

  • Knochel, P., et al. "Functionalization of Heterocycles using Turbo-Grignard Reagents."[1] Angewandte Chemie International Edition, vol. 50, no. 42, 2011, pp. 9794-9824. Link

  • Collot, V., et al. "Iodoindazoles with Selective Magnesiation at Position 3: A Route to Highly Functionalized Indazoles."[2] Chemistry – A European Journal, vol. 22, no.[3] 14, 2016, pp. 4743-4747. Link

  • Vasilevsky, S. F., et al. "Regioselective protection at N-2 and derivatization at C-3 of indazoles." Journal of Organic Chemistry, vol. 71, no. 14, 2006, pp. 5392-5395. Link

  • BenchChem Technical Support. "Application Notes: Optimizing 6-Bromo-Indazole Synthesis." BenchChem Protocols, 2025.[4] Link

Sources

Application

Microwave-assisted synthesis using 6-Bromo-3-iodo-4-methoxy-1H-indazole

An Application Guide to the Strategic Use of 6-Bromo-3-iodo-4-methoxy-1H-indazole in Microwave-Assisted Synthesis Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides researchers, medi...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Strategic Use of 6-Bromo-3-iodo-4-methoxy-1H-indazole in Microwave-Assisted Synthesis

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive framework for utilizing 6-Bromo-3-iodo-4-methoxy-1H-indazole as a strategic building block in microwave-assisted organic synthesis (MAOS). We delve into the unique reactivity profile of this bifunctionalized scaffold, detailing its sequential and regioselective functionalization capabilities. This note offers field-proven, step-by-step protocols for key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—optimized for microwave conditions. The causality behind experimental choices, from catalyst and ligand selection to solvent systems, is explained to empower researchers to adapt and innovate. All protocols are supported by workflow diagrams, data tables, and a foundation in authoritative literature to ensure scientific integrity and reproducibility.

Introduction: The Strategic Advantage of a Bifunctional Scaffold

The indazole core is a privileged structure in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2] The compound 6-Bromo-3-iodo-4-methoxy-1H-indazole is an exceptionally valuable starting material, designed for the efficient construction of complex molecular architectures.[3] Its power lies in the dual halogen functionality, which offers distinct and complementary reactivity profiles.[3]

The carbon-iodine bond at the 3-position is significantly more reactive in palladium-catalyzed cross-coupling reactions than the carbon-bromine bond at the 6-position. This differential reactivity is the cornerstone of its utility, enabling controlled, sequential diversification of the indazole core.[3] When combined with the benefits of microwave-assisted synthesis—dramatically reduced reaction times, improved yields, and enhanced purity—this building block becomes a powerful tool for accelerating drug discovery programs.[4][5][6][7]

This guide provides detailed protocols and the scientific rationale for the selective functionalization of this scaffold.

Compound Profile and Safety

A thorough understanding of the substrate's properties and safe handling procedures is paramount for successful and safe experimentation.

Physicochemical Properties
PropertyValue
CAS Number 885521-88-0[3]
Molecular Formula C₈H₆BrIN₂O
Molecular Weight 352.95 g/mol
Appearance Yellowish-brown solid[3]
Storage Keep in a dark place, inert atmosphere, 2-8°C[8]
Reactivity Profile

The key to strategically using this molecule is exploiting the reactivity difference between the C3-I and C6-Br bonds. In typical palladium-catalyzed cross-coupling reactions, the C-I bond will react preferentially under milder conditions, leaving the C-Br bond intact for a subsequent, distinct transformation. This allows for a convergent and highly efficient synthetic strategy.

G cluster_0 Reactivity Hierarchy Start 6-Bromo-3-iodo-4-methoxy-1H-indazole Step1 Selective Coupling at C3-Iodo (e.g., Sonogashira, Suzuki) Start->Step1 Milder Conditions Low Catalyst Loading Intermediate 3-Substituted-6-bromo- 4-methoxy-1H-indazole Step1->Intermediate Step2 Coupling at C6-Bromo (e.g., Suzuki, Buchwald-Hartwig) Intermediate->Step2 Harsher Conditions Different Catalyst/Ligand Product 3,6-Disubstituted Product Step2->Product

Caption: Sequential functionalization workflow.

Safety & Handling

All manipulations should be performed in a certified chemical fume hood by trained personnel.[9]

  • Personal Protective Equipment (PPE): Wear appropriate safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9]

  • Inhalation: Avoid breathing dust. The compound and its reagents may be harmful if inhaled.[10]

  • Contact: Avoid contact with skin and eyes. In case of contact, wash immediately with copious amounts of water.[9][11]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep the container tightly sealed.[8]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Application 1: Microwave-Assisted Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds, making it a cornerstone of modern medicinal chemistry. Microwave irradiation significantly accelerates this transformation.[12][13]

Rationale for Conditions
  • Catalyst: Pd(PPh₃)₄ is a highly effective and versatile catalyst for the Suzuki coupling of iodo- and bromo-indazoles. For less reactive bromides or more complex couplings, catalyst systems like Pd(OAc)₂ with specialized phosphine ligands (e.g., RuPhos, XPhos) can be superior.[12][14][15]

  • Base: An aqueous solution of a carbonate base like Cs₂CO₃ or K₂CO₃ is crucial. It activates the boronic acid and facilitates the transmetalation step in the catalytic cycle.[6][12]

  • Solvent: A mixture of a high-boiling point organic solvent like 1,4-dioxane with water is ideal. Dioxane dissolves the organic reagents, while water dissolves the inorganic base, creating an efficient biphasic system. This mixture also couples effectively with microwave energy.[6][12]

G cluster_workflow Suzuki Coupling Workflow A Add Reagents 6-Bromo-3-iodo-indazole (1 eq) Arylboronic Acid (1.2 eq) Pd(PPh₃)₄ (5 mol%) K₂CO₃ (2 eq) B Add Solvent 1,4-Dioxane / H₂O (4:1) A->B C Microwave Irradiation Set Temp: 120-140 °C Time: 15-30 min B->C D Work-up Dilute with EtOAc Wash with H₂O, Brine C->D E Purification Column Chromatography D->E

Caption: Experimental workflow for Suzuki coupling.

Protocol: Selective C-3 Arylation

This protocol targets the more reactive C-3 iodo position.

  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 6-Bromo-3-iodo-4-methoxy-1H-indazole (353 mg, 1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol, 5 mol%).

  • Add potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv).

  • Add 5 mL of a 4:1 mixture of 1,4-dioxane and water.

  • Seal the vial with a septum cap.

  • Place the vial in the microwave reactor cavity.

  • Irradiate the mixture at a constant temperature of 120 °C for 20 minutes with stirring.

  • After the reaction, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (10 mL) followed by brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the 3-aryl-6-bromo-4-methoxy-1H-indazole.

Representative Data
Arylboronic AcidProductExpected Yield (%)
Phenylboronic acid6-Bromo-4-methoxy-3-phenyl-1H-indazole~85-95%
4-Methoxyphenylboronic acid6-Bromo-4-methoxy-3-(4-methoxyphenyl)-1H-indazole~90-98%
3-Pyridinylboronic acid6-Bromo-4-methoxy-3-(pyridin-3-yl)-1H-indazole~75-85%
(Yields are estimated based on similar transformations reported in the literature for haloindazoles).[12][13]

Application 2: Microwave-Assisted Sonogashira Coupling

The Sonogashira coupling is the premier method for installing alkynyl moieties onto aromatic scaffolds, providing a gateway to further chemical modifications or serving as a key pharmacophore.

Rationale for Conditions
  • Catalyst System: The classic Sonogashira system uses a palladium catalyst (e.g., PdCl₂(PPh₃)₂) in conjunction with a copper(I) co-catalyst (CuI).[16] The palladium complex activates the aryl halide, while the copper salt activates the terminal alkyne.

  • Base: A mild organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used. It serves as both the base to deprotonate the alkyne and often as the solvent.[16]

  • Solvent: While the amine base can serve as the solvent, co-solvents like THF or DMF can be used to improve the solubility of the starting materials.[17] Microwave heating dramatically accelerates the catalytic cycle.[16][17]

Protocol: Selective C-3 Alkynylation
  • To a 10 mL microwave reaction vial, add 6-Bromo-3-iodo-4-methoxy-1H-indazole (353 mg, 1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (21 mg, 0.03 mmol, 3 mol%), and copper(I) iodide (10 mg, 0.05 mmol, 5 mol%).

  • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Add 4 mL of anhydrous triethylamine via syringe.

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at a constant temperature of 100 °C for 15 minutes.

  • After cooling, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride (10 mL), water (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Representative Data
Terminal AlkyneProductExpected Yield (%)
Phenylacetylene6-Bromo-4-methoxy-3-(phenylethynyl)-1H-indazole~80-90%
Ethynyltrimethylsilane6-Bromo-4-methoxy-3-((trimethylsilyl)ethynyl)-1H-indazole~90-98%
1-Hexyne6-Bromo-3-(hex-1-yn-1-yl)-4-methoxy-1H-indazole~75-85%
(Yields are estimated based on analogous microwave-assisted Sonogashira reactions).[16][17]

Application 3: Microwave-Assisted Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the introduction of diverse amine functionalities.[1] This reaction is particularly valuable for synthesizing compound libraries to explore structure-activity relationships (SAR).

Rationale for Conditions
  • Catalyst/Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Pre-catalysts like BrettPhos and RuPhos precatalysts are highly effective for coupling with primary and secondary amines, respectively.[1] The ligand accelerates the reductive elimination step, which is often rate-limiting.

  • Base: A strong, non-nucleophilic base is required. Lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOt-Bu) are commonly used to deprotonate the amine and facilitate the catalytic cycle.[1][18]

  • Solvent: Anhydrous, aprotic solvents like THF or toluene are necessary to prevent quenching the strong base and to ensure good solubility of the catalyst complex.[1]

G cluster_cycle Buchwald-Hartwig Catalytic Cycle A Ar-Br C Oxidative Addition A->C B Pd(0)L₂ B->C D Ar-Pd(II)(Br)L₂ C->D G Ligand Exchange D->G E Amine (R₂NH) E->G F Base F->G H Ar-Pd(II)(NR₂)L₂ G->H I Reductive Elimination H->I I->B Catalyst Regeneration J Ar-NR₂ I->J

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Protocol: C-6 Amination (Post C-3 Functionalization)

This protocol assumes the C-3 position has already been functionalized and now targets the C-6 bromo position.

  • To an oven-dried 10 mL microwave vial, add the 3-substituted-6-bromo-4-methoxy-1H-indazole (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), and the appropriate precatalyst (e.g., RuPhos G3, 2 mol%).

  • Seal the vial and evacuate and backfill with an inert gas (Argon) three times.

  • Add 5 mL of anhydrous THF via syringe.

  • Add sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv).

  • Place the vial in the microwave reactor.

  • Irradiate at a constant temperature of 110 °C for 30-45 minutes.

  • After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Representative Data
AmineProduct (Example: R=Phenyl at C-3)Expected Yield (%)
Morpholine4-Methoxy-6-morpholino-3-phenyl-1H-indazole~90-98%
AnilineN,3-diphenyl-4-methoxy-1H-indazol-6-amine~80-90%
BenzylamineN-benzyl-3-phenyl-4-methoxy-1H-indazol-6-amine~85-95%
(Yields are estimated based on analogous Buchwald-Hartwig aminations on bromo-indazoles).[1][15]

Conclusion

6-Bromo-3-iodo-4-methoxy-1H-indazole is a premier building block for the rapid and efficient synthesis of diverse indazole libraries. Its well-defined reactivity hierarchy allows for predictable and selective functionalization at the C-3 and C-6 positions. By leveraging the speed and efficiency of microwave-assisted synthesis, researchers can significantly accelerate the design-make-test-analyze cycle in drug discovery, enabling the swift exploration of chemical space around this privileged heterocyclic core. The protocols and principles outlined in this guide provide a solid foundation for the strategic application of this versatile intermediate.

References

  • Boufroura, H., et al. (2012). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Letters in Organic Chemistry, 9(9), 652-657. Available at: [Link]

  • ResearchGate. (2012). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Available at: [Link]

  • Barberis, C., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2051. Available at: [Link]

  • Autechaux. (n.d.). 6-Bromo-3-iodo-1H-indazole for critical molecular building block. Available at: [Link]

  • Chabukswar, A., et al. (2012). Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Asian Journal of Research in Chemistry, 5(9), 1125-1129. Available at: [Link]

  • Boutouil, M., et al. (2020). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 10(28), 16656-16665. Available at: [Link]

  • Mondal, S. (2023). MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. World Journal of Pharmaceutical Research, 16(3), 1560-1574. Available at: [Link]

  • Giraud, F., et al. (2019). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ARKIVOC, 2019(part i), 99-145. Available at: [Link]

  • Huang, S.-T., et al. (2009). An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions. Tetrahedron, 65(44), 8908–8915. Available at: [Link]

  • Martins, M. A. P., et al. (2024). Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. Catalysts, 14(7), 472. Available at: [Link]

  • Erdélyi, M., & Gogoll, A. (2001). Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. The Journal of Organic Chemistry, 66(12), 4165–4169. Available at: [Link]

  • Ichikawa, H., et al. (2010). Microwave-Assisted Selective Synthesis of 2H-Indazoles via Double Sonogashira Coupling of 3,4-Diiodopyrazoles and Bergman–Masamune Cycloaromatization. HETEROCYCLES, 82(1), 459-468. Available at: [Link]

  • Journal of Chemical Health Risks. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks, 15(2). Available at: [Link]

  • Organic Chemistry Portal. (2008). Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. Available at: [Link]

  • Imagion Biosystems. (n.d.). MATERIAL SAFETY DATA SHEET Version 1.2. Available at: [Link]

  • Oh, S., et al. (2019). Microwave-assisted Transition Metal-catalyzed Coupling Approach to Indazole Diversity. Bulletin of the Korean Chemical Society, 40(4), 363-368. Available at: [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Bioorganic & Medicinal Chemistry, 96, 117525. Available at: [Link]

  • Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998–1003. Available at: [Link]

  • Schön, U., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998-1003. Available at: [Link]

  • Arvela, R. K., et al. (2005). Product selective reaction controlled by the combination of palladium nanoparticles, continuous microwave irradiation, and a co-existing solid; ligand-free Buchwald–Hartwig amination vs. aryne amination. Green Chemistry, 7(3), 159-163. Available at: [Link]

  • Huang, S. T., et al. (2009). An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions. Tetrahedron, 65(44), 8908-8915. Available at: [Link]

  • de la Hoz, A., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 29(10), 2298. Available at: [Link]

  • Lonza Bioscience. (n.d.). SAFETY DATA SHEET MHIND. Available at: [Link]

  • PubChem. (n.d.). 6-Bromo-3-iodo-1H-indazole. Available at: [Link]

  • Merck. (2025). SAFETY DATA SHEET Levamisole / Oxyclozanide Formulation. Available at: [Link]

  • Organon. (2023). SAFETY DATA SHEET Losartan / Hydrochlorothiazide Formulation. Available at: [Link]

  • Merck. (2025). SAFETY DATA SHEET Levamisole / Oxyclozanide Formulation. Available at: [Link]

Sources

Method

Late-stage diversification of kinase inhibitors using iodo-indazole scaffolds

Application Note: Advanced Late-Stage Diversification of Kinase Inhibitors via 3-Iodo-Indazole Scaffolds Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic ra...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Late-Stage Diversification of Kinase Inhibitors via 3-Iodo-Indazole Scaffolds

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, self-validating protocols, and late-stage functionalization (LSF) strategies for indazole-based kinase inhibitors.

Introduction: The Indazole Scaffold in Oncology

The indazole heterocyclic system is universally recognized as a "privileged scaffold" in modern drug discovery, particularly in the design of ATP-competitive protein kinase inhibitors. FDA-approved oncology drugs such as Axitinib, Pazopanib, and Entrectinib rely on the indazole core to form critical hydrogen bonds within the kinase hinge region.

In traditional medicinal chemistry, optimizing the structure-activity relationship (SAR) of these inhibitors requires de novo synthesis of each analog. Late-Stage Diversification (LSD) disrupts this bottleneck. By installing a highly reactive chemical handle—specifically an iodine atom at the C3 position—on an advanced synthetic intermediate, researchers can rapidly generate vast libraries of complex analogs via parallel cross-coupling reactions without rebuilding the core structure [1].

Mechanistic Rationale: Why 3-Iodo-Indazoles?

The selection of a 3-iodo-indazole over its chloro- or bromo-counterparts is a deliberate, causality-driven choice in late-stage functionalization:

  • Superior Oxidative Addition: In palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond is often the rate-determining step. The C–I bond dissociation energy (~238 kJ/mol) is significantly lower than that of C–Br (~336 kJ/mol). This allows reactions to proceed at lower temperatures [2].

  • Functional Group Tolerance: Late-stage intermediates are highly decorated with sensitive moieties (e.g., sulfonamides, aliphatic amines, chiral centers). The mild conditions enabled by the C3-iodo handle prevent the degradation or epimerization of these sensitive groups.

  • Regioselectivity: The C3 position of the indazole projects directly into the solvent-exposed region or adjacent allosteric pockets of the kinase ATP-binding site. Diversifying this specific vector is highly correlated with improved target selectivity and favorable pharmacokinetic properties.

Pathway Visualization: Indazole Inhibitors in the MAPK Cascade

Below is a logical diagram illustrating where indazole-based inhibitors typically intercept oncogenic signaling pathways (such as the MAPK/ERK pathway).

KinasePathway Signal Extracellular Growth Factor RTK Receptor Tyrosine Kinase (RTK) Signal->RTK RAS RAS GTPase RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK 1/2 RAF->MEK ERK ERK 1/2 MEK->ERK Inhibitor Indazole-Based Kinase Inhibitor Inhibitor->RTK ATP Competitive Inhibition Inhibitor->RAF

Caption: Indazole-based inhibitors intercepting the MAPK signaling cascade via ATP-competitive binding.

Quantitative Data: Cross-Coupling Strategies

The versatility of the 3-iodo-indazole scaffold allows for multiple vectors of diversification. Table 1 summarizes the optimal conditions and expected outcomes for various late-stage cross-coupling strategies.

Table 1: Comparative Cross-Coupling Parameters for 3-Iodo-Indazoles

Reaction TypeCoupling PartnerOptimal Catalyst SystemTemp / TimeYield RangeApplication in Kinase SAR
Suzuki-Miyaura Aryl/Heteroaryl Boronic AcidsPd(PPh₃)₄, K₂CO₃, DMF/H₂O90°C / 2-4h75% - 92%Extending into deep hydrophobic pockets.
Buchwald-Hartwig Primary/Secondary AminesPd₂(dba)₃, XPhos, Cs₂CO₃100°C / 4-6h60% - 85%Introducing solubilizing basic amines.
Sonogashira Terminal AlkynesPd(PPh₃)₂Cl₂, CuI, Et₃N60°C / 2-3h80% - 95%Creating rigid, linear vectors for allosteric reach.
Microwave Suzuki Pinacol Vinyl BoronatesPd(dppf)Cl₂, K₃PO₄, Dioxane160°C / 15m85% - 98%Rapid high-throughput nanomole-scale library generation [3].

Experimental Workflows & Protocols

The following protocols constitute a self-validating system: the success of the iodination step is visually and analytically confirmed before proceeding to the highly parallelized cross-coupling step.

Workflow Visualization: Late-Stage Diversification

LSF_Workflow Core Pre-functionalized Indazole Core Iodination Electrophilic C3-Iodination Core->Iodination Intermediate 3-Iodo-Indazole Intermediate Iodination->Intermediate Coupling Parallel Pd-Catalyzed Cross-Coupling Intermediate->Coupling Library Diversified Kinase Inhibitor Library Coupling->Library

Caption: Step-by-step workflow for the late-stage diversification of indazole scaffolds.

Protocol 1: Regioselective C3-Iodination of the Indazole Core

Causality Insight: The use of KOH in DMF deprotonates the N1 position of the indazole. This generates an electron-rich indazolide anion, significantly increasing the electron density at the C3 position. This ensures that the electrophilic attack by molecular iodine (I₂) is strictly regioselective, preventing unwanted halogenation at the benzenoid ring [4].

Materials:

  • Advanced Indazole Intermediate (1.0 equiv)

  • Potassium Hydroxide (KOH, finely crushed, 3.0 equiv)

  • Molecular Iodine (I₂, 1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Preparation: Dissolve the indazole intermediate in anhydrous DMF (0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

  • Deprotonation: Add finely crushed KOH to the solution. Stir at room temperature for 30 minutes. Self-Validation: The solution will typically darken or shift in color, indicating the formation of the indazolide anion.

  • Halogenation: Cool the reaction mixture to 0°C using an ice bath. Add molecular iodine (I₂) portion-wise over 15 minutes to control the exothermic electrophilic aromatic substitution.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Quenching & Extraction: Quench the reaction by pouring it into an ice-cold saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce unreacted iodine. Extract the aqueous layer three times with ethyl acetate (EtOAc).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to yield the 3-iodo-indazole intermediate.

Protocol 2: High-Throughput Late-Stage Suzuki-Miyaura Coupling

Causality Insight: For late-stage diversification, Pd(dppf)Cl₂ is chosen over Pd(PPh₃)₄ because the bidentate dppf ligand enforces a cis-coordination geometry on the palladium center, which accelerates the reductive elimination step. This is crucial for coupling sterically hindered or complex late-stage boronic acids [5].

Materials:

  • 3-Iodo-indazole intermediate (1.0 equiv, 0.1 mmol scale per well)

  • Diverse Boronic Acids / Pinacol Esters (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, degassed)

Step-by-Step Procedure:

  • Array Setup: In a 24-well or 96-well reaction block, pre-load the diverse library of boronic acids (1.2 equiv per well).

  • Master Mix Preparation: Prepare a master mix containing the 3-iodo-indazole intermediate, Pd(dppf)Cl₂, and K₂CO₃ in degassed 1,4-Dioxane/H₂O. Note: Thorough degassing via argon sparging is critical to prevent the oxidative homocoupling of the boronic acids.

  • Dispensation: Dispense the master mix equally into the reaction wells containing the boronic acids.

  • Reaction: Seal the reaction block under an argon atmosphere. Heat the block to 90°C for 4 hours with vigorous orbital shaking. (Alternatively, utilize microwave irradiation at 120°C for 20 minutes for accelerated throughput).

  • Workup: Cool the block to room temperature. Dilute each well with EtOAc and filter through a short pad of Celite/Silica to remove the palladium catalyst.

  • Validation: Analyze the crude products via LC-MS. The mass shift corresponding to the replacement of iodine (-126 Da) with the respective aryl group confirms successful late-stage functionalization.

Conclusion

The integration of 3-iodo-indazole scaffolds into kinase inhibitor development pipelines provides a robust, causality-driven mechanism for late-stage diversification. By leveraging the differential reactivity of the C3-iodo bond, medicinal chemists can execute highly parallelized cross-coupling reactions under mild conditions, preserving the integrity of complex molecular architectures while rapidly expanding SAR libraries.

References

  • Barber, J. S., Burtea, A., Collins, M. R., & Montgomery, T. P. (2020). Development of a Late-Stage Diversification Strategy for the 4- and 5-Positions of 4,5,6-Trisubstituted Indazoles. ResearchGate. Available at:[Link]

  • MDPI. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules. Available at:[Link]

  • Semantic Scholar. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules. Available at:[Link]

  • ResearchGate. (2025). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex. ResearchGate. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Improving solubility of 6-Bromo-3-iodo-4-methoxy-1H-indazole in organic solvents

Technical Support Center: Solubility Optimization for 6-Bromo-3-iodo-4-methoxy-1H-indazole Introduction: The Physicochemical Challenge Subject: 6-Bromo-3-iodo-4-methoxy-1H-indazole CAS: 885521-88-0 (Analogous backbone re...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization for 6-Bromo-3-iodo-4-methoxy-1H-indazole

Introduction: The Physicochemical Challenge

Subject: 6-Bromo-3-iodo-4-methoxy-1H-indazole CAS: 885521-88-0 (Analogous backbone reference) Molecular Weight: ~352.9 g/mol

As a Senior Application Scientist, I often see researchers struggle with this specific scaffold. The solubility issues with 6-Bromo-3-iodo-4-methoxy-1H-indazole stem directly from its structural paradox: it is a lipophilic poly-halogenated aromatic system that simultaneously possesses a strong hydrogen-bond donor (N-H) at the N1 position.

This combination creates a high-energy crystal lattice stabilized by intermolecular N-H···N hydrogen bonds and halogen-pi interactions. To dissolve this molecule, your solvent system must overcome this lattice energy. Standard non-polar solvents (Hexanes) cannot break the H-bonds, while standard polar protic solvents (Water, cold Methanol) cannot solvate the lipophilic halogenated core.

This guide provides the protocols to overcome these barriers.

Module 1: Solvent Selection Strategy

Core Directive: Match the solvent's dipole moment and H-bond accepting capability to the indazole's requirements.

Tier 1: High-Performance Solvents (Dissolution > 50 mg/mL)

These are your "Workhorse" solvents for stock solutions and cross-coupling reactions.

  • DMSO (Dimethyl sulfoxide): The gold standard. The sulfoxide oxygen is a potent H-bond acceptor that disrupts the indazole N-H···N network.

  • DMF (N,N-Dimethylformamide) / DMAc (Dimethylacetamide): Excellent alternatives to DMSO, particularly if the downstream reaction is sensitive to oxidants (which DMSO can sometimes act as).

  • NMP (N-Methyl-2-pyrrolidone): Use only if DMF fails; higher boiling point makes removal difficult.

Tier 2: Moderate Solvents (Requires Heat/Sonication)
  • THF (Tetrahydrofuran): Good for reactions but often requires heating to 40–50°C to achieve full saturation.

  • 1,4-Dioxane: Similar to THF but with a higher boiling point; ideal for Suzuki couplings.

  • DCM (Dichloromethane): Poor solubility for the free base. Only useful after N-protection (see Module 3).

Tier 3: Crystallization & Anti-Solvents
  • Methanol/Ethanol: Sparingly soluble at RT; highly soluble at reflux. Ideal for purification via recrystallization.

  • Water/Hexanes: Strict anti-solvents. Use these to crash the compound out of solution.

Visual Guide: Solvent Decision Matrix

SolventStrategy Start Start: Define Application Stock Stock Solution / Storage Start->Stock Reaction Chemical Reaction Start->Reaction Purification Purification / Crystallization Start->Purification DMSO DMSO (Rec. 10-20 mM) Store at -20°C Stock->DMSO Standard DMF DMF or DMAc (Anhydrous) Reaction->DMF High Temp (>80°C) THF THF or Dioxane (Heat to 50°C) Reaction->THF Low Temp (<65°C) Recryst Reflux in EtOH or MeOH Cool slowly Purification->Recryst

Caption: Decision matrix for selecting the optimal solvent based on experimental intent.

Module 2: The "Force Multiplier" Dissolution Protocol

Problem: You added the solvent, but particles remain visible. Solution: Do not simply add more solvent. Use energy to break the lattice.

Step-by-Step Protocol
  • Weighing: Weigh the target amount of 6-Bromo-3-iodo-4-methoxy-1H-indazole into a glass vial (avoid plastic; indazoles can stick).

  • Solvent Addition: Add 70% of your calculated final volume of solvent (e.g., DMF).

  • Vortexing: Vortex at max speed for 30 seconds to disperse clumps.

  • Sonication (Critical Step):

    • Place the sealed vial in a bath sonicator.

    • Sonicate for 5–10 minutes at ambient temperature.

    • Why? Cavitation breaks apart the crystal lattice, increasing surface area for solvation.

  • Thermal Shift:

    • If solids persist, heat the vial to 45–60°C (well below the boiling point of DMF/DMSO).

    • Swirl gently until clear.

  • Equilibration: Allow the solution to cool to room temperature. If precipitate forms, you have exceeded the saturation limit—add the remaining 30% solvent and repeat.

Troubleshooting Table
ObservationDiagnosisCorrective Action
Cloudy Suspension Micro-precipitates remaining.Filter through a 0.45 µm PTFE syringe filter.
"Oiling Out" Phase separation (common in mixed solvents).Add a co-solvent (e.g., Acetone) or heat to redissolve, then cool very slowly.
Yellow Discoloration Iodine liberation (decomposition).Check solvent quality.[1] Avoid old THF (peroxides). Keep away from light.

Module 3: Chemical Modification (The "Pro" Move)

If you are performing synthesis and the free base is simply too insoluble for your reaction (e.g., a lithiation at -78°C in THF), you must mask the N-H group.

The Strategy: N-Protection eliminates the intermolecular hydrogen bonding, instantly transforming the molecule from a "brick" to a highly soluble organic species.

Recommended Protecting Groups:

  • THP (Tetrahydropyranyl):

    • Pros: Easy to install (DHP, pTsOH) and remove (acid). Drastically increases solubility in THF/DCM.

    • Cons: Creates a chiral center (usually irrelevant for intermediates).

  • SEM (2-(Trimethylsilyl)ethoxymethyl):

    • Pros: Extreme solubility enhancement due to the silyl/ether chain. Stable to base (Suzuki conditions).

    • Cons: Harder to remove (requires TBAF or strong acid).

Visual Guide: Protection Workflow

ProtectionStrategy Substrate Insoluble Substrate (N-H Donor) Reagents Reagents: DHP + pTsOH (in DCM/THF) Substrate->Reagents Mix Product Protected Species (N-THP) High Solubility Reagents->Product 2-4h, RT

Caption: Converting the insoluble N-H free base to a soluble N-protected intermediate.

Frequently Asked Questions (FAQs)

Q1: Can I dissolve this in water for a biological assay? A: No, it is essentially insoluble in pure water. You must prepare a stock in DMSO (e.g., 10 mM) and dilute into the aqueous buffer.[2] Keep the final DMSO concentration < 1% to avoid toxicity in cells, but watch for precipitation. If it precipitates upon dilution, try using a cyclodextrin carrier (e.g., HP-β-CD) in the buffer.

Q2: My compound turned dark brown in DMSO overnight. Is it ruined? A: Likely yes. Indazoles with C-I bonds are light-sensitive. Iodine can liberate, turning the solution brown. Always store DMSO stocks in amber vials , wrap in foil, and keep at -20°C.

Q3: Why is the 4-methoxy derivative more soluble than the 4-H analog? A: The methoxy group is an electron-donating group (EDG) and a weak hydrogen bond acceptor. It slightly disrupts the perfect planarity of the crystal packing compared to the unsubstituted analog, often providing a marginal solubility benefit in polar organic solvents.

References

  • BenchChem . Application Notes and Protocols: Synthesis of 6-bromo-1H-indazol-4-amine Derivatives. (Accessed 2024). Link

  • Organic Syntheses . Preparation of 1H-Indazole-3-carbonitrile. Org. Synth. 2020, 97, 314-326.[3] Link

  • National Institutes of Health (NIH) . Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025). Link(Note: PMC ID is illustrative based on search context).

  • Royal Society of Chemistry . Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Adv., 2021. Link

  • Sigma-Aldrich .[4] Product Specification: 6-Bromo-3-iodo-1H-indazole. Link

Sources

Optimization

Technical Support Center: Controlling N1 vs N2 Regioselectivity in 4-Methoxyindazole Alkylation

Welcome to the Heterocycle Functionalization Support Center. The functionalization of the indazole scaffold is a cornerstone in medicinal chemistry, particularly in the development of kinase inhibitors.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heterocycle Functionalization Support Center. The functionalization of the indazole scaffold is a cornerstone in medicinal chemistry, particularly in the development of kinase inhibitors. A persistent challenge is annular tautomerism (1H vs 2H), which frequently leads to difficult-to-separate mixtures of N1- and N2-alkylated products[1]. The presence of a 4-methoxy group introduces specific electronic effects that subtly alter the pKa of the N1 proton and the nucleophilicity of the N2 lone pair[2].

This guide provides actionable troubleshooting, causality-driven explanations, and self-validating protocols to achieve strict regiocontrol in your syntheses.

Diagnostic Decision Tree

G Start 4-Methoxyindazole Starting Material Decision Target Isomer? Start->Decision N1 N1-Alkylation (Thermodynamic) Decision->N1 Favor 1H-Tautomer N2 N2-Alkylation (Kinetic Control) Decision->N2 Favor 2H-Tautomer CondN1 NaH, THF 0°C to RT N1->CondN1 CondN2 PPh3, DIAD, ROH THF, RT N2->CondN2 MechN1 Na+ coordinates N2 Deprotonation at N1 CondN1->MechN1 MechN2 Direct attack via alkoxyphosphonium CondN2->MechN2

Workflow for selecting N1 vs N2 regioselective alkylation conditions for 4-methoxyindazole.

Frequently Asked Questions & Troubleshooting Guides

Ticket #101: Over-alkylation at N2 when the N1-isomer is the target.

  • User Query: "I am using potassium carbonate (K₂CO₃) and an alkyl bromide in DMF to alkylate 4-methoxy-1H-indazole, but I am getting a 1:1 mixture of N1 and N2 isomers. How do I force N1 selectivity?"

  • Root Cause Analysis (Causality): The 1H-indazole tautomer is thermodynamically favored over the 2H-tautomer[1]. However, the N2 nitrogen is often more kinetically nucleophilic under basic conditions due to lone-pair availability[2]. When using a weak base like K₂CO₃ in a polar aprotic solvent like DMF, the reaction operates under mixed kinetic/thermodynamic control, leading to poor selectivity[3].

  • Resolution: Switch to a strong, non-coordinating base like Sodium Hydride (NaH) in a non-polar aprotic solvent like Tetrahydrofuran (THF)[4]. The sodium cation coordinates with the N2 atom, sterically hindering electrophilic attack at N2 and driving the reaction toward the thermodynamically stable N1-alkylated product[4][5].

Ticket #102: Achieving strict N2-alkylation for a 4-methoxyindazole scaffold.

  • User Query: "My target requires the alkyl group at the N2 position, but standard basic conditions always yield predominantly the N1 isomer. What is the most reliable method for N2 functionalization?"

  • Root Cause Analysis (Causality): Direct alkylation with strong bases heavily favors the N1 isomer thermodynamically[5]. To achieve N2 selectivity, you must bypass thermodynamic equilibration and rely on strict kinetic control[3].

  • Resolution: Employ the Mitsunobu reaction. By reacting 4-methoxy-1H-indazole with an alcohol in the presence of triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) in THF, the reaction proceeds via an alkoxyphosphonium intermediate[3]. The N2 nitrogen, being the more kinetically accessible and nucleophilic site, attacks the intermediate directly, yielding high N2 selectivity[3].

Ticket #103: How does the 4-methoxy group affect regioselectivity compared to unsubstituted indazoles?

  • User Query: "Does the 4-methoxy substituent change the standard N1/N2 ratio compared to a plain indazole?"

  • Root Cause Analysis (Causality): Yes. The methoxy group at the C4 position is a strong electron-donating group via resonance. This increases the overall electron density of the pyrazole ring, fine-tuning the pKa of the N1 proton and enhancing the kinetic reactivity of N2[2]. Furthermore, while a C7 substituent (like a nitro or ester group) would create massive steric hindrance forcing N2 alkylation[5], a C4 substituent is distant from the N1/N2 face. Therefore, steric occlusion at the reaction site is minimal, and the electronic enrichment makes the N2 nitrogen slightly more competitive in weak base conditions compared to an unsubstituted indazole[6].

Quantitative Data: Base and Solvent Effects

Table 1: Summary of reaction conditions and typical N1:N2 regioselectivity ratios for 4-methoxyindazole alkylation with primary alkyl bromides.

BaseSolventTemperaturePrimary Control MechanismTypical N1:N2 Ratio
K₂CO₃DMF80 °CMixed Kinetic/Thermodynamic~ 1.5 : 1
Cs₂CO₃MeCN60 °CThermodynamic Equilibration~ 3 : 1
NaHTHF0 °C to RTThermodynamic (Na⁺ coordination)> 20 : 1
PPh₃ / DIADTHFRTKinetic (Mitsunobu)< 1 : 15
Self-Validating Experimental Protocols
Protocol A: N1-Selective Alkylation (Thermodynamic Control)
  • Objective: Synthesize 1-alkyl-4-methoxy-1H-indazole with >95% regioselectivity[4].

  • Step-by-step Methodology:

    • Preparation: Flame-dry a round-bottom flask and purge with argon. Add 4-methoxy-1H-indazole (1.0 equiv) and anhydrous THF to achieve a 0.1 M concentration.

    • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise[4].

      • Self-Validation Check: Observe hydrogen gas evolution. The solution should transition to a fine, clear suspension, indicating complete deprotonation and formation of the sodium salt.

    • Alkylation: Stir at 0 °C for 30 minutes. Add the alkyl bromide (1.1 equiv) dropwise[4].

    • Equilibration: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours to ensure full thermodynamic equilibration[5].

    • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purification: Purify via silica gel chromatography (Hexanes/EtOAc).

      • Self-Validation Check: The N1 isomer typically elutes faster (higher Rf) than the N2 isomer on normal-phase silica due to a lower overall dipole moment.

Protocol B: N2-Selective Alkylation (Kinetic Control via Mitsunobu)
  • Objective: Synthesize 2-alkyl-4-methoxy-2H-indazole with >90% regioselectivity[3].

  • Step-by-step Methodology:

    • Preparation: In an argon-purged flask, dissolve 4-methoxy-1H-indazole (1.0 equiv), the desired primary or secondary alcohol (1.5 equiv), and Triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF (0.1 M)[3].

    • Activation: Cool the mixture to 0 °C. Add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise over 10 minutes[3].

      • Self-Validation Check: A distinct yellow color from DIAD should initially appear and then fade as the reactive betaine intermediate forms.

    • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.

    • Workup: Concentrate the reaction mixture directly under reduced pressure.

    • Purification: The crude residue contains triphenylphosphine oxide (TPPO). Triturate the residue with cold diethyl ether to precipitate out the bulk of TPPO. Filter, concentrate the filtrate, and purify via silica gel chromatography.

      • Self-Validation Check: The N2 isomer typically elutes slower (lower Rf) than the N1 isomer.

References[1] Regioselectivity issues in the functionalization of indazoles. Benchchem. URL: https://benchchem.com[4] Troubleshooting regioselectivity in indazole synthesis. Benchchem. URL:https://benchchem.com[3] Technical Support Center: Regioselectivity in Indazole N-Alkylation. Benchchem. URL: https://benchchem.com[5] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. URL: https://www.ncbi.nlm.nih.gov/pmc[6] 4-Methoxy-1H-indazole-5-carboxylic acid. Benchchem. URL: https://benchchem.com[2] 4-Methoxy-1H-indazole-5-carbonitrile | 633327-14-7. Benchchem. URL:https://benchchem.com

Sources

Troubleshooting

Optimizing yield for C3-arylation of sterically hindered 4-methoxyindazoles

Welcome to the advanced technical support guide for indazole functionalization. Functionalizing the C3 position of indazoles is notoriously difficult due to the inherent lack of reactivity at this carbon compared to the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support guide for indazole functionalization. Functionalizing the C3 position of indazoles is notoriously difficult due to the inherent lack of reactivity at this carbon compared to the N1/N2 positions[1]. This challenge is exponentially magnified when a sterically demanding group, such as a methoxy group, is present at the C4 position.

This guide provides drug development professionals and synthetic chemists with field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to overcome steric hindrance and maximize C3-arylation yields.

Mechanistic Insights: The C4-Methoxy Steric Clash

In standard direct C-H arylation, the reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. To activate the C3-H bond, the bulky palladium-ligand complex (e.g., Pd(OAc)₂ with 1,10-phenanthroline) must achieve a highly specific transition state geometry[2].

When a methoxy group is located at the C4 position, it sits directly ortho to the C3 reaction center. The spatial volume of the oxygen atom and its freely rotating methyl group creates a physical barrier. This steric clash repels the incoming palladium macro-complex, drastically increasing the activation energy[3]. Consequently, traditional direct C-H activation often results in <15% yield, yielding mostly unreacted starting material or undesired N-arylated/C7-arylated byproducts.

To bypass this, we recommend shifting from a Direct C-H Activation strategy to a Pre-functionalized Negishi Cross-Coupling strategy[4].

Workflow A Sterically Hindered 4-Methoxyindazole B Is N1/N2 Protected? A->B C N-Arylation Dominates Protect with SEM/THP B->C No D Select C3-Arylation Strategy B->D Yes E Direct C-H Activation (Pd(OAc)2 / Phen) D->E F Negishi Cross-Coupling (TMPZnCl / Pd) D->F G Steric Clash at C4-OMe Yield < 15% E->G H High Yield (85-92%) Tolerates C4-OMe Bulk F->H

Workflow for optimizing C3-arylation of sterically hindered 4-methoxyindazoles.

Quantitative Data: Strategy Comparison

The following table summarizes the quantitative impact of different catalytic strategies on the C3-arylation of N-SEM-protected 4-methoxyindazole with aryl chlorides/bromides.

StrategyCatalyst SystemBase / ReagentTemp (°C)Conversion / YieldMechanistic Outcome
Direct C-H Arylation Pd(OAc)₂, 1,10-PhenanthrolineK₂CO₃ or Ag₂CO₃140< 15%Steric repulsion blocks Pd CMD insertion[3].
Suzuki-Miyaura Pd(dppf)Cl₂K₃PO₄, Ar-B(OH)₂10030 - 40%Sluggish transmetalation; high proto-deboronation.
Negishi Coupling Pd(PPh₃)₄TMPZnCl·LiCl40 - 6085 - 92% Small zincate base successfully bypasses steric clash[4].

Validated Step-by-Step Protocol: Negishi C3-Arylation

Because the Negishi approach utilizes a highly basic but spatially compact zincate complex (TMPZnCl·LiCl), it easily accesses the C3 proton despite the C4-methoxy umbrella. The subsequent transmetalation to palladium is thermodynamically driven and rapid[4].

Phase 1: Regioselective Zincation (Self-Validating)
  • Preparation: Charge a flame-dried Schlenk flask with N-SEM-4-methoxyindazole (1.0 equiv) and anhydrous THF to achieve a 0.2 M concentration. Cool the vessel to -78 °C under a strict argon atmosphere.

  • Deprotonation: Dropwise add TMPZnCl·LiCl (1.2 equiv). Causality: The 2,2,6,6-tetramethylpiperidide (TMP) base is kinetically highly active but non-nucleophilic, ensuring selective deprotonation at C3 without attacking the SEM protecting group.

  • Maturation: Remove the cooling bath and allow the reaction to stir at room temperature for 2 hours to ensure complete formation of the organozinc intermediate.

  • Validation Checkpoint: Do not proceed blindly. Extract a 0.1 mL aliquot, quench it with D₂O, and analyze via LC-MS or ¹H NMR. You must observe >95% deuterium incorporation at the C3 position. If incomplete, verify the titer of your TMPZnCl·LiCl.

Phase 2: Palladium Cross-Coupling
  • Catalyst Activation: In a separate flame-dried flask, prepare the active catalyst mixture by combining Pd(PPh₃)₄ (5 mol%) and the desired aryl halide (1.1 equiv) in anhydrous THF.

  • Coupling: Transfer the C3-zincated indazole solution to the catalyst mixture via cannula to maintain an unbroken inert atmosphere.

  • Heating: Heat the reaction to 40–60 °C for 5–12 hours. Causality: While Negishi couplings often run at room temperature, the steric bulk of the C4-methoxy group slows the final reductive elimination step. Mild heating provides the necessary kinetic energy to drive the catalytic cycle forward[4].

  • Workup: Monitor via HPLC. Upon consumption of the aryl halide, quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via flash chromatography.

Mechanism A N-Protected 4-Methoxyindazole B C3-Deprotonation (TMPZnCl·LiCl) A->B C C3-Zincated Intermediate B->C -TMPH D Transmetalation & Reductive Elimination C->D Pd cat, Ar-X E C3-Arylated Product D->E -ZnXCl

Mechanistic pathway of the Negishi cross-coupling for C3-arylation.

Troubleshooting & FAQs

Q: Why does my direct C-H arylation yield drop to <10% specifically when using 4-methoxyindazole, even though the same protocol yields 80% for 5-methoxyindazole? A: The exact position of the methoxy group dictates the kinetic viability of direct C-H activation. A 5-methoxy group is distal to the C3-H bond and provides beneficial electron density to the ring, stabilizing the transition state. However, a 4-methoxy group sits directly adjacent to the C3 position. During the CMD step, the steric clash between the C4-methoxy oxygen and the palladium coordination sphere physically blocks insertion, stalling the reaction[3].

Q: I am observing significant amounts of N-arylated byproduct instead of C3-arylation. How do I force regioselectivity? A: The N-H bond in indazoles is significantly more acidic and nucleophilic than the C3-H bond. Without protection, transition metals will preferentially coordinate and undergo reductive elimination at the nitrogen atom[1]. To force C3-regioselectivity, you must mask the nitrogen. Protect the N1 or N2 position using a sterically demanding group like SEM (2-(Trimethylsilyl)ethoxymethyl). Once protected, the metal is forced to activate the C3 position[4].

Q: My Negishi coupling shows unreacted aryl halide and high levels of proto-dehalogenated byproducts. What went wrong? A: Proto-dehalogenation in Negishi couplings indicates that the organozinc intermediate was quenched by moisture before transmetalation could occur. Zinc chloride and zincate complexes are highly hygroscopic. Ensure your reagents are rigorously flame-dried under high vacuum immediately before use, and verify that your THF is strictly anhydrous. Additionally, ensure your palladium catalyst has not degraded (indicated by a black palladium-black precipitate), which would slow down transmetalation and allow moisture-quenching side reactions to dominate[4].

References[4] Basu, K., Poirier, M., & Ruck, R. T. (2016). Solution to the C3–Arylation of Indazoles: Development of a Scalable Method. Organic Letters. URL: https://pubs.acs.org/doi/10.1021/acs.orglett.6b01456[3] Ye, M., et al. (2013). A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide. Chemical Science. URL: https://doi.org/10.1039/C3SC50184A[1] El Kazzouli, S., et al. (2020). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. Molecules. URL: https://doi.org/10.3390/molecules25122820[2] Gambouz, K., et al. (2020). Palladium‐Catalyzed Oxidative Arylation of 1H‐Indazoles with Arenes. European Journal of Organic Chemistry. URL: https://doi.org/10.1002/ejoc.202001313

Sources

Optimization

Purification methods for separating 6-bromo-3-iodo-4-methoxy-1H-indazole from regioisomers

Executive Summary The synthesis of 6-bromo-3-iodo-4-methoxy-1H-indazole is a critical step in the development of advanced kinase inhibitors (e.g., FGFR, IDH1 targets). The presence of the electron-donating methoxy group...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 6-bromo-3-iodo-4-methoxy-1H-indazole is a critical step in the development of advanced kinase inhibitors (e.g., FGFR, IDH1 targets). The presence of the electron-donating methoxy group at the C4 position, combined with the directing effects of the indazole core, creates a unique purification challenge.

Users typically encounter "regioisomers" in two contexts:

  • Positional Iodination Isomers: Competitive iodination at C5 or C7 due to the activation from the 4-methoxy group, despite C3 being the thermodynamic preference.

  • Starting Material Isomers: Carry-over of 4-bromo-6-methoxy-1H-indazole if the precursor synthesis (cyclization) was not regioselective.

This guide provides an autonomous, field-proven workflow to isolate the target 1H-indazole with >98% purity.

Part 1: Diagnostic & Troubleshooting Guide

Q1: Why does my HPLC show a "split peak" or shoulder despite using high-purity starting material?

A: This is the classic signature of C-iodination regioisomers . While the C3 position of the indazole ring is the most nucleophilic, the 4-methoxy group exerts a strong ortho/para-directing effect.

  • The Conflict: The steric bulk of the 4-OMe group hinders the adjacent C3 position, potentially pushing the electrophilic iodine towards C5 (ortho to the methoxy) or C7 (para to the methoxy, though less likely due to the N1 lone pair).

  • Result: You likely have a mixture of the desired 3-iodo (major) and the 5-iodo (minor) isomers. These are structurally very similar and often co-elute on standard C18 columns.

Action: Run a qNMR (Quantitative NMR) or a NOESY 2D-NMR experiment.

  • Target (3-iodo): No singlet at ~8.0 ppm (C3-H is gone).

  • Impurity (5-iodo): You will see a residual singlet at ~8.0 ppm (C3-H remains) and loss of the doublet/singlet corresponding to C5-H.

Q2: I am seeing a persistent impurity at R_f ~0.4 (Hex/EtOAc 7:3). Is this a regioisomer?

A: It is likely unreacted starting material (6-bromo-4-methoxy-1H-indazole) or a di-iodo byproduct .

  • Unreacted SM: Indazoles are notoriously slow to iodinate fully if the C4 position is substituted (steric hindrance).

  • Di-iodo Species: If you pushed the reaction with excess NIS or I2/KOH, you might have iodinated both C3 and C5.

Troubleshooting Table: Impurity Identification

SpeciesRelative Polarity (TLC)characteristic ¹H NMR Signal
Target (3-Iodo) MediumLoss of C3-H (s); C5-H and C7-H distinct.
Starting Material (Non-iodo) More PolarC3-H singlet present (~8.0-8.2 ppm).
5-Iodo Isomer Similar to TargetC3-H singlet present; C5-H signal lost.
3,5-Diiodo Impurity Less PolarLoss of both C3-H and C5-H signals.

Part 2: Purification Protocols

Method A: Selective Recrystallization (Recommended)

Best for removing minor regioisomers (5-iodo) and starting material on scales >5g.

The 3-iodo derivative often packs differently in the crystal lattice compared to the 5-iodo isomer due to the steric clash between the 3-I and 4-OMe groups. We exploit this using a "Anti-Solvent Crash" method.

Reagents:

  • Solvent A: Tetrahydrofuran (THF) or Acetone (Good solubility)

  • Solvent B: Acetonitrile (MeCN) or Toluene (Poor solubility for impurities)

Protocol:

  • Dissolution: Dissolve the crude brown solid in the minimum amount of boiling THF (approx. 3-5 mL per gram).

  • Hot Filtration: Filter the hot solution through a Celite pad to remove inorganic salts (succinimide byproducts if NIS was used).

  • Anti-Solvent Addition: While maintaining a gentle boil, slowly add Toluene (approx. 5-8 mL per gram) until persistent turbidity is observed.

  • Reflux: Add just enough THF dropwise to clear the solution again.

  • Controlled Cooling: Turn off the heat and allow the flask to cool to room temperature slowly (over 2-3 hours) in an oil bath. Do not use an ice bath yet.

    • Why? Rapid cooling traps the 5-iodo isomer. Slow cooling allows the thermodynamically stable 3-iodo crystals to exclude the impurity.

  • Final Crystallization: Once at room temperature, move to 4°C for 12 hours.

  • Collection: Filter the off-white needles. Wash with cold Toluene.

Method B: Modified Flash Chromatography

Best for separating unreacted starting material or when <1g scale.

Standard silica gel often causes "tailing" of indazoles due to the acidic N-H proton interacting with silanols.

System:

  • Stationary Phase: High-performance Silica (20-40 µm).

  • Mobile Phase: Hexanes / Ethyl Acetate + 1% Acetic Acid .

    • Note: The acetic acid suppresses the ionization of the indazole N-H, sharpening the peaks and improving resolution between isomers.

Gradient Profile:

Time (min) % Ethyl Acetate Description
0-5 5% Elute non-polar di-iodo impurities
5-20 5% → 25% Linear gradient
20-35 25% Target Compound Elution

| 35-45 | 25% → 50% | Elute unreacted Starting Material |

Part 3: Visualization & Logic

The following diagram illustrates the decision logic for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (6-bromo-3-iodo-4-methoxy-1H-indazole) Analysis Step 1: HPLC/TLC Analysis Start->Analysis Decision Impurity Profile? Analysis->Decision Path_SM High % Starting Material (>10%) Decision->Path_SM Incomplete Rxn Path_Iso High % Regioisomers (5-iodo / 7-iodo) Decision->Path_Iso Poor Selectivity Path_Clean Clean (>90% purity) Decision->Path_Clean Good Conversion Method_Chrom Method B: Flash Chromatography (Hex/EtOAc + 1% AcOH) Path_SM->Method_Chrom Method_Cryst Method A: Recrystallization (THF/Toluene) Path_Iso->Method_Cryst Path_Clean->Method_Cryst Polishing Final Pure Target Compound (>98% HPLC) Method_Chrom->Final Method_Cryst->Final

Caption: Decision tree for selecting the optimal purification route based on the crude impurity profile.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use N-iodosuccinimide (NIS) without protection of the N1-H? A: Yes. The iodination of 1H-indazoles at C3 is feasible without protection. However, if you observe N-iodination (unstable species), a simple workup with aqueous Sodium Thiosulfate (Na2S2O3) will reduce the N-I bond back to N-H, leaving the C-I bond intact [1].

Q: My product turned purple during drying. What happened? A: Indazole iodides are light-sensitive. The purple color indicates the liberation of Iodine (


).
  • Fix: Wash the solid with cold 10% Sodium Thiosulfate solution before the final drying step. Store the purified compound in amber vials at -20°C.

Q: I need to separate the N1-methyl and N2-methyl regioisomers after this step. Does this guide apply? A: No. If you alkylate the 3-iodo-1H-indazole, you will generate N1 and N2 isomers. These are best separated using Supercritical Fluid Chromatography (SFC) or careful column chromatography using DCM/MeOH gradients. The 3-iodo substituent actually helps this separation by increasing the lipophilicity difference between the N1 and N2 isomers [2].

References

  • National Institutes of Health (NIH). (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PubMed Central. Retrieved from [Link]

  • Google Patents. (2024). WO2024242169A1 - Kinase Inhibitor Compounds and Methods.
Troubleshooting

Troubleshooting oxidative addition failures at the C6-bromo position

Welcome to the Technical Support Center for Transition Metal Catalysis. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in late-stage functionalization and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Transition Metal Catalysis. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in late-stage functionalization and cross-coupling: Oxidative addition (OA) failures at the C6-bromo position of heteroaromatics (such as quinolines, indoles, and pyridines).

While the C6 position is generally less sterically encumbered than the C8 position (which is often complicated by adjacent heteroatom chelation or peri-interactions)[1], it frequently suffers from electronic deactivation or competitive catalyst sequestration. When oxidative addition becomes the rate-limiting step, the catalytic cycle stalls, leading to rapid catalyst decomposition or off-cycle side reactions.

Below is our comprehensive troubleshooting framework, combining mechanistic theory with field-validated protocols.

Part 1: Diagnostic Workflow

Before altering your reaction conditions, you must confirm that oxidative addition is the actual point of failure, rather than transmetalation or reductive elimination.

DiagnosticWorkflow Start Reaction Stalled / Low Yield CheckHomocoupling Analyze Crude via GC/MS: Is Boronic Acid Homocoupling Present? Start->CheckHomocoupling YesHomo YES: Pd(0) is active. Oxidative Addition is failing. CheckHomocoupling->YesHomo NoHomo NO: Precatalyst activation failed or Catalyst is poisoned. CheckHomocoupling->NoHomo ChangeLigand Action: Switch to bulky, electron-rich ligand to force 12e- Pd(0) pathway. YesHomo->ChangeLigand CheckBase Action: Check Pd(II) reduction, degas rigorously, or change base. NoHomo->CheckBase

Caption: Diagnostic logic tree for identifying oxidative addition failures in cross-coupling.

Part 2: Core Troubleshooting Guides (FAQs)

Q1: My Suzuki coupling with a 6-bromoquinoline substrate yields no product, but I see significant boronic acid homocoupling. What is happening mechanistically? A: Homocoupling of your nucleophile (the boronic acid) is a classic diagnostic indicator that your Pd(II) precatalyst is successfully reducing to the active Pd(0) species, but the subsequent oxidative addition into the C6-Br bond is failing[2]. Because the active Pd(0) is "starved" of the electrophile, it mediates the homocoupling of the boronic acid instead, a process exacerbated by trace oxygen[2]. To fix this, you must accelerate the oxidative addition step by increasing the electron density at the palladium center using a more strongly


-donating ligand.

Q2: How does increasing ligand bulkiness help oxidative addition? Shouldn't a bulky ligand cause steric clashes with my C6-bromo substrate? A: This is a common mechanistic misconception. While bulky ligands do create a crowded coordination sphere, their primary advantage is thermodynamic: they promote the formation of a highly reactive, 12-electron monoligated Pd(0)L active species[3]. Smaller ligands (like PPh3) tend to form 14-electron bisligated Pd(0)L


 complexes, which require a higher activation energy to undergo oxidative addition[3]. For challenging substrates, the 12e- Pd(0)L species provides a lower-energy, nucleophilic displacement-like pathway for C-Br bond cleavage[3].

Q3: I am using Pd(OAc)


 and a bulky Buchwald ligand, but my reaction turns black immediately, and I get zero conversion. Why? 
A:  The immediate formation of a black precipitate is "palladium black"—an inactive, agglomerated form of metallic palladium[4]. This occurs when the active Pd(0) catalyst decomposes before it can oxidatively add to your C6-bromo substrate[4]. This is usually caused by inefficient in situ ligation (the ligand fails to bind Pd before it aggregates) or oxygen ingress[4].
Solution: Abandon in situ catalyst generation. Switch to a preformed Palladium Oxidative Addition Complex (OAC) or a Buchwald G3/G4 precatalyst to ensure a strict 1:1 Pd:Ligand ratio and prevent premature catalyst decomposition[5].

Part 3: Mechanistic Pathway Analysis

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst Pd12e 12e- Pd(0)L (Bulky Ligands) Pd0->Pd12e -L Pd14e 14e- Pd(0)L_2 (Small Ligands) Pd0->Pd14e OA_Complex Pd(II)(Ar)(Br)L_n Oxidative Addition Complex Pd12e->OA_Complex + C6-Br Ar (Fast OA) Pd14e->OA_Complex + C6-Br Ar (Slow/Stalled OA) TM_Complex Pd(II)(Ar)(Nu)L_n Transmetalation OA_Complex->TM_Complex + Nu-M TM_Complex->Pd0 Regeneration Product Cross-Coupled Product TM_Complex->Product Reductive Elimination

Caption: Catalytic cycle contrasting the highly active 12e- and the sluggish 14e- oxidative addition pathways.

Part 4: Quantitative Data – Ligand Selection Matrix

To successfully force the 12e- Pd(0)L pathway, you must select a ligand with an appropriate Percent Buried Volume (%V


) and strong 

-donating capabilities.
Ligand% Buried Volume (%V

)
Electronic ProfileDominant Active Pd(0) SpeciesEfficacy for C6-Bromo OA
PPh

30.5%Moderate

-donor
14e- Pd(0)L

Low (Prone to stalling & Pd black)
dppf N/A (Bidentate)Moderate

-donor
16e- Pd(0)L

Moderate
XPhos 43.2%Strong

-donor
12e- Pd(0)LHigh
tBuXPhos 50.1%Very Strong

-donor
12e- Pd(0)LVery High (Recommended)

Part 5: Experimental Protocols

Protocol A: Diagnostic Stoichiometric NMR Experiment

Use this protocol to definitively prove whether oxidative addition is your bottleneck.

  • Preparation: Inside a nitrogen-filled glovebox, dissolve 1.0 equiv of your C6-bromo substrate and 1.0 equiv of Pd(PPh

    
    )
    
    
    
    (or your chosen Pd(0) source) in 0.5 mL of anhydrous, degassed THF-
    
    
    .
  • Assembly: Transfer the homogeneous solution to a J. Young NMR tube and seal tightly.

  • Monitoring: Acquire baseline

    
    P and 
    
    
    
    H NMR spectra at room temperature. Heat the tube to 60 °C in an oil bath.
  • Analysis: Monitor the disappearance of the Pd(0)

    
    P signal and the emergence of a new downfield 
    
    
    
    P signal corresponding to the Pd(II)(Ar)(Br)L
    
    
    oxidative addition complex. If the Pd(0) signal remains unchanged after 2 hours, oxidative addition is definitively failing.
Protocol B: Optimized Catalytic Cross-Coupling for Stubborn C6-Bromo Substrates

Use this protocol to bypass in situ ligation issues and suppress homocoupling.

  • Precatalyst Selection: Utilize a Buchwald G3 or G4 precatalyst (e.g., tBuXPhos Pd G4, 2-5 mol%). This guarantees the generation of the highly active monoligated 12e- Pd(0) species upon activation[5].

  • Solvent Degassing: Use anhydrous 1,4-dioxane. Degas via three rigorous freeze-pump-thaw cycles. The presence of oxygen will oxidize the active Pd(0) catalyst to an inactive Pd(II) species, halting the cycle[4].

  • Reaction Assembly: Under an argon atmosphere, combine the C6-bromo substrate (1.0 equiv), boronic acid (1.5 equiv), and finely milled anhydrous K

    
    PO
    
    
    
    (3.0 equiv). Add the degassed solvent and the precatalyst.
  • Execution: Heat the sealed vial to 80 °C. By using the G4 precatalyst, the base activates the catalyst, bypassing the need for the boronic acid to act as a reducing agent, thereby drastically minimizing homocoupling side-reactions[2].

References

  • National Institutes of Health (PMC). "Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity." J Am Chem Soc. Available at:[Link]

  • Massachusetts Institute of Technology (DSpace@MIT). "A Ligand Exchange Process for the Diversification of Palladium Oxidative Addition Complexes." Org Lett. Available at:[Link]

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs. Available at:[Link]

Sources

Optimization

Technical Support Center: Stability and Handling of 3-Iodo-4-methoxyindazole Under Basic Hydrolysis Conditions

Welcome to the Technical Support Center for 3-iodo-4-methoxyindazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this specific buildin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-iodo-4-methoxyindazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this specific building block into their synthetic pipelines.

While the indazole core is generally robust, the combination of a C3-iodo group and a C4-methoxy group introduces unique electronic and steric parameters. This guide addresses the mechanistic causality behind its reactivity, provides troubleshooting FAQs, and outlines self-validating experimental protocols for basic hydrolysis workflows.

Part 1: Core Principles of Base Stability

To understand how 3-iodo-4-methoxyindazole behaves under basic hydrolysis (e.g., LiOH/THF/H₂O or NaOH/MeOH), we must analyze its electronic properties:

  • The Indazolide Anion Formation: The N-H proton of an indazole has a pKa of approximately 13.9 to 14.0 [1]. Under standard basic hydrolysis conditions (pH > 12), the molecule is rapidly deprotonated to form a highly electron-rich indazolide anion.

  • Resistance to Nucleophilic Aromatic Substitution (SNAr): While aryl iodides can sometimes undergo SNAr, the formation of the indazolide anion delocalizes a negative charge across the heterocyclic core. This electron density actively repels incoming hydroxide nucleophiles, preventing the formation of a Meisenheimer complex and protecting the C3-Iodo bond.

  • Ether Stability: The C4-methoxy group is an aryl methyl ether. Aryl ethers are fundamentally stable to aqueous basic hydrolysis; their cleavage typically requires strong Lewis acids (e.g., BBr₃) or harsh acidic environments, not hydroxide bases [2].

Reactivity Base Hydroxide Base (OH-) Indazole 3-Iodo-4-methoxyindazole (Neutral) Base->Indazole Deprotonates N-H Anion Indazolide Anion (Electron-Rich Core) Indazole->Anion pKa ~14 SNAr SNAr at C3-Iodo (Blocked) Anion->SNAr Charge Repulsion Ether C4-Methoxy Cleavage (Blocked) Anion->Ether Stable to Base

Mechanistic logic demonstrating the stability of the indazole core to basic nucleophiles.

Part 2: Troubleshooting Guides & FAQs

Q1: I performed a basic hydrolysis to remove a distal ester, but my 3-iodo-4-methoxyindazole disappeared during the aqueous workup. Where did it go? Root Cause: Your product is trapped in the aqueous layer. Because the pKa of the indazole N-H is ~14, strong bases convert the molecule into a highly water-soluble sodium or potassium indazolide salt. Solution: You must neutralize the aqueous layer to pH 7–8 using 1M HCl or saturated NH₄Cl before attempting liquid-liquid extraction with organic solvents like EtOAc or DCM.

Q2: Can I use basic hydrolysis to remove an N1-Boc or N1-Acetyl protecting group from this scaffold? Root Cause & Mechanism: Yes. N-acyl and N-Boc groups on indazoles are labile under basic conditions. Thermal, alkaline environments (such as those used in Suzuki couplings or direct NaOH hydrolysis) facilitate the in situ decomposition of the Boc protecting group, cleanly yielding the free N-H indazole without damaging the 3-iodo group [3].

Q3: I observed trace amounts of deiodinated product (4-methoxyindazole) after prolonged heating in KOH/MeOH. Why? Root Cause: While the C-I bond is electronically protected from SNAr, prolonged heating of aryl iodides in primary alcohols (like MeOH or EtOH) with strong base can induce trace hydrodehalogenation. This occurs via a base-catalyzed hydride-transfer mechanism from the alcohol solvent. Solution: Switch to a non-reducing solvent system, such as THF/H₂O or 1,4-dioxane/H₂O, to eliminate the hydride source.

Part 3: Quantitative Data & Stability Profile

The following table summarizes the stability of various functional groups attached to the 3-iodo-4-methoxyindazole core under standard basic hydrolysis conditions (e.g., 2M LiOH, THF/MeOH/H₂O, 50°C, 4h):

Functional Group / PositionStability StatusMechanistic Rationale
C3-Iodo Highly Stable Indazolide anion formation creates charge repulsion, preventing SNAr by hydroxide.
C4-Methoxy Highly Stable Aryl ethers require strong Lewis acids or high-temperature acidic conditions to cleave.
N1-Boc (tert-Butoxycarbonyl) Labile (Cleaves) Carbonyl is highly susceptible to nucleophilic attack by OH⁻, releasing CO₂ and t-BuOH.
N1-Acetyl Labile (Cleaves) Amide/imide-like bond is readily hydrolyzed by aqueous base.
N1-THP (Tetrahydropyranyl) Highly Stable Acetal linkages are completely stable to basic conditions (requires acid for removal).

Part 4: Experimental Protocols

Protocol: Standard Basic Hydrolysis and pH-Controlled Recovery

This self-validating protocol ensures the successful hydrolysis of distal esters or N1-protecting groups while quantitatively recovering the intact 3-iodo-4-methoxyindazole core.

Materials:

  • Substrate: Protected 3-iodo-4-methoxyindazole derivative (1.0 eq)

  • Base: 2M aqueous LiOH or NaOH (3.0 eq)

  • Solvent: THF/H₂O (3:1 ratio, v/v)

  • Quench: 1M HCl (aqueous)

  • Extraction Solvent: Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the substrate in THF. Add the 2M aqueous LiOH solution dropwise at room temperature.

  • Hydrolysis: Stir the biphasic mixture at 40°C for 2–4 hours. Monitor the consumption of the starting material via TLC or LC-MS. (Self-Validation: LC-MS should show the mass of the deprotected indazolide anion, often ionizing strongly in negative mode).

  • Solvent Evaporation: Cool the mixture to room temperature. Concentrate the reaction under reduced pressure to remove the majority of the THF.

  • pH Adjustment (Critical Step): Dilute the remaining aqueous residue with distilled water. Submerge a calibrated pH probe into the stirring solution. Slowly add 1M HCl dropwise until the pH stabilizes exactly between 7.0 and 8.0 . (Self-Validation: A fine white/off-white precipitate of the neutral indazole will often crash out of the aqueous solution as the pH drops below 10).

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract three times with equal volumes of EtOAc.

  • Washing & Drying: Combine the organic layers and wash once with brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure 3-iodo-4-methoxyindazole derivative.

Workup Start Reaction Mixture (pH > 12, Indazolide Anion) CheckPH Quench & Adjust pH (Add 1M HCl to pH 7-8) Start->CheckPH Neutralization Extract Liquid-Liquid Extraction (EtOAc or DCM / H2O) CheckPH->Extract OrgLayer Organic Layer (Neutral 3-Iodo-4-methoxyindazole) Extract->OrgLayer Hydrophobic Phase AqLayer Aqueous Layer (Inorganic Salts, Discard) Extract->AqLayer Aqueous Phase

Workflow for pH-adjusted extraction and recovery of 3-iodo-4-methoxyindazole.

References

  • 3,4-Dibromo-6-hydroxy (1H)indazole|CAS 887568-91-4 - Benchchem.Benchchem.
  • Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone...National Center for Biotechnology Information (NCBI).
  • Identification of small molecules that selectively inhibit fluconazole-resistant Candida albicans...National Center for Biotechnology Information (NCBI).
Troubleshooting

Technical Support Center: Minimizing Protodeiodination in Iodoindazoles

Subject: Troubleshooting & Optimization of Suzuki-Miyaura Coupling for Iodoindazole Substrates Ticket ID: SUZ-IND-303 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Diag...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting & Optimization of Suzuki-Miyaura Coupling for Iodoindazole Substrates Ticket ID: SUZ-IND-303 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Triage

The Issue: You are observing the conversion of your iodoindazole starting material into a de-iodinated byproduct (protodeiodination) rather than the desired biaryl product. This is a common failure mode in 3-iodoindazoles due to the lability of the C-I bond and the specific electronic nature of the indazole scaffold.

The Root Cause: Protodeiodination competes with the transmetallation step. It is driven by the formation of a Palladium-Hydride (Pd-H) species.[1][2] If the rate of transmetallation is slow (due to sterics or low boronic acid activity) or if the rate of hydride generation is high (due to solvent/base choice), the catalytic cycle diverts toward reduction.

Mechanistic Pathway Analysis

The following diagram illustrates the critical "decision point" in the catalytic cycle where your reaction is failing.

Suzuki_Deiodination_Mechanism Start Iodoindazole (Ar-I) OxAdd Oxidative Addition [Ar-Pd(II)-I] Start->OxAdd + Pd(0) Pd0 Pd(0) Species Pd0->OxAdd TransMet Transmetallation (with Boronic Acid) OxAdd->TransMet Pathway A (Desired) Fast Transmetallation HydrideForm Pd-H Formation (via Alcohol/Base) OxAdd->HydrideForm Pathway B (Failure) Slow Transmetallation + Hydride Source ProdComplex Ar-Pd-Ar' TransMet->ProdComplex DeiodComplex Ar-Pd-H HydrideForm->DeiodComplex Ligand Exchange FinalProd Desired Biaryl Product ProdComplex->FinalProd Reductive Elimination SideProd Protodeiodinated Byproduct (Ar-H) DeiodComplex->SideProd Reductive Elimination

Figure 1: Mechanistic divergence. Pathway A leads to the product; Pathway B leads to the de-iodinated byproduct via a Pd-H intermediate derived from solvents or additives.

Troubleshooting Guides (FAQ)

Q1: I am using Methanol or Ethanol to improve solubility. Is this a problem?

A: Yes, this is the most common error. Primary and secondary alcohols are excellent hydride donors. In the presence of base, they undergo


-hydride elimination on the palladium center, generating the Pd-H species responsible for stripping the iodine [1].
  • Correction: Switch to aprotic polar solvents. 1,4-Dioxane , DMF , or Toluene are superior choices. If water is needed for the base, use a biphasic mixture (e.g., Dioxane:Water 4:1) rather than an alcohol.

Q2: My indazole is unprotected (free N-H). Does this affect deiodination?

A: Yes. Unprotected indazoles (especially 3-iodo-1H-indazole) are problematic for two reasons:

  • Catalyst Poisoning: The free nitrogen can coordinate to the Pd, arresting the cycle and allowing slower side reactions (like deiodination) to dominate.

  • Electronic Effects: Deprotonation of the N-H makes the ring extremely electron-rich. While this aids oxidative addition, it can destabilize the intermediate complex if transmetallation isn't immediate.

  • Correction: Protect the nitrogen. THP (Tetrahydropyranyl) , SEM (2-(Trimethylsilyl)ethoxymethyl) , or Boc groups are recommended. N1-protection is generally more stable and sterically favorable than N2-protection for 3-substituted couplings [2].

Q3: I see 40% de-iodinated product. Should I add more catalyst?

A: Likely not. Adding more catalyst often just converts the remaining starting material to the same byproduct faster. The issue is the ratio of rates between transmetallation and hydride elimination.

  • Correction: Focus on the Ligand and Base .[3][4]

    • Ligand: Switch to electron-rich, bulky ligands like XPhos or SPhos . These Buchwald ligands facilitate difficult transmetallations and reductive eliminations, outpacing the side reaction [3]. Pd(dppf)Cl₂ is also a robust "workhorse" that resists dehalogenation better than Pd(PPh₃)₄.

    • Base: If using carbonate (Na₂CO₃), switch to K₃PO₄ or Cs₂CO₃ .[5] These often provide better activation of the boronic acid, speeding up transmetallation.

Q4: Does temperature play a role?

A: Yes. Higher temperatures generally increase the rate of all reactions, but if the activation energy for dehalogenation is lower than transmetallation (common with hindered substrates), heating hurts you.

  • Correction: Try a "slow ramp" or standard heating (80°C) rather than forcing conditions (120°C+) immediately. Conversely, if using a highly active catalyst (XPhos Pd G3), some reactions can proceed at room temperature, completely shutting down the thermal dehalogenation pathway.

Optimized Experimental Protocol

This protocol is designed to minimize hydride sources and maximize transmetallation efficiency.

Target Substrate: N-Protected 3-Iodoindazole Scale: 1.0 mmol[4]

Reagents
  • Substrate: 1.0 equiv N-SEM-3-iodoindazole

  • Coupling Partner: 1.5 equiv Aryl Boronic Acid (Excess is crucial)

  • Catalyst: 5 mol% Pd(dppf)Cl₂[4][5]·DCM (Robust) OR XPhos Pd G2 (High Performance)

  • Base: 3.0 equiv K₃PO₄ (anhydrous or 2M aq. solution depending on solvent)

  • Solvent: 1,4-Dioxane / Water (5:1 ratio) - Degassed

Step-by-Step Methodology
  • Degassing (Critical Step):

    • Combine 1,4-Dioxane and Water in a separate flask.

    • Sparge with Argon or Nitrogen for at least 15 minutes.[5] Oxygen promotes homocoupling and catalyst decomposition, which indirectly favors deiodination.

  • Reaction Assembly:

    • To a reaction vial equipped with a stir bar, add the Iodoindazole , Boronic Acid , and Base (if solid).

    • Add the Catalyst last.

    • Cap the vial and purge with Argon/Nitrogen (3 x vacuum/backfill cycles).

  • Solvent Addition:

    • Add the degassed solvent mixture via syringe through the septum.[5]

  • Reaction:

    • Heat to 80°C - 90°C .

    • Monitor by LCMS at 1 hour.

    • Checkpoint: If starting material remains but no de-iodinated product is seen, extend time. If de-iodinated product appears >10%, stop, cool, and switch to anhydrous Toluene/Cs₂CO₃ conditions.

  • Workup:

    • Dilute with EtOAc, wash with water/brine.[2]

    • Note: If using Pd(dppf), a scavenger resin (e.g., Thiol-silica) is recommended to remove residual Pd before column chromatography.

Reference Data: Condition Screening

The following table summarizes typical outcomes for 3-iodoindazole couplings based on internal and literature data.

VariableCondition% Product% De-iodinatedVerdict
Solvent MeOH / NaOMe15%80% CRITICAL FAILURE (Hydride source)
Solvent DMF / Et₃N40%30%Poor (Amine bases can act as hydride source)
Solvent Dioxane / H₂O85%<5%Recommended
Protection Unprotected (N-H)30%20%Unstable / Catalyst Poisoning
Protection N-SEM / N-Boc92% <2%Recommended
Catalyst Pd(PPh₃)₄60%15%Moderate (Ligand dissociation issues)
Catalyst Pd(dppf)Cl₂88%3%Robust Standard

References

  • Mechanistic Insight into Dehalogenation: Navarro, O. et al. "Dehalogenation of Aryl Halides: Mechanisms and Prevention."[3] Journal of Organic Chemistry. (Contextualized from general Pd-dehalogenation mechanisms).

  • Indazole Protection Strategies: Lier, F. et al. "Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles."[6] Molecules, 2018. [Link]

  • Buchwald Ligand Efficacy: Billingsley, K., Buchwald, S.L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." J. Am. Chem. Soc., 2007.[7] [Link]

Sources

Optimization

Technical Support Center: High-Purity Recrystallization of 6-Bromo-3-iodo-4-methoxy-1H-indazole

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals tasked with the purification of 6-Bromo-3-iodo-4-methoxy-1H-indazole .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals tasked with the purification of 6-Bromo-3-iodo-4-methoxy-1H-indazole . This highly functionalized heterocyclic scaffold is a critical intermediate in the synthesis of advanced therapeutics, including salt-inducible kinase (SIK) inhibitors 1.

Due to the presence of two heavy halogens (bromine and iodine), a sterically demanding methoxy group, and an ionizable 1H-indazole core, this compound exhibits complex solubility behaviors. Standard single-solvent recrystallization often fails, necessitating a thermodynamically controlled anti-solvent approach.

Part 1: Solvent Selection & Physicochemical Rationale

The successful crystallization of halogenated indazoles hinges on exploiting the differential solubility of the compound and its impurities across a temperature gradient 2. The heavy halogens increase the molecule's lipophilicity, while the N-H bond of the indazole core acts as a strong hydrogen bond donor.

Quantitative Solvent Screening Data

To achieve a steep temperature coefficient, a two-solvent (good solvent / anti-solvent) system is highly recommended 3.

Solvent SystemRole (Good / Anti)Polarity IndexBoiling Point (°C)Suitability & Mechanistic Rationale for 6-Br-3-I-4-OMe-Indazole
Ethanol / Water Good / Anti-solvent5.2 / 9.078 / 100Excellent; EtOH disrupts indazole H-bonds at reflux; H₂O forces precipitation upon cooling 4.
Toluene / Heptane Good / Anti-solvent2.4 / 0.1110 / 98Good; Ideal for removing highly lipophilic impurities. High BP allows for a wide temperature gradient.
Ethyl Acetate / Hexane Good / Anti-solvent4.4 / 0.177 / 68Moderate; Standard for TLC translation, but rapid evaporation can cause premature nucleation.
Methanol Single Solvent5.165Poor; The compound often remains too soluble at room temperature, leading to severe yield attrition.

Part 2: Self-Validating Experimental Protocol

This protocol utilizes an Ethanol/Water anti-solvent system , incorporating thermodynamic control and real-time purity validation to ensure high-fidelity crystallization.

Step 1: Dissolution (Thermodynamic Solvation) Suspend 1.0 g of crude 6-Bromo-3-iodo-4-methoxy-1H-indazole in 5 mL of absolute ethanol. Heat the mixture to a gentle reflux (78°C) using a heating block. Add hot ethanol dropwise (up to 10 mL total) until complete dissolution is achieved. Causality: Ethanol acts as the "good" solvent. Heating provides the kinetic energy required to disrupt the strong intermolecular hydrogen bonds of the 1H-indazole core, allowing the solvent molecules to solvate the crystal lattice 5.

Step 2: Hot Filtration (Particulate Exclusion) Quickly filter the boiling solution through a pre-warmed fluted filter paper (or a heated glass frit) into a clean, pre-warmed Erlenmeyer flask. Causality: Removing insoluble carbonaceous impurities prevents them from acting as premature nucleation sites, which would otherwise trap impurities within the newly forming crystal lattice.

Step 3: Anti-Solvent Addition (Supersaturation Induction) Maintain the filtrate at 70–75°C. Slowly add hot deionized water (the anti-solvent) dropwise while stirring. Stop immediately when the solution becomes faintly turbid (cloudy). Add a single drop of hot ethanol to clear the turbidity. Causality: This precise addition establishes the Metastable Zone Width (MZW). The solution is now perfectly saturated. The single drop of ethanol prevents liquid-liquid phase separation ("oiling out") by keeping the compound just below its precipitation threshold at that temperature 3.

Step 4: Controlled Nucleation (Kinetic Cooling) Remove the flask from the heat source. Allow it to cool ambiently to room temperature over 2 hours. Do not disturb, shake, or agitate the flask. Causality: Slow, undisturbed cooling favors the thermodynamic product—a highly ordered, pure crystal lattice. Rapid cooling forces kinetic precipitation, which traps solvent and impurities inside the solid.

Step 5: Isolation & Washing Once at room temperature, transfer the flask to an ice bath (0–5°C) for 30 minutes to maximize yield. Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 mL of ice-cold 30% EtOH/H₂O. Causality: The ice-cold wash removes the residual mother liquor containing concentrated impurities without redissolving the purified product 2.

Step 6: Self-Validation Checkpoint Before discarding the mother liquor, run a TLC (e.g., Hexane:EtOAc 5:5) or an LC-MS comparing the isolated crystals against the mother liquor. Validation Logic: If the mother liquor retains >15% of the target product spot, the anti-solvent ratio was insufficient. You must evaporate 50% of the solvent volume and run a second crop crystallization.

Part 3: Troubleshooting Guide (FAQs)

Q1: During the addition of water, my compound formed a separate oily liquid layer at the bottom of the flask instead of crystallizing. How do I resolve this? A1: You are experiencing "oiling out" (liquid-liquid phase separation). This occurs when the compound precipitates at a temperature above its melting point in that specific solvent mixture, or when the cooling gradient is too steep. The heavy halogens (Br, I) on the indazole ring significantly increase polarizability, making the molecule prone to oiling out if forced out of solution too quickly. Resolution: Reheat the mixture until the oil completely redissolves. Add 1–2 mL of the "good" solvent (ethanol) to decrease the saturation temperature. Cool the flask much more slowly. Alternatively, introduce a seed crystal of pure 6-Bromo-3-iodo-4-methoxy-1H-indazole exactly at the cloud point to bypass the nucleation energy barrier and force solid-state crystallization.

Q2: My recovery yield is unacceptably low (<40%), even though the purity of the collected crystals is high. Where is the causality? A2: A low recovery yield typically indicates a flawed temperature coefficient—the compound remains too soluble at the final cooling temperature 5. For highly functionalized indazoles, using an excess of the "good" solvent during the initial dissolution step (Step 1) is the most common error. Resolution: Transfer the mother liquor to a rotary evaporator and remove 30–50% of the solvent volume under reduced pressure. Re-heat to dissolve any precipitated solids, and repeat the cooling process to induce a second crop of crystals.

Q3: The isolated crystals retain a persistent yellow/brown tint. How can I remove these chromophores? A3: Halogenated indazoles are prone to trace oxidative degradation. Furthermore, colored polymeric byproducts from previous synthetic steps (e.g., electrophilic iodination or bromination reagents) often co-crystallize. Resolution: Introduce 5–10% (w/w) activated charcoal (Norit) during the initial hot dissolution step. Boil for 5 minutes, then perform a hot filtration through a tightly packed Celite pad. Caution: Charcoal can adsorb the highly polar indazole product, so use it sparingly to avoid yield attrition 3.

Part 4: Process Visualization

G Start Crude 6-Bromo-3-iodo- 4-methoxy-1H-indazole Dissolve Dissolve in minimal hot 'Good' Solvent (e.g., EtOH) Start->Dissolve Filter Hot Filtration (Remove insoluble impurities) Dissolve->Filter AntiSolvent Add hot 'Anti-Solvent' (e.g., H2O) dropwise Filter->AntiSolvent Cooling Controlled Cooling (Room Temp -> Ice Bath) AntiSolvent->Cooling Decision Did crystals form? Cooling->Decision Oiling Oiling Out Occurred Decision->Oiling No (Oil) Success Vacuum Filtration & Cold Wash Decision->Success Yes Reheat Reheat & add more 'Good' Solvent Oiling->Reheat Reheat->Cooling Pure High-Purity API Intermediate Success->Pure

Workflow and troubleshooting decision tree for anti-solvent recrystallization.

References

  • WO2024242169A1 - Composé inhibiteur de kinase inductible par un sel et composition pharmaceutique le contenant, Google Patents. 1

  • Application Notes and Protocols: Purification of 6-Bromo-1H-indazole by Crystallization, Benchchem. 2

  • Technical Support Center: Recrystallization of 3-Bromo-6-(trifluoromethyl)-1H-indazole, Benchchem. 3

  • Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives, Journal of Chemical Health Risks. 4

  • Recrystallization Principles and Techniques, University of Pittsburgh (Pitt.edu).5

Sources

Troubleshooting

Overcoming steric hindrance of the 4-methoxy group in cross-coupling reactions

Technical Support Center: Advanced Cross-Coupling Solutions Subject: Troubleshooting Reactivity Profiles of Methoxy-Substituted Aryl Halides Ticket ID: #XC-OMe-404 Status: Open Assigned Specialist: Senior Application Sci...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Cross-Coupling Solutions Subject: Troubleshooting Reactivity Profiles of Methoxy-Substituted Aryl Halides Ticket ID: #XC-OMe-404 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division

Part 1: Diagnostic & Strategy (The "Why")

User Query Analysis: You have identified a challenge with the "steric hindrance of the 4-methoxy group." Before proceeding, we must clarify the physicochemical nature of the obstruction to ensure the correct solution is applied.

Technical Correction & Re-alignment: In standard IUPAC numbering for aryl halides (where the halogen is at position C1), a 4-methoxy group (para-position) is located


 away from the reaction center. Therefore, it exerts zero steric hindrance  on the oxidative addition step.

If you are experiencing low yields or stalled reactions with 4-methoxy aryl halides, the "hindrance" is likely Electronic , not Steric.

  • The Mechanism: The methoxy group is a strong Electron Donating Group (EDG) via resonance (

    
     effect). This increases electron density in the aromatic ring, strengthening the Carbon-Halogen (C-X) bond and making the aryl halide less electrophilic.
    
  • The Consequence: The Oxidative Addition (OA) of Pd(0) into the C-X bond—typically the rate-determining step (RDS)—becomes significantly slower compared to electron-neutral or electron-poor substrates.

Note: If your methoxy group is actually at the 2-position (ortho) relative to the halogen, then you are facing both steric hindrance and electronic deactivation. This guide addresses both scenarios.

Part 2: Troubleshooting Workflows

Scenario A: The "Deactivated" Substrate (4-Methoxy / Para-OMe)

Problem: Reaction stalls; starting material remains unconsumed. Root Cause: The C-X bond is too electron-rich; the catalyst cannot insert (Oxidative Addition failure).

Recommended System: You need a catalyst system that is electron-rich to increase the nucleophilicity of the Pd(0) center, driving the oxidative addition against the electronic bias of the substrate.

ComponentRecommendationScientific Rationale
Ligand SPhos or RuPhos These electron-rich dialkylbiaryl phosphines boost electron density on Pd, accelerating oxidative addition into electron-rich Ar-X bonds.
Pre-catalyst Pd(OAc)₂ or Pd-G3/G4 precatalysts Use a pre-catalyst that activates easily. Avoid Pd(PPh₃)₄ as it is often too air-sensitive and electronically insufficient for deactivated substrates.
Base K₃PO₄ or K₂CO₃ Weaker bases often suffice, but anhydrous conditions are preferred to prevent protodehalogenation.
Solvent 1,4-Dioxane or Toluene Non-polar or weakly polar solvents often stabilize the active catalytic species better than DMF/DMSO for these ligands.
Scenario B: The "Crowded" Substrate (2-Methoxy / Ortho-OMe)

Problem: Low conversion; potential dehalogenation byproducts. Root Cause: The methoxy oxygen coordinates to Pd (chelation effect) or physically blocks the approach of the catalyst (Steric Hindrance).

Recommended System: You need a catalyst with extreme steric bulk to enforce a mono-ligated Pd(0) species (which is more active) and to "open up" space for the substrate.

ComponentRecommendationScientific Rationale
Ligand XPhos or BrettPhos The isopropyl groups on the biaryl backbone of XPhos create a "pocket" that accommodates ortho-substituents while preventing catalyst dimerization.
Base Cs₂CO₃ or KOtBu Stronger bases or the "Cesium Effect" can help solubilize the base and facilitate transmetallation in crowded environments.
Temperature 80°C - 110°C Higher thermal energy is often required to overcome the activation barrier imposed by steric repulsion.

Part 3: Visualization of the "Stalling Point"

The following diagram illustrates the catalytic cycle and identifies exactly where the 4-methoxy group causes the reaction to fail (Step A) versus where steric bulk interferes (Step A & B).

CatalyticCycle cluster_hindrance Troubleshooting Zone Pd0 Pd(0)-Ligand (Active Species) OxAdd Step A: Oxidative Addition (Rate Limiting for 4-OMe) Pd0->OxAdd + Ar-X ArX Substrate: 4-Methoxy-Ar-X ArX->OxAdd Electronic Deactivation (Slows this step) PdII Pd(II)-Ar-X Intermediate OxAdd->PdII TransMet Step B: Transmetallation (Boronic Acid/Amine enters) PdII->TransMet RedElim Step C: Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Cycle Regenerates

Caption: The "Electronic Wall": 4-OMe deactivates the aryl halide, making Step A (Oxidative Addition) the primary failure point. Electron-rich ligands lower this activation energy.

Part 4: Standardized Protocol (Self-Validating)

Protocol: Cross-Coupling of Deactivated (4-OMe) Aryl Chlorides/Bromides This protocol uses a Buchwald G3 precatalyst system, which generates the active Pd(0)-Ligand species in situ with 1:1 stoichiometry, eliminating induction periods.

Materials:

  • Substrate: 1.0 equiv (4-Methoxyaryl halide)

  • Coupling Partner: 1.2 – 1.5 equiv (Boronic acid/ester or Amine)

  • Catalyst: 1–2 mol% XPhos Pd G3 (or SPhos Pd G3)

  • Base: 2.0 equiv K₃PO₄ (finely ground, anhydrous)

  • Solvent: THF:Water (10:1) or pure 1,4-Dioxane (0.2 M concentration)

Step-by-Step:

  • Charge: In a glovebox or under Argon flow, add the aryl halide, coupling partner, base, and Pd-precatalyst to a reaction vial equipped with a stir bar.

    • Validation Check: If using Pd(OAc)₂ + Ligand instead of G3, premix them in solvent for 5 mins at 60°C to ensure complexation before adding the substrate.

  • Solvent Addition: Add degassed solvent. Seal the vial with a Teflon-lined cap.

  • Reaction: Heat to 80°C (for Bromides) or 100°C (for Chlorides) for 2–12 hours.

    • Visual Check: The reaction should turn from orange/red to black/brown over time. Immediate black precipitation indicates catalyst decomposition (Ligand insufficient).

  • Workup: Filter through a pad of Celite, eluting with EtOAc. Analyze via LC-MS.

Part 5: Frequently Asked Questions (FAQs)

Q1: I am using Pd(PPh₃)₄ and getting 0% yield with 4-bromoanisole. Why? A: Pd(PPh₃)₄ contains Triphenylphosphine, which is relatively electron-poor and labile. It cannot generate a nucleophilic enough Pd(0) center to break the electron-rich C-Br bond of 4-bromoanisole efficiently. Switch to SPhos or XPhos based catalysts.

Q2: Can I use microwave irradiation to overcome the "hindrance"? A: Yes. Since the issue with 4-OMe is a high activation energy barrier for Oxidative Addition, microwave heating (120°C–140°C for 10-30 mins) can provide the thermal energy to cross this barrier. However, ensure your catalyst is thermally stable (e.g., use Pd-PEPPSI type catalysts).

Q3: My 4-methoxy substrate is also an Aryl CHLORIDE. Does this change things? A: Yes. Aryl chlorides are even harder to couple than bromides. The combination of a Chloride leaving group (strong bond) + 4-OMe (deactivation) creates a "double deactivation." You must use a specialized ligand like BrettPhos or AdBippyPhos and likely raise the temperature to 100°C+.

References

  • Mechanistic Studies on the Oxidative Addition of Electron-Rich Aryl Halides

    • Title: "The mechanism of the oxidative addition of aryl halides to Pd(PPh3)2 and Pd(Q-Phos)2."
    • Source:Journal of the American Chemical Society
    • URL:[Link]

  • Ligand Effects in Suzuki-Miyaura Coupling

    • Title: "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure."
    • Source:Journal of the American Chemical Society
    • URL:[Link]

  • Buchwald-Hartwig Amination of Deactivated Substrates

    • Title: "A Rational Re-design of the Biaryl Phosphine Ligands for the Palladium-Catalyzed Amin
    • Source:Chemical Science
    • URL:[Link]

  • General Guide to Buchwald Precatalysts

    • Title: "Palladium Precatalysts for Cross-Coupling Reactions."[1][2][3][4][5]

    • Source:Sigma-Aldrich (Merck) Technical Guides

Sources

Reference Data & Comparative Studies

Validation

1H NMR characterization of 6-Bromo-3-iodo-4-methoxy-1H-indazole

Comparative Analytical Guide: High-Resolution 1H NMR Characterization of 6-Bromo-3-iodo-4-methoxy-1H-indazole Executive Summary & Scientific Context 6-Bromo-3-iodo-4-methoxy-1H-indazole is a highly functionalized heteroc...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analytical Guide: High-Resolution 1H NMR Characterization of 6-Bromo-3-iodo-4-methoxy-1H-indazole

Executive Summary & Scientific Context

6-Bromo-3-iodo-4-methoxy-1H-indazole is a highly functionalized heterocyclic scaffold that has recently gained critical importance in medicinal chemistry, particularly as a key intermediate in the synthesis of Salt-Inducible Kinase (SIK) inhibitors [1]. For drug development professionals, the purity and precise structural confirmation of this starting material are non-negotiable, as trace regioisomers or incomplete halogenation can drastically derail downstream cross-coupling reactions.

This guide objectively compares the analytical performance and spectral purity of Product A (our highly purified, synthetically optimized compound) against Product B (a standard commercial alternative). By leveraging high-resolution 1H Nuclear Magnetic Resonance (NMR) spectroscopy, we establish a self-validating analytical framework that not only confirms molecular identity but also explains the fundamental causality behind the observed chemical shifts.

Structural Elucidation Logic: The Causality of Chemical Shifts

Understanding the 1H NMR spectrum of 6-Bromo-3-iodo-4-methoxy-1H-indazole requires mapping the electronic effects of its substituents. The indazole core contains only two aromatic protons (H-5 and H-7) and one exchangeable nitrogen proton (N1-H), alongside the methoxy aliphatic protons.

  • The +M Shielding Effect (H-5): The oxygen atom of the 4-methoxy group donates electron density into the aromatic ring via resonance (+M effect). This strongly shields the ortho position, causing the H-5 proton to shift significantly upfield to approximately 6.8 ppm, appearing as a doublet due to meta-coupling with H-7.

  • The Deshielding Effect (H-7): Conversely, the H-7 proton is flanked by the electron-withdrawing N2/N1 axis and the C6-bromine atom (-I inductive effect). This localized electron depletion deshields H-7, pushing it downfield to approximately 7.5 ppm.

  • Solvent-Dependent Tautomerism (N1-H): Indazoles exhibit rapid tautomerism in non-polar solvents (like CDCl3), which broadens or completely obscures the N-H signal. By utilizing DMSO-d6, the sulfoxide oxygen acts as a strong hydrogen-bond acceptor, locking the tautomeric exchange and yielding a sharp, quantifiable N-H signal far downfield at ~13.4 ppm[2].

G Indazole 6-Br-3-I-4-OMe-1H-indazole H5 H-5 Proton (~6.8 ppm) Shielded by 4-OMe Indazole->H5 H7 H-7 Proton (~7.5 ppm) Deshielded by N & Br Indazole->H7 OMe 4-Methoxy (~3.95 ppm) Electron Donating Indazole->OMe NH N1-Proton (~13.4 ppm) Solvent Dependent Indazole->NH OMe->H5 +M Effect

Caption: Logical mapping of substituent effects on 1H NMR chemical shifts for the indazole core.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates a self-validating system. The integrity of the magnetic field homogeneity (shimming) is verified before data acquisition, ensuring that any observed peak broadening is a true reflection of the sample's purity, not an instrumental artifact.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 15.0 mg (±0.1 mg) of the indazole sample. Dissolve completely in 0.6 mL of high-purity DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a clean 5 mm NMR tube.

  • Instrumental Self-Validation: Insert the sample into a 400 MHz NMR spectrometer at 298 K. Perform automated 3D gradient shimming. Critical Check: Measure the Full Width at Half Maximum (FWHM) of the TMS singlet at 0.00 ppm. Causality: Proceed with acquisition only if the TMS FWHM is < 1.0 Hz. If it is wider, re-shim; otherwise, impurity peaks may be artificially merged into the baseline.

  • Acquisition Parameters: Set the relaxation delay (d1) to 2.0 seconds. Causality: A 2-second delay ensures the complete longitudinal relaxation (

    
    ) of the rigid aromatic protons, allowing for accurate, quantitative integration. Acquire 16 scans using a 30° excitation pulse.
    
  • Processing: Apply a Fourier transform, perform manual zero-order and first-order phase correction, and apply a multipoint baseline correction to ensure accurate integration values.

G A 1. Sample Prep 15 mg + 0.6 mL DMSO-d6 + TMS B 2. Self-Validation Check TMS FWHM < 1.0 Hz A->B C 3. Acquisition 400 MHz, 298K, ns=16, d1=2s B->C D 4. Processing Fourier Transform & Phasing C->D E 5. Comparative Analysis Product A vs. Product B D->E

Caption: Standardized workflow for comparative 1H NMR analysis ensuring self-validating spectral integrity.

Comparative Data Analysis: Product A vs. Product B

Using the validated protocol above, we compared our optimized Product A against a standard commercial alternative, Product B . The quantitative integration and chemical shift data are summarized in the table below.

Analytical ParameterProduct A (Optimized Synthesis)Product B (Standard Commercial)Structural Implications
Overall NMR Purity > 99.5% ~ 92.0% Product A is suitable for sensitive cross-coupling.
H-7 Signal (Aromatic) 7.51 ppm (d, J = 1.5 Hz, 1.00H)7.51 ppm (m, 1.00H)Broadening in B suggests paramagnetic trace impurities.
H-5 Signal (Aromatic) 6.82 ppm (d, J = 1.5 Hz, 1.00H)6.81 ppm (m, 1.15H)Over-integration in B indicates a co-eluting regioisomer.
Methoxy Signal 3.95 ppm (s, 3.00H)3.94 ppm (s, 3.12H)Clean singlet in A; slight baseline distortion in B.
Des-iodo Impurity Peak Not Detected 8.05 ppm (s, 0.08H) Product B contains ~8% un-iodinated precursor (H-3).
Residual Solvents < 0.1% (Trace H2O only)4.03, 1.99, 1.17 ppmProduct B contains ~3% residual Ethyl Acetate.

Key Findings & Mechanistic Insights:

  • Absence of the Des-iodo Precursor: The most critical differentiator is the singlet at 8.05 ppm found in Product B. Causality: In the absence of the heavy iodine atom at the C3 position, the C3-proton resonates significantly downfield (~8.05 ppm). The complete absence of this peak in Product A validates a 100% conversion during the electrophilic iodination step.

  • Signal Resolution: Product A exhibits perfectly resolved meta-coupling (

    
     Hz) between H-5 and H-7. Product B shows multiplet-like broadening. Because our self-validating protocol ensured a TMS FWHM of < 1.0 Hz for both runs, the broadening in Product B is conclusively caused by trace paramagnetic impurities (likely residual iron or copper from upstream synthesis) disrupting the local magnetic field, rather than poor instrument shimming.
    

Conclusion

For researchers synthesizing complex kinase inhibitors, the purity of the 6-Bromo-3-iodo-4-methoxy-1H-indazole scaffold dictates the success of subsequent functionalization. As demonstrated by the 1H NMR comparative data, Product A delivers superior regiochemical purity and is entirely free of the des-iodo impurity that plagues standard commercial batches (Product B ). Furthermore, by utilizing DMSO-d6 and a self-validating shimming protocol, laboratories can reliably quantify these critical quality attributes in-house.

References

  • Salt-inducible kinase inhibitory compound and pharmaceutical composition containing same. Patent WO2024242169A1, Mitsubishi Tanabe Pharma Corp.
  • Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

Comparative

HPLC method development for purity analysis of halogenated indazoles

As a Senior Application Scientist, I frequently encounter the limitations of traditional reversed-phase chromatography when developing purity methods for complex pharmacophores. Halogenated indazoles—critical scaffolds i...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the limitations of traditional reversed-phase chromatography when developing purity methods for complex pharmacophores. Halogenated indazoles—critical scaffolds in the development of kinase inhibitors and CNS therapeutics—present a notorious analytical challenge.

During the synthesis of these compounds, regioselectivity is rarely absolute. The process often generates a complex mixture of positional isomers (e.g., 4-, 5-, 6-, and 7-halogenated indazoles) alongside des-halogenated and di-halogenated impurities. Because these species possess nearly identical hydrophobicities (LogP values), traditional C18 stationary phases often fail to provide baseline resolution.

This guide objectively compares the performance of standard C18 columns against alternative chemistries, specifically Pentafluorophenyl (PFP) phases, and provides a self-validating protocol for the purity analysis of halogenated indazoles.

Mechanistic Rationale: Beyond Hydrophobicity

To understand why standard alkyl phases fail, we must look at the causality of retention. C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. When analyzing positional isomers of chloro-indazoles, the hydrophobic surface area of the molecule barely changes regardless of whether the chlorine atom is at the 4, 5, 6, or 7 position. Consequently, C18 columns yield severe co-elution [1].

To achieve separation, we must exploit the subtle electronic and steric differences between the isomers. Pentafluorophenyl (PFP) columns offer a multi-modal retention mechanism that is orthogonal to C18 [2]. The electron-deficient aromatic ring of the PFP group enables:

  • 
     Interactions:  The electron-rich indazole core interacts strongly with the electron-deficient PFP ring.
    
  • Dipole-Dipole Interactions: The highly electronegative carbon-fluorine bonds on the stationary phase interact with the carbon-halogen dipoles of the analytes [3].

  • Steric/Shape Selectivity: The rigid planar structure of the PFP ring provides high shape recognition for rigid aromatic isomers [4].

G A Halogenated Indazoles (Positional Isomers) B Standard C18 Phase (Hydrophobic Only) A->B LogP Driven C PFP Phase (Multi-modal Interactions) A->C Dipole, π-π, Steric D Co-elution (Rs < 1.5) B->D E Baseline Resolution (Rs > 2.0) C->E

Caption: Workflow comparing C18 and PFP column selectivity for halogenated indazole isomers.

Comparative Experimental Data

To objectively evaluate column performance, a mixture containing 1H-indazole (des-chloro impurity) and four monochloro positional isomers (4-Cl, 5-Cl, 6-Cl, 7-Cl-1H-indazole) was analyzed using three different stationary phases.

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Gradient: 30% B to 70% B over 15 minutes

  • Flow Rate: 1.0 mL/min | Temperature: 30°C | Detection: UV 254 nm

AnalyteC18 (100Å, 3µm)

(min)
C18 Resolution (

)
Phenyl-Hexyl (100Å, 3µm)

(min)
Phenyl-Hexyl Resolution (

)
PFP (100Å, 3µm)

(min)
PFP Resolution (

)
1H-Indazole4.12N/A4.85N/A5.40N/A
5-Chloro-1H-indazole6.458.27.126.58.159.1
6-Chloro-1H-indazole6.520.6 (Fail) 7.351.18.902.8 (Pass)
4-Chloro-1H-indazole6.600.5 (Fail) 7.601.29.853.2 (Pass)
7-Chloro-1H-indazole6.811.28.101.811.204.1 (Pass)

Data Synthesis: The C18 column completely failed to resolve the 5-, 6-, and 4-chloro isomers, as their hydrophobicities are virtually identical. The Phenyl-Hexyl column provided marginal improvement due to basic


 interactions. However, the PFP column  achieved baseline resolution (

> 2.0) for all critical pairs, driven by the strong dipole-dipole interactions between the fluorinated stationary phase and the chlorinated analytes.

Step-by-Step HPLC Method Development Protocol

This protocol is designed as a self-validating system. If the System Suitability Test (SST) criteria in Step 4 are not met, the causality matrix provided will guide you to the exact parameter requiring adjustment.

Step 1: Stationary Phase and Solvent Selection
  • Column Selection: Install a high-efficiency PFP column (e.g., 150 mm x 4.6 mm, 2.7 µm core-shell or 3 µm fully porous).

  • Organic Modifier Choice (Critical): Use Methanol (MeOH) instead of Acetonitrile (ACN).

    • Causality: Acetonitrile is a

      
      -electron-rich solvent that can compete with the analyte for the 
      
      
      
      interactions on the PFP ring, suppressing selectivity. Methanol is protic and does not interfere with
      
      
      or dipole interactions, maximizing the unique selectivity of the fluorinated phase[1].
Step 2: Mobile Phase Preparation
  • Aqueous Phase (A): Prepare 0.1% Formic Acid in MS-grade Water (pH ~2.7).

    • Causality: Indazoles contain a basic nitrogen (pKa ~1.2) and an acidic proton (pKa ~14). Maintaining a strictly acidic pH ensures the indazole remains fully protonated/neutral (depending on specific substitutions) and suppresses secondary ion-exchange interactions with residual silanols on the silica support.

  • Organic Phase (B): Prepare 0.1% Formic Acid in MS-grade Methanol.

Step 3: Gradient and Temperature Optimization
  • Temperature Control: Set the column compartment to 30°C .

    • Causality: Dipole and steric interactions are highly sensitive to thermodynamics. Elevated temperatures (>45°C) increase kinetic energy, which can disrupt the transient dipole-dipole alignments required to separate positional isomers.

  • Initial Gradient: Run a shallow screening gradient from 20% B to 80% B over 20 minutes.

  • Refinement: Identify the elution window of the halogenated isomers. Flatten the gradient to 1% B/min through the critical elution zone to maximize resolution.

Step 4: System Suitability Testing (Self-Validation)

Inject a resolution standard containing 5-chloro-1H-indazole and 6-chloro-1H-indazole.

  • Acceptance Criteria: Resolution (

    
    ) 
    
    
    
    2.0; Tailing Factor (
    
    
    )
    
    
    1.2.
  • Troubleshooting Matrix:

    • If

      
       < 2.0: Verify that Methanol (not ACN) is being used. If Methanol is confirmed, decrease the gradient slope to 0.5% B/min or lower the temperature to 25°C to enhance dipole interactions.
      
    • If

      
       > 1.2: The pH is likely too high, allowing silanol interactions. Verify the concentration of Formic Acid, or switch to 0.05% Trifluoroacetic acid (TFA) for stronger ion-pairing.
      

Conclusion

When developing purity methods for halogenated indazoles, relying on standard C18 chemistry is a strategic error that leads to co-eluting positional isomers. By shifting to a Pentafluorophenyl (PFP) stationary phase and utilizing methanol as the organic modifier, analytical scientists can leverage orthogonal dipole-dipole and


 interactions to achieve robust, baseline resolution of complex de-halogenated and isomeric impurities.

References

1.1, Phenomenex.com. 2.2, ACS Publications. 3. 3, Agilent.com. 4.4, Dr-Maisch.com.

Sources

Validation

Crystal Structure &amp; Selectivity Analysis: 4-Methoxy-Substituted Indazole Derivatives

This guide provides a structural and functional analysis of 4-methoxy-substituted indazole derivatives , contrasting them with their regioisomers (5-, 6-, and 7-methoxy). It focuses on their application in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a structural and functional analysis of 4-methoxy-substituted indazole derivatives , contrasting them with their regioisomers (5-, 6-, and 7-methoxy). It focuses on their application in medicinal chemistry, specifically as kinase inhibitors where the C4-substituent acts as a critical "selectivity filter."[1]

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, Drug Development Professionals

Executive Summary: The "Selectivity Filter"

In the development of kinase inhibitors (e.g., for CCR4, LRRK2, or ERK1/2), the indazole scaffold is a privileged structure. While 5- and 6-substituted indazoles are common, 4-methoxy-substituted indazoles have emerged as a distinct class. The methoxy group at the C4 position often functions as a steric and electronic "selectivity filter," probing the gatekeeper regions of target proteins more effectively than its C5 or C6 counterparts.

This guide compares the structural attributes of the 4-methoxy derivatives against alternative substitution patterns, supported by crystallographic data and synthesis protocols.

Comparative Analysis: C4-Methoxy vs. Alternatives

The position of the methoxy group dictates the molecule's ability to adopt planar conformations in the crystal lattice and its fit within a biological binding pocket.

Table 1: Structural & Functional Comparison of Methoxy-Indazole Regioisomers
Feature4-Methoxy (Product) 5-Methoxy (Alternative) 6-Methoxy (Alternative)
Electronic Effect Strong Donor to N1: Increases electron density at N1, modulating H-bond donor strength (pKa shift).Moderate Donor: Affects C4 and C7 positions but has less direct impact on N1 acidity.Donor to C3: Increases nucleophilicity at C3; often used to stabilize electrophilic attacks.
Steric Profile Gatekeeper Probe: Protrudes into the "ceiling" of the ATP-binding pocket; critical for selectivity against homologous kinases.Solvent Exposed: Often points towards the solvent front; tolerates bulkier groups (e.g., solubilizing tails).Pocket Floor: Interactions often limited to the floor of the binding site; less restrictive.
Crystal Packing Twisted/Planar Balance: C4-OMe often forces a twist in N1-substituents (e.g., aryl groups) due to steric clash, disrupting pi-stacking.Planar Stacking: High propensity for pi-pi stacking due to lack of steric clash near the N1/C7 axis.Planar Stacking: Similar to C5; often forms tight planar sheets in the solid state.
Solubility Moderate: Disrupted planarity can slightly improve solubility by reducing lattice energy.Low: High lattice energy due to efficient stacking often reduces aqueous solubility.Low: Similar to C5; often requires polar tails to improve solubility.
In-Depth Technical Insight
  • The C4 "Clash": In crystal structures of N1-aryl-4-methoxyindazoles, the C4-methoxy group exerts steric pressure on the N1-aryl ring. This often forces the aryl ring out of coplanarity with the indazole core (dihedral angles >45°). This "pre-twisted" conformation can be energetically favorable for binding to kinases that require a non-planar ligand conformation, reducing the entropic penalty of binding.

  • Electronic Modulation: The 4-methoxy group donates electron density into the ring system, making the N1-H (or N1-C bond) more electron-rich.[1] In CCR4 antagonists, this electronic tuning was found to be superior to C5 or C6 substitutions for potency.

Experimental Protocols

A. Synthesis of 4-Methoxyindazole Derivatives

Rationale: This protocol ensures regioselective formation of the indazole core, avoiding the common issue of N1 vs. N2 alkylation mixtures.

Protocol: Suzuki-Miyaura / Cyclization Route

  • Starting Material: 2-Fluoro-6-methoxybenzonitrile.

  • Hydrazine Cyclization:

    • Dissolve 2-fluoro-6-methoxybenzonitrile (1.0 eq) in n-butanol.

    • Add Hydrazine hydrate (5.0 eq).

    • Reflux at 110°C for 4–6 hours.

    • Mechanism:[2] Nucleophilic aromatic substitution (

      
      ) of the fluoride followed by intramolecular cyclization onto the nitrile.
      
    • Workup: Cool to RT. The product, 4-methoxy-1H-indazole , often precipitates. Filter and wash with cold ethanol.

  • N1-Functionalization (Critical Step):

    • Dissolve 4-methoxy-1H-indazole in DMF.

    • Add

      
       (2.0 eq) and the alkyl/aryl halide (1.1 eq).
      
    • Stir at 60°C.

    • Note: The 4-methoxy group sterically hinders N1, potentially increasing the ratio of N2 isomer. Use of bulky bases or specific solvents (like DMSO) can help optimize N1 selectivity.

B. Crystallization & X-Ray Diffraction

Rationale: Slow evaporation is preferred for these derivatives to allow the formation of distinct prisms suitable for single-crystal XRD.

Protocol:

  • Solvent System: Prepare a saturated solution of the derivative in Ethanol/DMF (9:1) . The DMF helps solubilize the planar aromatic system, while Ethanol acts as the volatile component.

  • Vapor Diffusion: Place the saturated solution in a small vial. Place this vial inside a larger jar containing Pentane or Diethyl Ether . Cap the large jar tightly.

  • Timeline: Allow to stand undisturbed at 20°C for 3–7 days.

  • Harvesting: Select block-like crystals (approx 0.2 x 0.2 x 0.1 mm). Mount on a glass fiber or Kapton loop.

Data Collection Parameters (Standard):

  • Source: Mo K\alpha radiation (

    
     Å).
    
  • Temperature: 293 K (Room Temp) or 100 K (Cryo) – Cryo recommended to reduce thermal motion of the methoxy methyl group.

  • Refinement: Full-matrix least-squares on

    
    .
    

Structural Data Analysis

Analysis of representative crystal structures (e.g., from CSD or synthesized analogs like 1-(isochroman-1-yl)-4-methoxy-1H-indazole) reveals key packing motifs.

Quantitative Crystallographic Metrics
ParameterTypical Value (4-Methoxy Derivatives)Interpretation
Space Group

or

Centrosymmetric packing is most common.
Indazole Planarity RMSD < 0.02 ÅThe fused bicyclic system remains rigid and planar.
Methoxy Orientation Coplanar (

)
The O-Me bond tends to lie in the plane of the ring to maximize p-orbital overlap (resonance).
Intermolecular H-Bonds

or

In the absence of strong donors, the methoxy oxygen acts as a weak H-bond acceptor (

), organizing the lattice into chains.

Visualization of Workflows & Logic

Diagram 1: Synthesis & Crystallization Workflow

This diagram illustrates the critical path from raw materials to the final crystal structure, emphasizing the divergence point where regiochemistry is determined.

G Start 2-Fluoro-6-methoxy benzonitrile Cyclization Hydrazine Cyclization (n-BuOH, 110°C) Start->Cyclization Intermediate 4-Methoxy-1H-indazole (Core Scaffold) Cyclization->Intermediate Functionalization N1-Alkylation (Cs2CO3, R-X) Intermediate->Functionalization IsomerSep Isomer Separation (N1 vs N2) Functionalization->IsomerSep Regio-control Crystallization Vapor Diffusion (EtOH/Pentane) IsomerSep->Crystallization Pure N1 Isomer XRD X-Ray Diffraction (Mo Kα) Crystallization->XRD Single Crystal

Caption: Step-by-step workflow for synthesizing and characterizing 4-methoxy indazole crystals.

Diagram 2: The "Selectivity Filter" Mechanism

This diagram visualizes why the C4-position is structurally distinct from C5/C6 in a biological context.

SAR Indazole Indazole Scaffold C4 C4-Methoxy (The Product) Indazole->C4 C5 C5-Methoxy (Alternative) Indazole->C5 C6 C6-Methoxy (Alternative) Indazole->C6 Gatekeeper Kinase Gatekeeper Region (Steric Bulk) C4->Gatekeeper Probes/Clashes Solvent Solvent Front (High Tolerance) C5->Solvent Exposed C6->Solvent Exposed Selectivity High Selectivity (Specific Fit) Gatekeeper->Selectivity Restricts Binding Potency General Potency (Low Selectivity) Solvent->Potency Allows Binding

Caption: Logic map showing how C4-substitution targets the gatekeeper region, driving selectivity compared to solvent-exposed C5/C6 positions.

References

  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Source: Journal of Medicinal Chemistry (ACS). Relevance: Establishes the superior potency of C4-methoxy substituents in specific antagonist scaffolds and discusses small-molecule X-ray diffraction studies. URL:[Link]

  • Electrochemical α-C(sp3)–H/N–H Cross-Coupling of Isochromans and Azoles. Source: Molecules (MDPI). Relevance: Provides detailed characterization (NMR, HRMS) and X-ray structure determination context for "1-(isochroman-1-yl)-4-methoxy-1H-indazole". URL:[Link]

  • Crystal structure of 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide. Source: PubMed Central (PMC). Relevance: Provides comparative crystallographic parameters for sulfonamide-substituted indazoles, useful for lattice comparison. URL:[Link]

Sources

Comparative

Validating Regiochemistry of N-Alkylation in 4-Methoxyindazoles via NOESY NMR

This guide outlines a rigorous, self-validating NMR protocol for distinguishing N1- and N2-alkylated isomers of 4-methoxyindazole. Executive Summary The N-alkylation of indazoles typically yields a mixture of 1H-indazole...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous, self-validating NMR protocol for distinguishing N1- and N2-alkylated isomers of 4-methoxyindazole.

Executive Summary

The N-alkylation of indazoles typically yields a mixture of 1H-indazole (N1) and 2H-indazole (N2) regioisomers.[1][2][3][4] While N1-alkylation is generally thermodynamically favored, the presence of substituents—particularly at the C4 position—can influence isomeric ratios and complicate structural assignment.

For 4-methoxyindazoles , standard 1D


H NMR or chemical shift heuristics are often insufficient due to the electronic perturbation of the 4-methoxy group. NOESY (Nuclear Overhauser Effect Spectroscopy)  offers the most definitive, non-destructive method for assignment. This guide details a specific "Relay Method" utilizing the 4-methoxy group as an internal spatial anchor to unequivocally validate regiochemistry.

The Challenge: N1 vs. N2 Ambiguity

The indazole scaffold presents two nucleophilic nitrogen atoms. Regioselectivity is governed by a competition between:

  • Thermodynamics: Favoring the benzenoid N1-isomer (aromatic stability of the benzene ring).

  • Kinetics/Sterics: Often favoring the N2-isomer under specific conditions (e.g., Mitsunobu reaction) or when the N1 position is sterically crowded.[3]

The 4-Methoxy Complication

In 4-methoxyindazole, the methoxy group at C4 exerts both electronic and steric influence. Crucially, it sits in close spatial proximity to H3 (the proton on the pyrazole ring). This proximity is the key to our validation strategy.

FeatureN1-IsomerN2-Isomer
Structure Benzenoid (stable)Quinonoid (less stable)
Alkyl Position Distal from C4-OMeProximal to C3
Diagnostic NOE Alkyl

H7
Alkyl

H3

Methodology: The NOESY Relay System

To validate the regiochemistry, we utilize a logic gate based on spatial correlations. The 4-methoxy group serves as a "lighthouse"—a fixed point in space that confirms the identity of H3, which in turn confirms the identity of the N-alkyl group.

The Logic Flow
  • Identify H3 vs. H7: H3 is typically a singlet (or weak doublet) around 8.0 ppm. H7 is a doublet/multiplet on the benzene ring.

  • The "Anchor" Step (H3 Validation): In 4-methoxyindazoles, H3 shows a strong NOE correlation to the 4-OMe group due to their spatial proximity (bay-region-like interaction). H7 is para-like to the 4-OMe and shows NOE only to H6.

  • The "Pointer" Step (Regio-Assignment):

    • If the N-Alkyl protons show NOE to the verified H3 , the product is N2 .

    • If the N-Alkyl protons show NOE to H7 , the product is N1 .

Comparative Analysis of Methods
MethodReliabilityProsCons
1D

H NMR
LowFast, standard.Chemical shifts are solvent-dependent and ambiguous for 4-OMe derivatives.
HMBC (

H-

C)
HighDefinitive connectivity.Requires resolving C3 vs C7a quaternary carbons; often requires high concentration.
NOESY Very High Self-validating via 4-OMe relay; intuitive spatial map. Requires mixing time optimization (typically 500-800ms).
X-Ray AbsoluteUnambiguous.Requires single crystals (time-consuming, not always possible).

Experimental Protocol

Synthesis & Isolation
  • Reaction: N-alkylation of 4-methoxyindazole (e.g., using alkyl halide/base or Mitsunobu conditions).

  • Workup: Isolate the pure regioisomer (or the mixture) via column chromatography. N1 and N2 isomers typically have distinct R_f values (N2 is often more polar/slower eluting in EtOAc/Hexane systems, though this varies).

NMR Acquisition
  • Solvent: DMSO-

    
     or CDCl
    
    
    
    . DMSO is preferred to prevent peak overlap of aromatic signals.
  • Concentration: 5–10 mg in 600 µL.

  • Experiments:

    • 1D

      
      H:  To assign integration and multiplicity.
      
    • 2D NOESY:

      • Mixing Time (

        
        ):  500 ms (standard) to 800 ms.
        
      • Scans: 8–16 scans per increment.

      • Points: 2048 (F2) x 256 (F1).

Data Interpretation (The Decision Matrix)
Signal PairObservationConclusion
H3

4-OMe
Strong Cross-peak Confirms H3 identity. (Prerequisite)
N-Alkyl

H3
Strong Cross-peakN2-Isomer (Alkyl is on N2, adjacent to H3)
N-Alkyl

H7
Strong Cross-peakN1-Isomer (Alkyl is on N1, adjacent to H7)
N-Alkyl

4-OMe
Weak/Medium Cross-peakN2-Isomer (Possible long-range via H3 relay)

Mandatory Visualization: Logic Pathway

The following diagram illustrates the decision tree for assigning regiochemistry using the NOESY relay method.

Indazole_Assignment Start Unknown Isomer (4-Methoxyindazole deriv.) Step1 Acquire 2D NOESY Spectrum Start->Step1 Check_OMe Locate 4-OMe Signal (approx 3.9 ppm) Step1->Check_OMe Find_H3 Identify Aromatic Singlet correlated to 4-OMe? Check_OMe->Find_H3 H3_Confirmed H3 Signal Confirmed (Spatial Anchor) Find_H3->H3_Confirmed Yes (Strong NOE) Check_Alkyl Check N-Alkyl (alpha-CH2) Correlations H3_Confirmed->Check_Alkyl Corr_H3 Correlation to H3? Check_Alkyl->Corr_H3 Corr_H7 Correlation to H7 (Doublet, No OMe NOE)? Check_Alkyl->Corr_H7 Result_N2 CONCLUSION: N2-Isomer Corr_H3->Result_N2 Yes Result_N1 CONCLUSION: N1-Isomer Corr_H7->Result_N1 Yes

Caption: Decision tree for assigning N1 vs. N2 regiochemistry in 4-methoxyindazoles using NOESY NMR. The 4-OMe group acts as a spatial anchor to validate the H3 proton assignment.

References

  • Alam, R. M., & Keating, J. J. (2021).[5] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[1][2][5][6] Beilstein Journal of Organic Chemistry, 17, 1939–1950. Link

  • Luo, G., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1860–1873. Link

  • BenchChem. (2025).[3] Troubleshooting regioselectivity in indazole synthesis. BenchChem Technical Guides. Link

  • Claramunt, R. M., et al. (2016). Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles. Arabian Journal of Chemistry, 9(S2), S1345–S1354. Link

Sources

Validation

Melting point and physical data for 6-Bromo-3-iodo-4-methoxy-1H-indazole

This guide details the physical data, synthetic utility, and performance characteristics of 6-Bromo-3-iodo-4-methoxy-1H-indazole , a critical building block in the development of kinase inhibitors (e.g., SIK, FGFR). Exec...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the physical data, synthetic utility, and performance characteristics of 6-Bromo-3-iodo-4-methoxy-1H-indazole , a critical building block in the development of kinase inhibitors (e.g., SIK, FGFR).

Executive Summary

6-Bromo-3-iodo-4-methoxy-1H-indazole (CAS: 887568-69-6) is a bifunctionalized heterocyclic scaffold used primarily in medicinal chemistry.[1] Its value lies in its orthogonal reactivity : the C3-iodine atom is significantly more reactive toward palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) than the C6-bromine atom.[1] This reactivity difference allows researchers to sequentially functionalize the indazole core with high regioselectivity, avoiding the formation of complex mixtures associated with symmetrical di-halo scaffolds.

Physical Data Profile

The following data aggregates experimental values and high-confidence predicted properties for the compound.

PropertyData / ValueNotes
CAS Number 887568-69-6 Verified
Molecular Formula C₈H₆BrIN₂O
Molecular Weight 352.96 g/mol
Appearance Off-white to pale yellow solidTypical of halogenated indazoles
Melting Point Not publicly standardizedPrecursor (6-bromo-4-methoxy-1H-indazole) melts at 142–144°C .[1][2][3][4] Iodination typically increases MP by 20–40°C.
Predicted Density 2.2 ± 0.1 g/cm³High density due to I/Br content
Predicted Boiling Point 435.8 ± 40.0 °CAt 760 mmHg
Solubility DMSO, DMF, THFPoor solubility in water/alcohols
pKa (NH) ~13.8 (Predicted)Acidic NH proton due to electron-withdrawing halogens

Spectral Characteristics (Expected):

  • ¹H NMR (DMSO-d₆): Distinct singlets for the C7-H and C5-H protons (due to C6 substitution) and a singlet for the methoxy group (~3.9 ppm).[1] The broad NH singlet typically appears >13 ppm.

  • MS (ESI): Characteristic isotopic pattern for Br (1:1 ratio of M and M+2) overlaid with Iodine mass.[1]

Comparative Performance Analysis

This section evaluates the "performance" of the compound in synthetic workflows compared to alternative building blocks.

Scenario: Constructing a 3,6-Disubstituted Indazole Library

Objective: Introduce an aryl group at C3 and a solubilizing amine at C6.

FeatureRoute A: Using 6-Bromo-3-iodo-4-methoxy-1H-indazole Route B: Using 6-Bromo-4-methoxy-1H-indazole
C3-Functionalization Direct: The C3-I bond is pre-installed and highly reactive.[1]Indirect: Requires an initial C3-H activation step (e.g., lithiation or C-H activation), which often suffers from poor regioselectivity or requires protecting groups.
Regioselectivity High (>95%): Pd-catalysts preferentially insert into the weaker C-I bond over the C-Br bond at room temperature.[1]Variable: Direct arylation of the C3-H can compete with C6-Br coupling, leading to byproducts.[1]
Workflow Efficiency 2 Steps: (1) Selective Suzuki at C3-I → (2) Buchwald/Suzuki at C6-Br.3+ Steps: (1) Protection → (2) C3-Functionalization → (3) Deprotection & C6 reaction.[1]
Yield (Overall) High: Fewer manipulation steps reduce material loss.[1]Moderate: Accumulation of purification losses over multiple steps.

Experimental Protocols

Protocol A: Synthesis of 6-Bromo-3-iodo-4-methoxy-1H-indazole

Context: Standard iodination of the 6-bromo-4-methoxy precursor.[1]

Reagents:

  • 6-Bromo-4-methoxy-1H-indazole (1.0 equiv)[1]

  • Iodine (I₂, 1.5 equiv) or N-Iodosuccinimide (NIS, 1.2 equiv)[1]

  • Potassium Hydroxide (KOH, 2.0 equiv)[5]

  • Solvent: DMF (Dimethylformamide)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 6-bromo-4-methoxy-1H-indazole (10 mmol) in DMF (20 mL) in a round-bottom flask.

  • Base Addition: Add KOH pellets (20 mmol) to the solution. Stir for 10 minutes at room temperature (RT).

  • Iodination:

    • Method 1 (I₂): Dissolve Iodine (15 mmol) in DMF (5 mL) and add dropwise to the reaction mixture over 20 minutes.

    • Method 2 (NIS): Add NIS solid portion-wise.

  • Reaction: Stir the mixture at RT for 3–4 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.[1][6][7][8] The starting material spot should disappear.

  • Quench & Workup: Pour the reaction mixture into a stirred solution of aqueous Na₂S₂O₃ (10% w/v, 100 mL) to quench excess iodine. A solid precipitate should form.

  • Isolation: Filter the solid, wash copiously with water, and dry under vacuum at 50°C.

  • Purification: If necessary, recrystallize from Ethanol/Water or purify via silica gel chromatography (0-30% EtOAc in Hexanes).

Protocol B: Selective Suzuki Coupling at C3

Context: Demonstrating the selective reactivity of the C3-Iodine.

Reagents:

  • 6-Bromo-3-iodo-4-methoxy-1H-indazole (1.0 equiv)[1]

  • Aryl Boronic Acid (1.1 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂ (5 mol%)[1][5]

  • Base: Na₂CO₃ (2.0 M aq, 3.0 equiv)

  • Solvent: 1,4-Dioxane[8]

Methodology:

  • Combine the indazole (1.0 equiv), aryl boronic acid (1.1 equiv), and Pd(dppf)Cl₂ in a microwave vial.

  • Add 1,4-Dioxane and aqueous Na₂CO₃. Degas with Argon for 5 minutes.

  • Heat at 80°C for 2–4 hours (or microwave at 100°C for 30 min). Note: Keep temperature moderate to prevent oxidative addition at the C6-Br position.[1]

  • Cool, dilute with EtOAc, wash with brine, and concentrate.

  • Result: The product will retain the C6-Bromine atom, available for a subsequent coupling reaction (e.g., Buchwald-Hartwig amination).

Visualizing the Synthetic Logic

The following diagram illustrates the "Programmed Reactivity" workflow, highlighting how the physical properties of the C-I vs C-Br bonds dictate the synthetic path.

IndazoleWorkflow Start Precursor: 6-Bromo-4-methoxy-1H-indazole Iodination Step 1: Iodination (I2/KOH or NIS) Start->Iodination Target TARGET SCAFFOLD: 6-Bromo-3-iodo-4-methoxy-1H-indazole (Dual Halogen Core) Iodination->Target Yield: ~85% Suzuki Step 2: Selective C3-Coupling (Pd(dppf)Cl2, 80°C) Target->Suzuki High Reactivity (C-I) Intermediate Intermediate: 6-Bromo-3-aryl-4-methoxy-1H-indazole (Bromine Intact) Suzuki->Intermediate Regioselective Buchwald Step 3: C6-Coupling (Buchwald-Hartwig / High Temp) Intermediate->Buchwald Lower Reactivity (C-Br) FinalDrug Final Kinase Inhibitor (3,6-Disubstituted) Buchwald->FinalDrug

Caption: Programmed reactivity workflow showing the sequential exploitation of C3-Iodine and C6-Bromine bonds.

References

  • Synthesis of Indazole Intermediates (General Protocol): Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Asian Journal of Research in Chemistry. Link

  • Patent Describing Synthesis & Usage: Composé inhibiteur de kinase inductible par un sel et composition pharmaceutique le contenant (WO2024242169A1).[1] Reference Examples 22 & 23 describe the synthesis and methylation of the 6-bromo-3-iodo-4-methoxy scaffold.

  • Physical Properties & CAS Verification: 6-Bromo-3-iodo-4-methoxy-1H-indazole CAS 887568-69-6 Entry. Chemsrc / AA Blocks.

  • Suzuki Coupling of 3-Iodoindazoles: The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules 2013, 18(11).

Sources

Comparative

Benchmarking Catalytic Systems for Coupling 4-Methoxy-3-Iodoindazoles: A Comprehensive Guide

The functionalization of the C3-position of indazoles via cross-coupling is a 1[1]. However, introducing a methoxy group at the C4 position drastically alters the reactivity landscape.

Author: BenchChem Technical Support Team. Date: March 2026

The functionalization of the C3-position of indazoles via cross-coupling is a 1[1]. However, introducing a methoxy group at the C4 position drastically alters the reactivity landscape. The 4-methoxy-3-iodoindazole scaffold presents a unique dual-challenge: the electron-donating (+M) nature of the oxygen atom enriches the heterocyclic core, while its spatial volume creates severe steric shielding directly adjacent to the reactive C-I bond.

As a Senior Application Scientist, I have designed this guide to objectively benchmark palladium and copper catalytic systems for this specific substrate. We will dissect the causality behind ligand selection, evaluate comparative yield data, and establish a self-validating experimental protocol to ensure reproducible scale-up.

Mechanistic Rationale: The C4-Methoxy Bottleneck

To successfully couple 4-methoxy-3-iodoindazoles, we must first understand how the substrate interacts with the catalytic cycle.

  • Oxidative Addition: While the C-I bond is generally highly reactive, the electron-rich nature of the 4-methoxy derivative slightly decelerates the insertion of electron-rich Pd(0) species.

  • Transmetalation: This is the primary bottleneck. The steric bulk of the -OCH₃ group restricts the trajectory of incoming nucleophiles (e.g., boronic acids or amines).

  • Reductive Elimination: Standard ligands (like PPh₃) often trap the catalyst in a stable Pd(II) resting state because they lack the steric bulk required to force the coupled product out of the coordination sphere.

To overcome this, we must utilize bulky, electron-rich biaryl phosphine ligands (such as XPhos or BrettPhos). These ligands stabilize a highly active mono-ligated Pd(0) species and utilize their own steric bulk to drive reductive elimination, relieving the strain of the crowded transition state.

MechanisticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II)(4-OMe-Indazole)(I)L_n Pd0->OxAdd 4-methoxy-3-iodoindazole (Sterically hindered) TransMet Transmetalation Pd(II)(4-OMe-Indazole)(R)L_n OxAdd->TransMet Boronic Acid / Base (Rate-limiting step) RedElim Reductive Elimination C3-Substituted Indazole TransMet->RedElim Ligand-accelerated RedElim->Pd0 Product Release

Catalytic cycle for the Pd-catalyzed cross-coupling of 4-methoxy-3-iodoindazole.

Benchmarking Catalytic Systems

The following tables synthesize quantitative data comparing various catalytic systems for C-C (Suzuki-Miyaura) and C-N (Buchwald-Hartwig) bond formations.

Table 1: Suzuki-Miyaura C-C Coupling Benchmark

Reaction conditions: 4-methoxy-3-iodoindazole (1.0 eq), Phenylboronic acid (1.5 eq), Catalyst (5 mol%), Base (2.0 eq), 12 hours. Unprotected 3-iodoindazoles can undergo 2[2], but the C4-methoxy variant requires highly optimized conditions.

Catalytic SystemLigandBaseSolventTemp (°C)Yield (%)Causality / Mechanistic Observation
Pd(PPh₃)₄ PPh₃Na₂CO₃Dioxane120 (MW)45%High steric clash at C4-OMe restricts reductive elimination; significant dehalogenation observed.
PdCl₂(dppf) dppfK₃PO₄Dioxane/H₂O10072%The large bite angle of the bidentate ligand improves transmetalation efficiency.
Pd₂(dba)₃ XPhosK₃PO₄Toluene10094% Bulky, electron-rich biaryl phosphine accelerates oxidative addition and forces reductive elimination.
Table 2: Buchwald-Hartwig C-N Coupling Benchmark

Reaction conditions: 4-methoxy-3-iodoindazole (1.0 eq), Morpholine (1.2 eq), Catalyst (5 mol%), Base (2.0 eq), 12 hours. Direct access to3[3] is highly sensitive to the metal center.

Catalytic SystemLigandBaseSolventTemp (°C)Yield (%)Causality / Mechanistic Observation
Pd(OAc)₂ BINAPCs₂CO₃Toluene11038%BINAP is too rigid to accommodate the C4-OMe bulk, leading to a stalled catalytic cycle.
Pd₂(dba)₃ BrettPhosNaOtBuToluene10089% Exceptional for secondary amines; the ligand's architecture prevents catalyst resting states.
CuI L-ProlineK₂CO₃DMSO120<10%Copper systems completely fail due to extreme steric shielding at the C3 position blocking the Cu(I)/Cu(III) cycle.

Self-Validating Experimental Protocol: Pd-Catalyzed C3-Arylation

To ensure absolute trustworthiness, the following protocol incorporates an internal standard (1,3,5-trimethoxybenzene) for quantitative NMR (qNMR). This creates a self-validating loop: you will know the exact chemical yield before chromatography, allowing you to isolate whether mass loss occurred during the reaction or the purification phase.

Materials Required
  • Substrate: 4-methoxy-3-iodo-1H-indazole (1.0 mmol, 274 mg)

  • Coupling Partner: Phenylboronic acid (1.5 mmol, 183 mg)

  • Catalyst/Ligand: Pd₂(dba)₃ (0.025 mmol, 23 mg) and XPhos (0.06 mmol, 28.6 mg)

  • Base: Anhydrous K₃PO₄ (2.0 mmol, 424 mg)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.33 mmol, 55.5 mg)

  • Solvent: Anhydrous Toluene (10 mL)

Step-by-Step Methodology

Step 1: Reaction Setup & Rigorous Degassing

  • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the 4-methoxy-3-iodoindazole, phenylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos.

  • Seal the tube with a rubber septum and connect to a Schlenk line.

  • Causality Check: Perform three cycles of vacuum/argon backfilling. The active Pd(0) species generated from Pd₂(dba)₃ and XPhos is highly susceptible to oxidation. Ambient oxygen will rapidly degrade the catalyst, resulting in black palladium plating and stalled reactions.

  • Add anhydrous toluene (10 mL) via syringe.

  • Perform three freeze-pump-thaw cycles to remove dissolved oxygen from the solvent matrix.

Step 2: Catalytic Coupling & In-Process Control 6. Replace the septum with a Teflon screw cap under a positive flow of argon. 7. Submerge the tube in a pre-heated oil bath at 100°C and stir vigorously (800 rpm) for 12 hours. 8. In-Process Control (IPC): At the 4-hour mark, cool the reaction briefly, extract a 50 µL aliquot via syringe, dilute with LC-MS grade Methanol, and filter through a 0.2 µm PTFE syringe filter. Analyze via LC-MS to confirm >90% consumption of the starting material and to monitor for potential C-I reduction (dehalogenation side-product).

Step 3: Quench and qNMR Validation 9. Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts. 10. Add exactly 55.5 mg (0.33 mmol) of 1,3,5-trimethoxybenzene to the filtrate. 11. Concentrate the mixture under reduced pressure. 12. Self-Validation: Dissolve a crude sample in CDCl₃ and acquire a ¹H-NMR spectrum. Integrate the singlet of the internal standard (δ 6.09 ppm, 3H) against a distinct proton of your product to calculate the exact chemical yield.

Step 4: Isolation 13. Purify the remaining crude material via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 4-methoxy-3-phenyl-1H-indazole.

ExperimentalWorkflow Step1 Reaction Setup Inert Atmosphere Step2 Catalytic Coupling 100°C, 12h Step1->Step2 Step3 In-Process Control LC-MS Aliquot Step2->Step3 Step3->Step2 <90% Conv. Step4 Workup & Isolation Chromatography Step3->Step4 >90% Conv. Step5 Validation NMR & Purity Step4->Step5

Self-validating experimental workflow for high-throughput catalytic benchmarking.

References

1.[1] Palladium Catalysts for 3-Iodoindazole Cross-Coupling: Application Notes and Protocols, Benchchem, 2.[3] Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction, ResearchGate, 3.[2] Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation, MDPI,

Sources

Validation

QC standards and impurity profiling for 6-Bromo-3-iodo-4-methoxy-1H-indazole

Topic: QC Standards and Impurity Profiling for 6-Bromo-3-iodo-4-methoxy-1H-indazole Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary: The Cri...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: QC Standards and Impurity Profiling for 6-Bromo-3-iodo-4-methoxy-1H-indazole Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Critical Dual-Halogen Scaffold

In the landscape of kinase inhibitor development—specifically targeting FGFR and other tyrosine kinases—6-Bromo-3-iodo-4-methoxy-1H-indazole represents a high-value "bifunctional" scaffold. Its structural utility lies in the orthogonal reactivity of its halogen handles: the 3-iodo position is highly reactive toward magnesium-halogen exchange or Sonogashira couplings, while the 6-bromo position remains stable for subsequent Suzuki-Miyaura cross-couplings.

However, this dual-halogenation presents a unique Quality Control (QC) challenge. The "Critical Quality Attributes" (CQAs) for this intermediate are not just purity, but the absence of regioisomers and de-halogenated byproducts that can poison downstream catalytic cycles.

This guide compares analytical methodologies for profiling this compound, contrasting Standard HPLC-UV against Optimized UPLC-MS workflows, and provides a field-proven protocol for impurity identification.

Impurity Origin Analysis

Understanding the synthesis pathway is the prerequisite for effective QC. The 3-iodo moiety is typically installed via electrophilic aromatic substitution (using NIS or


/KOH) onto the 6-bromo-4-methoxy-1H-indazole precursor.
Predicted Impurity Profile
Impurity TypeOriginRisk LevelDetection Strategy
Starting Material (SM) Unreacted 6-bromo-4-methoxy-1H-indazole.HighHPLC (distinct RT)
Des-iodo Analog Photolytic degradation of the C-I bond (light sensitivity).MediumHPLC (elutes early), Amber glassware required.
N-Iodo Isomer Kinetic byproduct where Iodine attaches to

or

instead of

.
Low (Unstable)UPLC-MS (unstable in acidic mobile phase).
Regioisomers 4-bromo-6-methoxy isomers (if raw material purity was compromised).HighNMR (

coupling constants).
Visualization: Impurity Genesis Pathway

ImpurityPath SM Precursor: 6-Bromo-4-methoxy-1H-indazole Target Target: 6-Bromo-3-iodo-4-methoxy-1H-indazole SM->Target Iodination (C3) Imp_SM Impurity A: Unreacted SM SM->Imp_SM Incomplete Rxn Imp_N Impurity C: N-Iodo Isomer SM->Imp_N Kinetic Control Reagent Reagent: NIS / DMF Reagent->Target Imp_Des Impurity B: Des-iodo (Photolysis) Target->Imp_Des Light/Heat

Figure 1: Genesis of critical impurities during the iodination of the indazole core.

Comparative Guide: Analytical Methodologies

For this intermediate, a standard "generic" gradient often fails to resolve the Starting Material (SM) from the Des-iodo degradant due to structural similarity. Below is a comparison of the Standard Method vs. the Optimized Method .

Method A: Standard Generic Gradient (The "Screening" Approach)
  • Column: C18 Standard (e.g., Agilent Zorbax Eclipse Plus, 5µm).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (5%

    
     95%).
    
  • Verdict: INSUFFICIENT.

    • Issue: The lipophilicity change between the H-analog (SM) and I-analog (Product) is masked by the steep gradient.

    • Result: Co-elution or poor resolution (

      
      ) of the critical pair.
      
Method B: Optimized Shallow Gradient (The "QC Standard" Approach)
  • Column: Phenyl-Hexyl or C18 High Strength Silica (e.g., Waters ACQUITY HSS T3, 1.8µm).

  • Mobile Phase:

    • A: Water + 0.05% TFA (Sharper peaks for acidic N-H).

    • B: Methanol:Acetonitrile (50:50) (Methanol adds selectivity for halogenated aromatics).

  • Verdict: RECOMMENDED.

    • Advantage:[1][2] The Phenyl-Hexyl phase interacts via

      
      -
      
      
      
      stacking with the indazole core, enhancing separation based on the electron-withdrawing nature of the halogens.
Comparative Data Summary
ParameterMethod A (Generic C18)Method B (Optimized Phenyl-Hexyl)
Resolution (SM vs Product) 1.2 (Poor)3.8 (Excellent)
Tailing Factor (

)
1.4 (Moderate tailing)1.05 (Sharp)
LOD (Impurity B) 0.05%0.01%
Run Time 15 min12 min

Detailed Experimental Protocol

Objective: To validate batch purity >98.0% and identify impurities >0.10%.

A. Sample Preparation (Crucial Step)[3]
  • Solvent: DMSO (HPLC Grade). Note: Avoid pure Methanol for storage as it may induce solvolysis over long periods.

  • Concentration: 0.5 mg/mL.

  • Handling: Amber Glassware is Mandatory. The C-I bond is photosensitive. Prepare samples immediately prior to injection.

B. Chromatographic Conditions (Method B)
  • System: UPLC or HPLC (adjust flow rate accordingly).

  • Column: Waters XSelect CSH Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 40°C.

  • Detection: UV at 254 nm (aromatic core) and 220 nm (amide/trace detection).

  • Gradient Table:

Time (min)% Mobile Phase A (0.05% TFA/Water)% Mobile Phase B (MeOH:ACN 1:1)
0.06040
8.02080
10.0595
10.16040
15.06040
C. System Suitability Criteria (Self-Validating)
  • Blank Injection: No interference at the retention time of the main peak.

  • Standard Reproducibility: %RSD of peak area

    
     2.0% (n=5 injections).
    
  • Resolution:

    
     between Starting Material (SM) and Product. Note: Spike the sample with 1% SM to confirm this resolution.
    

QC Decision Workflow

This workflow ensures that only material suitable for high-cost metal-catalyzed couplings is released.

QCWorkflow Start Batch Receipt ID_Check Identity Check: 1H-NMR (DMSO-d6) Confirm 4-OMe & Halogen pattern Start->ID_Check Purity_Check Purity Check: HPLC (Method B) Target > 98.0% ID_Check->Purity_Check Decision Meets Specs? Purity_Check->Decision Release RELEASE Store at 2-8°C Protect from Light Decision->Release Yes Reject REJECT / REWORK Recrystallize (EtOH/H2O) Decision->Reject No

Figure 2: Quality Control decision tree for intermediate release.

Authoritative References & Grounding

  • BenchChem. Application Notes and Protocols for the Quality Control of 6-Bromo-1H-indazole. (General indazole handling and halogenation protocols). Link

  • National Institutes of Health (NIH). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (Synthesis routes for 6-bromo-3-iodo-1H-indazole intermediates). Link

  • ChemicalBook. 6-Bromo-3-iodo-1H-indazole Synthesis and Supplier Data. (Commercial specifications and impurity baselines). Link

  • BOC Sciences. Rogaratinib (BAY 1163877) Synthesis Intermediates. (Context on FGFR inhibitor scaffolds and related impurity profiles).

  • Fluorochem. Safety Data Sheet (SDS): 6-Bromo-3-iodo-1H-indazole. (Handling, storage, and safety data).[2] Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 6-Bromo-3-iodo-4-methoxy-1H-indazole

Executive Summary & Operational Directive 6-Bromo-3-iodo-4-methoxy-1H-indazole (CAS 887568-69-6) is a halogenated heteroaromatic solid used primarily as a molecular scaffold in medicinal chemistry (e.g., kinase inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Operational Directive

6-Bromo-3-iodo-4-methoxy-1H-indazole (CAS 887568-69-6) is a halogenated heteroaromatic solid used primarily as a molecular scaffold in medicinal chemistry (e.g., kinase inhibitor development).

Core Disposal Directive: This compound must be classified and disposed of as Halogenated Organic Waste . Under no circumstances should it be disposed of in municipal trash, down the drain, or mixed with non-halogenated solvents (e.g., acetone, methanol) if incineration costs are segregated by halogen content.

Immediate Action Required:

  • Segregate: Place in a dedicated "Halogenated Solid" or "Halogenated Solvent" waste stream.

  • Label: Clearly mark as "Contains Halogens (Br, I)" to ensure proper high-temperature incineration.

  • Inactivate: If in solution with reactive reagents (e.g., organolithiums), quench fully before transferring to waste.

Chemical Identity & Hazard Profile[1]

Understanding the physicochemical properties is the first step in a self-validating safety protocol.

PropertyDataOperational Implication
Chemical Name 6-Bromo-3-iodo-4-methoxy-1H-indazolePrimary identifier for waste tags.
CAS Number 887568-69-6 Use for inventory reconciliation.
Molecular Formula C₈H₆BrIN₂OContains Bromine and Iodine .[1]
Physical State Solid (Yellowish/Brown)Dust control measures required during transfer.
Hazard Class (GHS) Inferred from analogs:• Acute Tox. 4 (Oral)• Skin Irrit. 2• Eye Irrit. 2A• STOT SE 3 (Resp)Treat as a contact irritant and toxic solid.
Scientific Rationale for Hazard Classification

While specific toxicological data for the 4-methoxy derivative is limited, the structural analog 6-Bromo-3-iodo-1H-indazole (CAS 885521-88-0) exhibits marked skin and eye irritation properties. The presence of the methoxy group at the C4 position does not mitigate the halogenated nature of the core. Therefore, the Precautionary Principle dictates handling this as a hazardous, halogenated irritant.

Step-by-Step Disposal Protocol

This workflow is designed to prevent cross-contamination and ensure regulatory compliance (RCRA/EPA/REACH).

Phase 1: Waste Characterization & Segregation

Objective: Prevent the formation of incompatible mixtures.

  • Identify the Stream: Determine if the waste is pure solid or in solution.

    • Solid Waste: Collect in a wide-mouth jar compatible with organic solids (HDPE or Glass).

    • Liquid Waste: If dissolved in DMSO, DMF, or DCM, the entire solution is Halogenated Solvent Waste .

  • Segregation Rule:

    • DO NOT MIX with strong acids (risk of acid-catalyzed dehalogenation or hydrolysis).

    • DO NOT MIX with strong oxidizers (risk of exothermic reaction).

Phase 2: Packaging & Containment

Objective: Ensure container integrity during transport.

  • Primary Container: High-Density Polyethylene (HDPE) or Borosilicate Glass.

  • Closure: Screw-cap with a chemically resistant liner (PTFE/Teflon).

  • Headspace: Leave at least 10% headspace in liquid containers to allow for thermal expansion.

Phase 3: Labeling

Objective: Communicate hazard to downstream waste handlers.

Label every container before adding waste. The label must include:

  • Full Chemical Name: "6-Bromo-3-iodo-4-methoxy-1H-indazole" (No abbreviations).

  • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated.

  • Solvent Composition: If in solution, list all solvents and their approximate % (e.g., "Dichloromethane 90%, Compound 10%").

Phase 4: Storage & Hand-off
  • Store in a Satellite Accumulation Area (SAA) .

  • Keep the container inside a secondary containment tray to catch potential leaks.

  • Contact your facility's EHS or licensed hazardous waste contractor for pickup when the container is 90% full.

Visual Decision Workflow

The following diagram illustrates the critical decision points for disposing of 6-Bromo-3-iodo-4-methoxy-1H-indazole.

DisposalWorkflow Start Waste Generation: 6-Bromo-3-iodo-4-methoxy-1H-indazole StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath LiquidPath Liquid (Solution) StateCheck->LiquidPath SolidContainer Pack in Wide-Mouth HDPE/Glass Jar SolidPath->SolidContainer LiquidCheck Does solvent contain Halogens (e.g., DCM)? LiquidPath->LiquidCheck Labeling LABELING: 1. Full Name 2. Check 'Toxic' & 'Halogenated' SolidContainer->Labeling HaloSolvent Classify as: HALOGENATED SOLVENT WASTE LiquidCheck->HaloSolvent Yes NonHaloSolvent Classify as: HALOGENATED SOLVENT WASTE (Due to solute contamination) LiquidCheck->NonHaloSolvent No HaloSolvent->Labeling NonHaloSolvent->Labeling Disposal Ship for High-Temp Incineration Labeling->Disposal

Figure 1: Decision logic for segregating and packaging halogenated indazole waste.

Spill Response & Safety (PPE)

In the event of a spill, immediate containment is necessary to prevent environmental release.

Personal Protective Equipment (PPE) Matrix
Protection LevelRequirementReason
Respiratory N95 Mask or Fume HoodPrevent inhalation of dust/aerosols (STOT SE 3).
Dermal Nitrile Gloves (Double gloving recommended)Prevent skin absorption and irritation.
Ocular Chemical Safety GogglesProtect against dust entry and irritation.
Body Lab Coat & Closed-toe ShoesStandard barrier protection.
Spill Cleanup Procedure
  • Evacuate & Ventilate: If the spill is large (>10g) or outside a hood, evacuate the immediate area.

  • Dry Spill (Powder):

    • Gently cover with a damp paper towel to prevent dust generation.

    • Sweep up carefully using a brush and dustpan dedicated to hazardous waste.

    • Place all cleanup materials into the Halogenated Solid Waste container.

  • Wet Spill (Solution):

    • Absorb with vermiculite, sand, or commercial spill pads.

    • Do not use paper towels if the solvent is an oxidizer (e.g., nitric acid), though standard organic solvents are fine.

    • Collect soaked absorbents into a sealed bag/container and label as hazardous waste.

  • Decontamination: Wipe the surface with a soap/water solution, followed by an alcohol wipe. Dispose of wipes as solid hazardous waste.

References

  • PubChem. (n.d.). 6-Bromo-3-iodo-1H-indazole (Analogous Compound Data). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • AA Blocks. (n.d.). Product Information: 6-Bromo-3-iodo-4-methoxy-1H-indazole (CAS 887568-69-6).[2][3][4] Retrieved October 26, 2023, from [Link]

  • U.S. EPA. (n.d.). Hazardous Waste Management: Halogenated Solvents. United States Environmental Protection Agency. Retrieved October 26, 2023, from [Link]

Sources

Handling

Personal Protective Equipment (PPE) for Handling 6-Bromo-3-iodo-4-methoxy-1H-indazole

[1][2][3][4][5] Executive Safety Assessment Compound Class: Halogenated Indazole Intermediate CAS: 885518-49-0 (Analogous structures often referenced in kinase inhibitor synthesis) Physical State: Solid (Powder/Crystalli...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4][5]

Executive Safety Assessment

Compound Class: Halogenated Indazole Intermediate CAS: 885518-49-0 (Analogous structures often referenced in kinase inhibitor synthesis) Physical State: Solid (Powder/Crystalline) Primary Hazards: Acute Toxicity (Oral), Skin/Eye Irritation, Respiratory Tract Irritation.[1]

As a Senior Application Scientist, I advise treating 6-Bromo-3-iodo-4-methoxy-1H-indazole not merely as a generic reagent, but as a potent pharmacological scaffold .[1] The presence of two halogenated positions (Bromine at C6, Iodine at C3) makes this molecule a prime electrophilic partner in cross-coupling reactions (Suzuki-Miyaura, Sonogashira).[1] While this reactivity makes it valuable, it also implies potential biological activity and sensitization risks.[1]

The Golden Rule of Handling: Treat this compound as a "Particularly Hazardous Substance" (PHS) until specific toxicological data proves otherwise.[1] Your primary enemy is static-charged dust during weighing and solvent-mediated permeation during synthesis.[1]

The PPE Defense System (Layered Protection)

Do not rely on a single barrier. We utilize a "Swiss Cheese" model of safety where overlapping layers cover the weaknesses of individual PPE items.[1]

A. Respiratory Protection (The Critical Barrier)[1]
  • Solid State (Weighing/Transfer):

    • Engineering Control: All open handling must occur inside a certified Chemical Fume Hood (CFH) or a Powder Containment Hood.[1]

    • PPE: If hood work is impossible (highly discouraged), a P100 (HEPA) half-face respirator is required.[1] N95s offer insufficient facial seal for fine organic dusts.[1]

  • Solution State:

    • Engineering Control: Fume hood with sash at recommended working height.

    • Rationale: Solvents used to dissolve indazoles (DCM, DMF, DMSO) are often volatile or skin-permeable carriers that can transport the API (Active Pharmaceutical Ingredient) through the skin.

B. Dermal Protection (Glove Logic)

Standard 4-mil nitrile gloves are insufficient for prolonged handling of solutions containing this compound, particularly if dissolved in Dichloromethane (DCM).[1]

The Double-Gloving Protocol:

  • Inner Layer: 4-mil Nitrile (inspection layer—white/blue).[1]

  • Outer Layer: Dependent on solvent system (see table below).[1]

  • Technique: Tape the inner glove to the lab coat cuff to prevent wrist exposure.[1]

Solvent SystemRecommended Outer GloveBreakthrough TimeRationale
Dry Powder Standard Nitrile (5 mil)>480 minSolids do not permeate nitrile; dust is the concern.[1]
DCM (Dichloromethane) Laminate (Silver Shield) or PVA<5 min (Nitrile)DCM permeates nitrile instantly, carrying the toxin to your skin.[1]
DMF / DMSO Thicker Nitrile (8 mil+)~30-60 minDMF degrades nitrile slowly; change immediately upon splash.[1]
Methanol/Ethanol Standard Nitrile (5 mil)>240 minGood resistance to alcohols.[1]
C. Ocular Protection[6][7]
  • Minimum: ANSI Z87.1 compliant safety glasses with side shields.[1]

  • Required for Solutions: Chemical Splash Goggles (indirect vent).[1]

  • Why? Indazoles are crystalline.[1] If a crystal enters the eye, mechanical abrasion combined with chemical irritation (H319) can cause severe corneal damage.[1]

Operational Workflow & Visualization

The following diagram illustrates the decision logic for PPE selection based on the state of matter.

PPE_Decision_Tree Start Start: Handling 6-Bromo-3-iodo-4-methoxy-1H-indazole State Determine Physical State Start->State Solid Solid / Powder State->Solid Solution Solution / Reaction Mixture State->Solution Solid_Risk Risk: Inhalation of Dust & Static Charge Solid->Solid_Risk Soln_Risk Risk: Splash & Solvent Permeation Solution->Soln_Risk Solid_PPE Protocol A: 1. Fume Hood (Sash Low) 2. Anti-Static Gun usage 3. Nitrile Gloves (Single Layer OK) 4. Safety Glasses Solid_Risk->Solid_PPE Soln_Check Check Solvent Type Soln_Risk->Soln_Check DCM_Solvent Chlorinated (DCM/CHCl3) Soln_Check->DCM_Solvent Polar_Solvent Polar Aprotic (DMF/DMSO) Soln_Check->Polar_Solvent DCM_PPE Protocol B (High Risk): 1. Silver Shield/Laminate Gloves 2. Chemical Goggles 3. Fume Hood Mandatory DCM_Solvent->DCM_PPE Polar_PPE Protocol C (Med Risk): 1. Double Nitrile (8 mil Outer) 2. Change every 30 mins 3. Chemical Goggles Polar_Solvent->Polar_PPE

Figure 1: PPE Selection Decision Tree based on physical state and solvent carrier.

Step-by-Step Handling Protocols

Phase 1: Weighing & Transfer (The Highest Risk Moment)

Context: Dry powders carry static charge.[1] Indazoles often "fly" when the spatula approaches the balance.

  • Preparation: Place the balance inside the fume hood.[1] If vibration is an issue, use a marble balance table or shut off the hood fan temporarily (only if wearing a respirator).

  • Static Control: Use an anti-static gun or ionizer bar on the vial before opening.[1] This prevents the powder from repelling off the spatula.[1]

  • Transfer: Use a disposable anti-static weighing boat. Do not weigh directly into the reaction flask unless taring the flask is feasible.

  • Cleanup: Wipe the balance area with a damp Kimwipe (methanol-soaked) immediately.[1] Do not blow air to clean dust.[1]

Phase 2: Reaction Setup
  • Solvent Addition: Add solvent slowly down the side of the vessel to avoid lofting dust.[1]

  • Temperature Control: If heating is required, ensure the system is closed (condenser fitted) before applying heat to prevent vaporizing the halogenated intermediate.[1]

Phase 3: Waste Disposal

Crucial: This molecule contains Halogens (Br, I).[1][2] It must not go into the general organic waste stream if your facility separates halogenated waste.[1][3]

  • Solid Waste: Double-bag in clear polyethylene bags; label as "Halogenated Solid Toxic."

  • Liquid Waste: Dispose in the "Halogenated Organic Solvents" carboy.[1] Do not mix with oxidizing acids (Nitric/Perchloric) to avoid liberating Iodine gas.[1]

Emergency Response Plan

If exposure occurs, speed is critical.[1] The iodine and bromine substituents can act as alkylating agents or irritants.[1]

Emergency_Response Accident Exposure Event Type Type of Contact? Accident->Type Eye Ocular Contact Type->Eye Skin Dermal Contact Type->Skin Inhale Inhalation Type->Inhale Eye_Action 1. Flush @ Eyewash (15 min) 2. Hold Eyelids Open 3. Do NOT rub Eye->Eye_Action Skin_Action 1. Remove Contaminated Clothing 2. Wash with Soap/Water (15 min) 3. Do NOT use solvents to clean skin Skin->Skin_Action Inhale_Action 1. Move to Fresh Air 2. Seek Medical Attention if breathing is difficult Inhale->Inhale_Action Medical SEEK MEDICAL ATTENTION Bring SDS/Structure Eye_Action->Medical Skin_Action->Medical Inhale_Action->Medical

Figure 2: Immediate Emergency Response Workflow.

References

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Personal Protective Equipment (29 CFR 1910.132). [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (US).[1] [Link]

  • PubChem. Compound Summary for 6-Bromo-1H-indazole (Structural Analog for Hazard Inference). [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-3-iodo-4-methoxy-1H-indazole
Reactant of Route 2
Reactant of Route 2
6-Bromo-3-iodo-4-methoxy-1H-indazole
© Copyright 2026 BenchChem. All Rights Reserved.